Divinyl sebacate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(ethenyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-4H,1-2,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUIOWVSPIVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465165 | |
| Record name | DIVINYL SEBACATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10355-50-7 | |
| Record name | DIVINYL SEBACATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Divinyl Sebacate: Structure, Properties, and Applications in Advanced Polymer Systems
Introduction: The Versatility of a Divinyl Ester Monomer
Divinyl sebacate (DVS) is a bifunctional monomer of significant interest in polymer science and material engineering. As a diester of sebacic acid, a naturally derived dicarboxylic acid, and featuring two reactive vinyl ester end groups, DVS serves as a critical crosslinking agent. Its unique structure allows for the formation of three-dimensional polymer networks with tailored properties, including biodegradability, flexibility, and controlled chemical resistance. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, reactivity, and burgeoning applications in high-performance materials, particularly within the biomedical and drug delivery sectors. For researchers and professionals in these fields, understanding the nuances of DVS is key to innovating the next generation of functional polymers.
Core Chemical Structure and Physicochemical Properties
This compound, systematically named bis(ethenyl) decanedioate, is characterized by a C10 linear aliphatic chain derived from sebacic acid, flanked by two vinyl ester functional groups. This structure imparts both a hydrophobic character from the decanedioate backbone and high reactivity from the terminal double bonds.
The chemical structure can be represented by the SMILES string: C=COC(=O)CCCCCCCCC(=O)OC=C.[1]
Molecular and Physical Data
A precise compilation of the physicochemical properties of this compound is essential for its application in controlled polymerization reactions and material formulation. While some specific experimental values for this compound are not widely published, the following table includes known data and estimated values based on structurally similar sebacate esters like dibutyl sebacate and dioctyl sebacate.
| Property | Value / Range | Source / Notes |
| IUPAC Name | bis(ethenyl) decanedioate | [1] |
| CAS Number | 10355-50-7 | [1] |
| Molecular Formula | C₁₄H₂₂O₄ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Estimated from related sebacates |
| Boiling Point | 142-144 °C at 3 mmHg | [2] |
| Density | ~0.94 g/mL at 25 °C | Estimated based on dibutyl sebacate |
| Refractive Index | ~1.441 at 20 °C | Estimated based on dibutyl sebacate |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., acetone, ethanol, ether) | Based on dioctyl sebacate[3] |
Synthesis of this compound
The synthesis of divinyl esters, including this compound, can be challenging due to the reactivity of the vinyl groups. A robust and efficient method is the palladium-catalyzed transvinylation reaction between a dicarboxylic acid and vinyl acetate. This method avoids the high pressures and temperatures associated with acetylene-based syntheses and offers a more accessible laboratory-scale route.[2][4][5]
Principle of Transvinylation
Transvinylation involves the transfer of a vinyl group from a vinyl ester (vinyl acetate) to a carboxylic acid (sebacic acid). The reaction is catalyzed by a palladium(II) salt, such as palladium(II) acetate, and is driven to completion by using a large excess of vinyl acetate.[2][4] The equilibrium is shifted towards the product, this compound, as the by-product, acetic acid, is continuously removed or scavenged.
The overall reaction is as follows: Sebacic Acid + 2 Vinyl Acetate --(Pd(OAc)₂)--> this compound + 2 Acetic Acid
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is adapted from the synthesis of similar divinyl esters via transvinylation.[4][6]
Materials:
-
Sebacic acid
-
Vinyl acetate (large excess, e.g., 30:1 molar ratio to sebacic acid)
-
Palladium(II) acetate (catalyst, e.g., 5 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with sebacic acid and the palladium(II) acetate catalyst.
-
Inert Atmosphere: The system is flushed with nitrogen gas to create an inert atmosphere, which is crucial for preventing side reactions and catalyst deactivation.
-
Addition of Vinyl Acetate: A large molar excess of vinyl acetate is added to the flask.
-
Reaction: The mixture is heated to reflux (the boiling point of vinyl acetate is ~72 °C) with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of sebacic acid and the formation of the monovinyl and divinyl esters.
-
Catalyst Replenishment (Optional): Palladium catalysts can deactivate over time by reduction to metallic palladium. For higher yields, successive additions of the catalyst may be necessary.[4]
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess vinyl acetate and solvent are removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the this compound from any remaining monovinyl ester and catalyst residues.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.
Chemical Reactivity and Polymerization
The two vinyl ester groups of this compound are the centers of its reactivity, making it an excellent crosslinking monomer in radical polymerization.
Mechanism of Crosslinking
In a free-radical polymerization system, a growing polymer chain can react with one of the vinyl groups of a this compound molecule. This incorporates the DVS into the polymer chain, leaving a pendant vinyl group. This pendant vinyl group can then react with another growing polymer chain, creating a covalent bond—a crosslink—between the two chains. This process, repeated throughout the polymerizing system, leads to the formation of a three-dimensional network.
Caption: Workflow for creating a DVS-crosslinked drug delivery hydrogel.
Scaffolds for Tissue Engineering
Biodegradable polymers serve as temporary scaffolds that provide structural support for cells to attach, proliferate, and form new tissue. As the new tissue grows, the scaffold degrades and is safely eliminated from the body. [7][8]The mechanical properties and degradation rate of these scaffolds are critical for their success.
Polymers synthesized using this compound can be fabricated into porous scaffolds. The crosslinking provides the necessary mechanical integrity, while the inherent biodegradability of the polyester backbone ensures that the scaffold will degrade over a clinically relevant timeframe. For example, hydrogels based on poly(ethylene glycol) and sebacic acid have demonstrated excellent potential as scaffolds in tissue engineering due to their tunable properties and biocompatibility. [9]The use of DVS as a crosslinker offers a direct route to fabricating such materials with controlled characteristics.
Safety and Handling
As a reactive divinyl monomer, this compound requires careful handling to prevent unwanted polymerization and to ensure personal safety. The safety protocols for similar reactive monomers like divinylbenzene and divinyl sulfone provide a strong basis for handling DVS. [1][10][11] 5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield should be worn, as the material can be irritating to the eyes. [1]* Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact. [12]* Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is required. [1] 5.2. Handling and Storage
-
Inhibition: this compound should be stored with an inhibitor, such as tertiary-butylcatechol (TBC), to prevent premature polymerization. The inhibitor's effectiveness relies on the presence of dissolved oxygen. [1]* Storage Conditions: Store in a cool, dry, well-ventilated place, away from heat, sparks, and direct sunlight. [1][11]Keep containers tightly closed.
-
Static Discharge: Use grounding and bonding connections when transferring the material to prevent static discharge, which could ignite flammable vapors. [1]
Conclusion
This compound stands out as a valuable and versatile crosslinking monomer with significant potential, especially in the development of advanced biomaterials. Its combination of a bio-derived aliphatic backbone and reactive vinyl ester functionalities allows for the creation of biodegradable polymers with tunable mechanical properties and degradation kinetics. For researchers in drug development and tissue engineering, DVS offers a powerful tool for designing sophisticated controlled-release systems and biocompatible scaffolds. A thorough understanding of its synthesis, reactivity, and handling is paramount to harnessing its full potential in creating innovative and effective solutions for modern therapeutic challenges.
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The Versatile Role of Divinyl Sebacate in Advanced Polymer Research: A Technical Guide for Scientists
This in-depth guide explores the multifaceted applications of Divinyl sebacate in modern research, particularly in the synthesis of advanced biomaterials. For researchers, scientists, and drug development professionals, understanding the unique properties and reactivity of this monomer is crucial for innovating in fields ranging from tissue engineering to controlled drug delivery. We will delve into the core principles of its use, provide field-proven experimental insights, and present detailed protocols to empower your research endeavors.
Understanding this compound: A Building Block for Innovation
This compound (DVS) is an unsaturated ester of sebacic acid, a naturally derived dicarboxylic acid. Its key structural feature is the presence of two terminal vinyl groups, which serve as reactive sites for polymerization. This bifunctionality makes DVS an excellent monomer and crosslinking agent, enabling the creation of complex, three-dimensional polymer networks.[1]
The properties of polymers derived from DVS are heavily influenced by the long, flexible ten-carbon chain of the sebacate backbone. This imparts desirable characteristics such as elasticity, biodegradability, and biocompatibility to the resulting materials.
Caption: Chemical structure of this compound.
Enzymatic Polymerization: A Green Route to Biocompatible Elastomers
One of the most significant applications of this compound is in the enzymatic synthesis of polyesters. This approach offers a milder, more selective alternative to traditional high-temperature polycondensation methods. The use of lipases, such as Candida antarctica lipase B (CALB), allows for polymerization reactions at lower temperatures, preserving the integrity of sensitive functional groups and resulting in polymers with well-defined microstructures.[2][3]
Synthesis of Poly(glycerol sebacate) (PGS)
Poly(glycerol sebacate) (PGS) is a biodegradable elastomer that has garnered considerable attention for its potential in tissue engineering.[2][4] The enzymatic polymerization of this compound and glycerol using CALB is a highly effective method for producing PGS.[2][3] The lipase selectively catalyzes the acylation of the primary hydroxyl groups of glycerol, leading to the formation of a linear polymer that can be subsequently crosslinked.[3]
This enzymatic approach provides several advantages:
-
Regioselectivity: The lipase preferentially reacts with the primary hydroxyl groups of glycerol, leading to a more controlled polymer structure with a higher proportion of 1,3-diglyceride units.[3][5][6]
-
Mild Reaction Conditions: The reaction proceeds at moderate temperatures (typically around 60°C), minimizing side reactions and degradation of the monomers.[2][3]
-
Biocompatibility: The resulting polymer is inherently biocompatible, and the enzymatic process avoids the use of harsh chemical catalysts that could leave toxic residues.[2][7][8]
-
Materials: this compound, glycerol, Candida antarctica lipase B (immobilized), and a suitable organic solvent (e.g., acetonitrile or tetrahydrofuran).[3][5]
-
Reaction Setup: In a clean, dry reaction vessel, dissolve equimolar amounts of this compound and glycerol in the chosen solvent.
-
Enzyme Addition: Add the immobilized CALB to the reaction mixture. The amount of enzyme is typically a percentage of the total monomer weight (e.g., 10-15 wt%).[3]
-
Incubation: Maintain the reaction at a constant temperature (e.g., 60°C) with gentle stirring for a specified period (e.g., 8-24 hours).[2][3] The reaction progress can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of polymerization.[2]
-
Purification: After the desired reaction time, filter the mixture to remove the immobilized enzyme. The solvent is then removed under reduced pressure to yield the PGS pre-polymer.
Caption: Workflow for the synthesis of crosslinked PGS.
Properties and Applications of Enzymatically Synthesized PGS
The properties of the resulting PGS can be tailored by adjusting the reaction conditions, such as the monomer ratio, reaction time, and temperature.[2] This allows for the creation of materials with a wide range of mechanical properties, from soft and flexible to more rigid elastomers.[2]
Table 1: Tunable Properties of Poly(glycerol sebacate)
| Property | Controlling Factors | Relevance in Research |
| Mechanical Strength | Monomer ratio, curing time and temperature | Mimicking the mechanical properties of native tissues (e.g., cardiac muscle, cartilage).[7][9] |
| Degradation Rate | Crosslinking density, hydrophilicity | Matching the rate of tissue regeneration for optimal scaffold performance.[9][10] |
| Biocompatibility | Purity of monomers, absence of toxic catalysts | Essential for all biomedical applications to minimize inflammatory responses.[2][11][12] |
The remarkable properties of PGS make it a prime candidate for a variety of tissue engineering applications:
-
Cardiac Tissue Engineering: PGS-based scaffolds have shown promise in supporting the attachment and growth of cardiomyocytes, making them suitable for cardiac patches.[7]
-
Neural Tissue Engineering: The elasticity and biodegradability of PGS are advantageous for creating nerve guidance conduits to promote nerve regeneration.[4]
-
Cartilage and Bone Tissue Engineering: Blends of PGS with other polymers like polycaprolactone (PCL) can be used to create scaffolds with tunable degradation rates and mechanical properties suitable for cartilage and bone repair.[8][9]
This compound in Thiol-Ene "Click" Chemistry
Beyond enzymatic polymerization, the vinyl groups of this compound are also amenable to "click" chemistry, specifically thiol-ene reactions.[13] This type of reaction involves the addition of a thiol group across a carbon-carbon double bond, which can be initiated by either radicals (e.g., via UV light) or nucleophiles/bases.[13][14]
Thiol-ene chemistry offers several advantages for polymer synthesis:
-
High Efficiency and Specificity: The reaction is highly efficient and proceeds with minimal side products.[13]
-
Orthogonality: The reaction conditions are often mild and do not interfere with other functional groups, allowing for complex polymer architectures.
-
Versatility: A wide range of di-thiol and di-vinyl monomers can be used to create polymers with diverse functionalities.[15]
While the direct application of this compound in thiol-ene polymerizations is an emerging area, its structure makes it a suitable candidate for creating crosslinked polythioether networks.[16] These materials could find applications in areas such as coatings, adhesives, and novel biomaterials.
Caption: Schematic of a thiol-ene polymerization reaction.
Role in Hydrogel Formation for Drug Delivery and Wound Healing
This compound can also be incorporated into hydrogel networks. Hydrogels are three-dimensional, water-swollen polymer networks that are highly biocompatible and mimic the extracellular matrix of many tissues.[17][18] The crosslinking ability of DVS is crucial for forming stable hydrogel structures.
By copolymerizing this compound with hydrophilic monomers, such as polyethylene glycol (PEG), it is possible to create biodegradable hydrogels with tunable properties.[19][20] These hydrogels can be designed to be injectable and can be crosslinked in situ, making them ideal for minimally invasive procedures.[19]
Applications in Controlled Drug Release
The porous structure of hydrogels allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner as the hydrogel degrades.[21][22] The degradation rate of the hydrogel, and thus the drug release profile, can be controlled by adjusting the crosslinking density, which is influenced by the concentration of this compound.[19]
Advanced Wound Dressings
Hydrogels based on sebacate-containing polymers have shown great potential as advanced wound dressings.[20][23] They provide a moist environment conducive to healing, can be loaded with antimicrobial agents, and can be designed to be self-healing and bioadhesive.[23] The incorporation of this compound as a crosslinker can enhance the mechanical integrity and stability of these hydrogels.[24]
Future Perspectives and Conclusion
This compound is a versatile and valuable monomer in the field of polymer research, particularly for biomedical applications. Its ability to form biocompatible and biodegradable elastomers and hydrogels through both enzymatic and "click" chemistry pathways makes it a powerful tool for scientists and engineers.
Future research will likely focus on expanding the range of polymers that can be synthesized using this compound, particularly through thiol-ene reactions. Furthermore, the development of novel hydrogel formulations incorporating this compound for advanced drug delivery systems and regenerative medicine applications remains a promising area of investigation. The continued exploration of this versatile building block will undoubtedly lead to the creation of new and innovative materials that can address pressing challenges in healthcare and beyond.
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Synthesis of Divinyl Sebacate: A Technical Guide for Advanced Applications
Foreword: The Versatility of Divinyl Sebacate in Modern Material Science and Drug Development
This compound, a diester monomer, has emerged as a critical building block in the synthesis of advanced polymers with tailored properties. Its bifunctional nature, characterized by two vinyl end groups, allows for its use as a potent crosslinking agent in the formation of sophisticated polymer networks. These networks are of particular interest to researchers and scientists in the field of drug development, where the precise control of material properties is paramount for creating effective drug delivery systems. The biocompatibility of sebacate-based polymers further enhances their appeal for biomedical applications. This guide provides an in-depth exploration of the synthesis of this compound, offering a robust framework for its production and characterization, and shedding light on its potential to revolutionize drug delivery platforms.
I. Strategic Approaches to the Synthesis of this compound
The synthesis of this compound primarily revolves around the esterification of sebacic acid with a vinyl group donor. Two predominant methodologies have proven to be effective: palladium-catalyzed transvinylation and enzymatic synthesis. The choice between these methods is often dictated by the desired scale of production, purity requirements, and environmental considerations.
A. Palladium-Catalyzed Transvinylation: A Robust Chemical Approach
Transvinylation, the transfer of a vinyl group from a vinyl ester to a carboxylic acid, is a powerful and widely employed method for the synthesis of vinyl esters.[1] In the context of this compound synthesis, sebacic acid is reacted with an excess of a vinylating agent, typically vinyl acetate, in the presence of a palladium catalyst.
Mechanism of Action: The Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed transvinylation involves the coordination of the palladium catalyst to the vinyl acetate, followed by the nucleophilic attack of the carboxylic acid.[1] This leads to the formation of a palladium-vinyl intermediate, which then undergoes β-hydride elimination to release the vinyl ester and regenerate the catalyst. The use of a ligand, such as pyridine, can enhance the stability and catalytic activity of the palladium complex.[1]
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
-
Materials:
-
Sebacic acid
-
Vinyl acetate (in large excess, also acts as solvent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine
-
Hydroquinone (polymerization inhibitor)
-
Sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add sebacic acid and a significant excess of vinyl acetate.
-
Add a catalytic amount of palladium(II) acetate and pyridine. The pyridine acts as a ligand to stabilize the palladium catalyst.[1]
-
Add a small amount of hydroquinone to inhibit the premature polymerization of the vinyl monomers.
-
Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to reflux (approximately 72-73 °C, the boiling point of vinyl acetate) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction can be slow, and successive additions of the palladium catalyst may be necessary to drive the reaction to completion, as the catalyst can deactivate over time.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess vinyl acetate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium carbonate solution to remove unreacted sebacic acid and the acetic acid byproduct.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[2][3]
-
Table 1: Key Parameters for Palladium-Catalyzed Transvinylation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Palladium(II) acetate with pyridine ligand | Pyridine enhances catalyst stability and activity.[1] |
| Reactant Ratio | Large excess of vinyl acetate | Drives the equilibrium towards product formation.[1] |
| Temperature | Reflux (approx. 72-73 °C) | Sufficient to overcome activation energy without degrading the product. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and side reactions. |
| Inhibitor | Hydroquinone | Prevents premature polymerization of vinyl groups. |
Workflow for Palladium-Catalyzed Synthesis of this compound
Caption: Palladium-Catalyzed Synthesis Workflow.
B. Enzymatic Synthesis: A Green and Selective Alternative
Enzymatic synthesis offers a more environmentally friendly and highly selective route to this compound. Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are effective catalysts for esterification reactions under mild conditions. This method avoids the use of heavy metal catalysts and harsh reaction conditions.
Mechanism of Action: Lipase-Catalyzed Esterification
The enzymatic reaction proceeds through a two-step process. First, the lipase's active site acylates with the vinyl donor (vinyl acetate). The acylated enzyme then reacts with sebacic acid to form the this compound, releasing the enzyme for the next catalytic cycle. The use of a vinyl ester as the acyl donor makes the reaction essentially irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Materials:
-
Sebacic acid
-
Divinyl adipate or vinyl acetate (as vinyl donor)
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym 435
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol or toluene)
-
Molecular sieves (to remove water)
-
-
Procedure:
-
In a round-bottom flask, dissolve sebacic acid and the vinyl donor in the anhydrous organic solvent.
-
Add the immobilized lipase and molecular sieves to the reaction mixture.
-
Incubate the mixture at a controlled temperature (typically 40-60 °C) with gentle shaking or stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the reaction reaches completion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
The resulting this compound can be further purified by vacuum distillation if required.
-
Table 2: Comparison of Synthesis Methodologies
| Feature | Palladium-Catalyzed Transvinylation | Enzymatic Synthesis |
| Catalyst | Palladium(II) acetate | Immobilized Lipase (e.g., CALB) |
| Temperature | Higher (Reflux) | Milder (40-60 °C) |
| Selectivity | Good | High |
| Byproducts | Acetic acid, potential metal contamination | Acetaldehyde, minimal byproducts |
| Environmental Impact | Use of heavy metal catalyst | "Green" and sustainable |
| Catalyst Reusability | Possible but can be complex | High reusability of immobilized enzyme |
II. Characterization and Quality Control of this compound
Thorough characterization of the synthesized this compound is crucial to ensure its purity and structural integrity, which are critical for its performance in downstream applications, particularly in the pharmaceutical field.
A. Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons and the aliphatic protons of the sebacate backbone.
-
The vinyl protons (=CH₂) will appear as two doublets of doublets in the range of 4.5-5.0 ppm.
-
The vinyl proton (-O-CH=) will appear as a doublet of doublets around 7.2-7.4 ppm.
-
The methylene protons adjacent to the ester carbonyls (-CH₂-COO-) will be observed as a triplet around 2.3 ppm.
-
The other methylene protons of the sebacate chain will appear as multiplets in the range of 1.3-1.7 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure.
-
The carbonyl carbons (-COO-) will have a chemical shift in the range of 170-175 ppm.
-
The vinyl carbons will appear in the olefinic region, with the -O-CH= carbon around 140-145 ppm and the =CH₂ carbon around 95-100 ppm.
-
The aliphatic carbons of the sebacate chain will be observed in the range of 25-35 ppm.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
A strong C=O stretching band for the ester carbonyl group will be present around 1740-1760 cm⁻¹.
-
C-O stretching bands for the ester linkage will appear in the region of 1100-1300 cm⁻¹.
-
The C=C stretching of the vinyl group will be observed around 1645 cm⁻¹.
-
The C-H stretching of the vinyl group will appear above 3000 cm⁻¹, typically around 3020-3100 cm⁻¹.
-
The C-H stretching of the aliphatic methylene groups will be seen just below 3000 cm⁻¹, around 2850-2950 cm⁻¹.[4]
B. Chromatographic Purity Assessment
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for determining the purity of the synthesized this compound and for quantifying any residual starting materials or byproducts.
III. Applications in Drug Development: The Role of this compound as a Crosslinking Agent
The primary application of this compound in drug development is as a crosslinking agent for the synthesis of biocompatible and biodegradable polymers, particularly hydrogels.[5] These crosslinked polymer networks can be engineered to control the release of therapeutic agents.[6]
This compound in Controlled Release Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate a wide range of drug molecules. The crosslinking density of the hydrogel, which can be precisely controlled by the concentration of the this compound crosslinker, dictates the mesh size of the polymer network. This, in turn, governs the diffusion rate of the encapsulated drug, allowing for sustained and controlled release profiles.[6]
Biocompatibility and Biodegradability
Polymers derived from sebacic acid are known for their excellent biocompatibility and biodegradability. The degradation products of poly(sebacate)s, including sebacic acid, are endogenous to the human body and are readily metabolized, minimizing the risk of toxicity. This makes this compound an attractive crosslinker for creating drug delivery systems for in vivo applications.
Workflow for Hydrogel Formation using this compound
Caption: Hydrogel Formation Workflow.
IV. Conclusion and Future Perspectives
The synthesis of this compound through methods like palladium-catalyzed transvinylation and enzymatic catalysis provides researchers with a versatile monomer for the creation of advanced polymeric materials. Its role as a biocompatible and biodegradable crosslinker is of particular significance in the field of drug delivery, enabling the development of sophisticated hydrogel-based systems for controlled release applications. As the demand for more precise and patient-friendly therapeutic solutions grows, the importance of well-characterized and readily synthesized monomers like this compound will undoubtedly continue to increase, paving the way for innovations in drug development and materials science.
V. References
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Barbara, I., Birot, M., Deleuze, H., & Grelier, S. (2016). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. Arkat USA.
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Vallejos, G. I., Escrig, M. A., & Borrós, S. (2012). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. ARKIVOC.
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LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
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MDPI. (2023). Nanocomposite Hydrogel Films Based on Sequential Interpenetrating Polymeric Networks as Drug Delivery Platforms. MDPI.
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MDPI. (2021). Hydrogels and Their Applications in Targeted Drug Delivery. MDPI.
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National Center for Biotechnology Information. (2010). Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage. PubMed Central.
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Rochester University. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
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YouTube. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]...
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ResearchGate. (2017). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. ResearchGate.
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ResearchGate. (n.d.). FT-IR spectra of sebacic acid, glycerol, and PGS pre-polymer. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra, normalised for the wavelength of 1745/cm, recorded for the respective grape seed oil samples. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Photo-inducible crosslinked nanoassemblies for pH-controlled drug release. PubMed.
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Tursunov, S. (2022). VINYL ESTER SYNTHESIS BASED ON THE TRANSVINYLATION REACTION OF SUCCINIC ACID WITH VINYL ACETATE. CyberLeninka.
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Tursunov, S., & Zokirova, M. (2024). synthesis of vinyl esters of some dicarboxylic acids using vinyl acetate. ResearchGate.
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Alfa Aesar. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System. PubMed Central.
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ResearchGate. (2020). Biocompatible poly(glycerol sebacate) base segmented co-polymer with interesting chemical structure and tunable mechanical properties: In vitro and in vivo study. ResearchGate.
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National Center for Biotechnology Information. (2016). A Thixotropic Polyglycerol Sebacate-Based Supramolecular Hydrogel as an Injectable Drug Delivery Matrix. PubMed Central.
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National Center for Biotechnology Information. (2023). Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing. PubMed.
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ResearchGate. (2023). Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing. ResearchGate.
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National Center for Biotechnology Information. (2018). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. PubMed Central.
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SciELO. (2018). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. SciELO.
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National Center for Biotechnology Information. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PubMed Central.
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RJPT. (2018). Polymers used in the Designing of Controlled Drug Delivery System. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Divinyl Sebacate: A Comprehensive Technical Guide for Advanced Polymer Synthesis
For researchers, scientists, and professionals in drug development and materials science, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymer. Divinyl sebacate (DVS) has emerged as a valuable building block, particularly in the realm of biodegradable and biocompatible polyesters. Its unique structure, featuring a flexible ten-carbon backbone and reactive vinyl ester end groups, offers a versatile platform for creating novel materials with tailored characteristics. This guide provides an in-depth exploration of this compound, from its fundamental properties and safety considerations to its application in advanced polymer synthesis, with a focus on enzymatic catalysis.
Core Molecular and Physical Properties
This compound, systematically named bis(ethenyl) decanedioate, is the diester of sebacic acid and vinyl alcohol.[] Its molecular structure is key to its utility in polymer chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10355-50-7 | [2][3] |
| Molecular Formula | C14H22O4 | [][2][3] |
| Molecular Weight | 254.32 g/mol | [][2] |
| IUPAC Name | bis(ethenyl) decanedioate | [][2] |
| Boiling Point | 142-144 °C at 3 mmHg | [] |
| Synonyms | Decanedioic acid divinyl ester, Sebacic acid divinyl ester | [][3] |
The long aliphatic chain of the sebacate core imparts flexibility and hydrophobicity to the resulting polymers, while the vinyl ester groups serve as reactive sites for polymerization.
Safety Data and Handling Precautions
A comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found. Therefore, a cautious approach to handling is paramount, drawing upon the known hazards of similar chemical classes, such as other vinyl esters and sebacate esters.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves resistant to organic chemicals, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases, which could initiate uncontrolled polymerization or hydrolysis.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent polymerization and degradation.
While sebacate esters like dibutyl sebacate and dioctyl sebacate are generally considered to have low toxicity, the vinyl ester functional groups in this compound introduce a higher potential for reactivity.[4] Vinyl esters can undergo polymerization, and appropriate precautions should be taken to prevent accidental initiation by heat, light, or contaminants.
Applications in Polymer Synthesis: The Rise of Enzymatic Catalysis
This compound is a key monomer in the synthesis of biodegradable polyesters, with significant applications in the biomedical field.[5] A major advantage of using divinyl esters is their suitability for enzymatic polymerization, a green chemistry approach that offers high selectivity and avoids the harsh conditions and metal catalysts associated with traditional methods.
Rationale for Using this compound in Enzymatic Polymerization
The choice of this compound as a monomer in enzymatic polymerization is driven by several key factors:
-
Activated Monomer: The vinyl ester groups are "activated," meaning they are more susceptible to nucleophilic attack by hydroxyl groups (from a co-monomer like glycerol or sorbitol) compared to the carboxylic acid groups of sebacic acid itself. This activation enhances the reaction rate under mild enzymatic conditions.
-
Irreversible Acylation: The reaction proceeds via an irreversible acylation of the enzyme, with the release of vinyl alcohol, which tautomerizes to acetaldehyde. This prevents the reverse reaction (hydrolysis), driving the polymerization forward to achieve higher molecular weight polymers.
-
Regioselectivity: Lipases, the class of enzymes commonly used, can exhibit high regioselectivity. For example, in the polymerization of this compound and glycerol, lipases can preferentially acylate the primary hydroxyl groups of glycerol, leading to a more controlled polymer architecture.[6]
Synthesis of Poly(glycerol sebacate) (PGS)
Poly(glycerol sebacate) is a biodegradable and biocompatible elastomer with significant potential in tissue engineering.[5] The enzymatic synthesis of PGS using this compound offers a milder alternative to the conventional melt polycondensation of glycerol and sebacic acid.
Workflow for Enzymatic Synthesis of Poly(glycerol sebacate)
Caption: Workflow for the enzymatic synthesis of poly(glycerol sebacate).
Experimental Protocol: Lipase-Catalyzed Synthesis of Poly(glycerol sebacate)
This protocol is a generalized representation based on methodologies found in the literature.[6][7] Researchers should consult specific publications for precise conditions.
-
Reactant Preparation: In a dry reaction vessel, dissolve equimolar amounts of this compound and glycerol in an appropriate anhydrous solvent (e.g., acetonitrile or tetrahydrofuran).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture. The enzyme amount can vary, typically between 3-15% by weight of the monomers.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-70 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.
-
Enzyme Removal: After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or ethanol) to remove unreacted monomers and oligomers.
-
Drying: Dry the purified poly(glycerol sebacate) under vacuum until a constant weight is achieved.
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is crucial for solubilizing the monomers and the growing polymer chains while maintaining enzyme activity. Anhydrous conditions are necessary to prevent hydrolysis of the ester bonds.[7]
-
Immobilized Enzyme: Using an immobilized lipase simplifies the purification process, as the catalyst can be easily removed by filtration and potentially reused, making the process more cost-effective and sustainable.
-
Temperature Control: The reaction temperature is a balance between achieving a reasonable reaction rate and maintaining the stability and activity of the enzyme.
Synthesis of Other Novel Polyesters
The versatility of this compound extends to its copolymerization with other polyols to create novel polyesters. For instance, the lipase-catalyzed polymerization of this compound with sorbitol has been shown to produce sugar-containing polyesters.[8] In this reaction, the lipase demonstrates regioselectivity by primarily acylating the 1- and 6-position hydroxyl groups of sorbitol. This opens up possibilities for creating functional polyesters with pendant hydroxyl groups that can be further modified for applications such as drug conjugation.
Logical Relationship in Regioselective Polymerization
Caption: Regioselective polymerization of this compound and sorbitol.
Conclusion
This compound is a highly valuable and versatile monomer for researchers in polymer chemistry and drug development. Its utility in forming flexible, biodegradable polyesters, combined with its compatibility with green enzymatic synthesis methods, makes it an attractive choice for creating advanced materials. While the lack of a specific, comprehensive SDS necessitates careful handling based on the reactivity of its functional groups, the well-documented applications in enzymatic polymerization provide a solid foundation for its use in the laboratory. By understanding the core principles of its reactivity and the rationale behind experimental protocols, scientists can effectively leverage this compound to design and synthesize novel polymers with tailored properties for a wide range of applications, from tissue engineering scaffolds to controlled drug delivery systems.
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ResearchGate. (2025). Lipase-catalyzed synthesis of cholesteryl vinyl hemi-sebacate for selective targeting of liposomes in organic media. Retrieved from [Link]
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Ferreira, P., et al. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules. Retrieved from [Link]
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Uyama, H., et al. (2001). Regioselective Polymerization of Sorbitol and this compound Using Lipase Catalyst. Chemistry Letters. Retrieved from [Link]
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da Silva, M. C., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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ResearchGate. (n.d.). Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of Divinyl Sebacate in Common Solvents
Introduction
Divinyl sebacate (DVS) is a versatile difunctional monomer characterized by a C10 linear hydrocarbon chain flanked by two vinyl ester groups.[1][] Its chemical structure, bis(ethenyl) decanedioate, bestows upon it a unique combination of hydrophobicity from the sebacate backbone and reactivity from the terminal vinyl functionalities.[1] This molecular architecture makes DVS a valuable cross-linking agent in polymer synthesis, particularly for enhancing flexibility and chemical resistance in specialty coatings and adhesives.[][3] Understanding the solubility of this compound in various common laboratory solvents is a critical prerequisite for its effective formulation, processing, and application in research and development. This guide provides a detailed exploration of the solubility characteristics of DVS, methodologies for its determination, and the underlying chemical principles governing its behavior in solution.
Theoretical Solubility Profile of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The this compound molecule possesses both non-polar and polar characteristics. The long aliphatic decanedioate chain is distinctly non-polar and hydrophobic, while the ester linkages introduce polar moments.
Based on its structure and by analogy to other long-chain diesters like dioctyl sebacate and dibutyl sebacate, a qualitative solubility profile for this compound can be predicted.[4][5]
Solubility in Non-Polar Solvents
The substantial non-polar character of the C10 backbone of this compound suggests excellent solubility in non-polar, aprotic solvents. Solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, xylene) are expected to readily solvate the long hydrocarbon chain through London dispersion forces.
Solubility in Polar Aprotic Solvents
Polar aprotic solvents, including ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and ethers (e.g., diethyl ether, tetrahydrofuran), are anticipated to be effective solvents for this compound.[4] The carbonyl groups in these solvents can interact favorably with the ester functionalities of DVS via dipole-dipole interactions, while their organic nature remains compatible with the aliphatic chain.
Solubility in Polar Protic Solvents
The solubility of this compound in polar protic solvents is expected to be more limited.
-
Alcohols (e.g., Methanol, Ethanol): Short-chain alcohols possess both a polar hydroxyl group capable of hydrogen bonding and a non-polar alkyl chain. While some solubility is expected, particularly in longer-chain alcohols like butanol, the extensive hydrogen-bonding network of lower alcohols may not be efficiently disrupted to accommodate the large, non-polar DVS molecule.
-
Water: Due to its long hydrophobic chain and the absence of functional groups capable of hydrogen bonding with water, this compound is predicted to be practically insoluble in water.[6] This is consistent with the low water solubility of other long-chain esters.[6]
Quantitative Solubility Data (Predicted)
| Solvent Class | Common Examples | Predicted Solubility of this compound | Primary Intermolecular Forces with Solute |
| Non-Polar | Hexane, Toluene | High | London Dispersion Forces |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | High to Moderate | Dipole-Dipole Interactions, London Dispersion Forces |
| Polar Protic | Ethanol, Methanol | Moderate to Low | Dipole-Dipole Interactions, Limited Hydrogen Bonding, Dispersion Forces |
| Aqueous | Water | Very Low / Insoluble | Primarily Repulsive Hydrophobic Interactions |
Experimental Determination of this compound Solubility
To ascertain the precise solubility of this compound in a given solvent, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.
Logical Workflow for Solubility Determination
Caption: Workflow for the experimental determination of this compound solubility.
Step-by-Step Experimental Protocol
Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
Procedure:
-
Solvent Preparation: Dispense a precise volume (e.g., 10.0 mL) of the chosen solvent into a clean, dry vial.
-
Initial Solute Addition: Accurately weigh a small amount of this compound (e.g., 100 mg) and add it to the vial containing the solvent.
-
Mixing: Securely cap the vial and mix the contents vigorously using a vortex mixer or a magnetic stirrer for a predetermined time (e.g., 15-30 minutes) at a constant temperature. The goal is to reach equilibrium.
-
Observation: After mixing, allow the sample to stand for a few minutes and visually inspect for any undissolved material. A clear, single-phase solution indicates complete dissolution.
-
Incremental Addition: If the initial amount of this compound completely dissolves, continue to add small, accurately weighed increments of the solute to the same vial.
-
Equilibration and Observation: After each addition, repeat the mixing and observation steps. It is crucial to ensure the system has reached equilibrium before concluding that the added solute has fully dissolved.
-
Determining Saturation: The saturation point is reached when a small amount of the added this compound fails to dissolve after prolonged mixing, and a visible solid phase remains.
-
Calculation: Calculate the solubility by summing the total mass of this compound that completely dissolved in the known volume of the solvent. Express the result in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
Self-Validation and Trustworthiness:
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature throughout the experiment is critical for data accuracy and reproducibility.
-
Purity of Reagents: The use of high-purity this compound and analytical grade solvents is essential to avoid erroneous results due to impurities.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined empirically for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of its ability to dissolve this compound. A solvent with a polarity that is well-matched to that of the solute will exhibit the highest dissolving power.
-
Presence of Impurities: Impurities in either the this compound or the solvent can alter the solubility characteristics.
Conclusion
While specific, publicly available solubility data for this compound is limited, a strong theoretical framework based on its chemical structure and analogies to similar diesters allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in non-polar and polar aprotic solvents, with limited solubility in polar protic solvents and practical insolubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination, ensuring scientific integrity and reproducible results for researchers and drug development professionals.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Solubility of Things. Glycolic Acid Vinyl Ester. [Link]
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Nayakem. Sebacates plasticizers. [Link]
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Hallstar. Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. [Link]
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WSD Chemical. Dioctyl sebacate/DOS Features and Applications. [Link]
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Spectroscopic Analysis of Divinyl Sebacate: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Architecture of a Key Crosslinking Agent
Divinyl sebacate, a diester of sebacic acid and vinyl alcohol, is a molecule of significant interest in polymer chemistry and materials science. Its bifunctional nature, possessing two vinyl end-groups, allows it to act as a potent crosslinking agent in the synthesis of various polymers. The resulting materials often exhibit enhanced flexibility, durability, and thermal stability. For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure of this compound is paramount for predicting its reactivity, understanding its incorporation into polymer chains, and ultimately controlling the macroscopic properties of the final material.
Methodology: A Symphony of Spectroscopic Techniques
The structural characterization of an organic molecule like this compound relies on the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule's connectivity and functional groups.
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can excite specific atomic nuclei and analyze the signals they emit as they relax.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum, preventing interference with the analyte signals.[1] A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton NMR spectrum. Key parameters to consider are the number of scans (typically 8-16 for a concentrated sample), relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). This allows for the identification of characteristic functional groups.
Experimental Protocol (FTIR):
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2][] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[][4]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty salt plates or the clean ATR crystal. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background, resulting in a transmittance or absorbance spectrum. The typical spectral range for organic compounds is 4000-400 cm⁻¹.[4]
Structural Elucidation of this compound
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The vinyl protons will show a characteristic splitting pattern due to geminal and cis/trans couplings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H -C=C (trans) | ~4.8 | dd | J_trans ≈ 14, J_gem ≈ 2 |
| H -C=C (cis) | ~4.5 | dd | J_cis ≈ 6, J_gem ≈ 2 |
| C=C-H | ~7.2 | dd | J_trans ≈ 14, J_cis ≈ 6 |
| -C(=O)-CH₂- | ~2.3 | t | J ≈ 7.5 |
| -C(=O)-CH₂-CH₂ - | ~1.6 | p | J ≈ 7.5 |
| -CH₂-(CH₂ )₂-CH₂- | ~1.3 | m |
Interpretation:
-
Vinyl Protons (δ 4.5-7.2 ppm): The three protons of each vinyl group are chemically non-equivalent and will give rise to a complex splitting pattern. The geminal protons (on the same carbon) will appear as doublets of doublets (dd) at approximately 4.5 and 4.8 ppm. The proton on the carbon double-bonded to the oxygen-linked carbon will be the most deshielded and is expected to appear as a doublet of doublets around 7.2 ppm.
-
Aliphatic Protons (δ 1.3-2.3 ppm): The methylene protons of the sebacate backbone will show signals in the upfield region. The protons alpha to the carbonyl group (-C(=O)-CH₂-) are the most deshielded in the aliphatic chain and are predicted to appear as a triplet around 2.3 ppm. The next set of methylene protons (-C(=O)-CH₂-CH₂ -) will likely be a pentet (or quintet) around 1.6 ppm. The remaining methylene protons in the middle of the chain will overlap to form a broad multiplet around 1.3 ppm.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, reflecting the symmetry of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~172 |
| C =C-O | ~141 |
| C=C -O | ~98 |
| -C(=O)-C H₂- | ~34 |
| -C(=O)-CH₂-C H₂- | ~25 |
| -CH₂-C H₂-CH₂-C H₂-CH₂- | ~29 |
Interpretation:
-
Carbonyl Carbon (δ ~172 ppm): The ester carbonyl carbon is expected to resonate at a characteristic downfield chemical shift of around 172 ppm.
-
Vinyl Carbons (δ ~98 and ~141 ppm): The two carbons of the vinyl group will have distinct chemical shifts. The terminal methylene carbon (C=C -O) is predicted to be around 98 ppm, while the carbon attached to the ester oxygen (C =C-O) will be further downfield at approximately 141 ppm due to the deshielding effect of the oxygen.
-
Aliphatic Carbons (δ ~25-34 ppm): The carbons of the sebacate backbone will appear in the upfield region. The carbon alpha to the carbonyl group (-C(=O)-C H₂-) is expected around 34 ppm. The subsequent carbons in the chain will appear at approximately 25 ppm and 29 ppm.
IR Spectral Analysis (Predicted)
The IR spectrum of this compound will be dominated by strong absorptions corresponding to the C=O and C=C bonds, as well as C-H and C-O stretching and bending vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (vinyl) | ~3100-3000 | Medium |
| C-H stretch (aliphatic) | ~2950-2850 | Strong |
| C=O stretch (ester) | ~1760 | Strong |
| C=C stretch (vinyl) | ~1645 | Medium |
| C-O stretch (ester) | ~1200-1100 | Strong |
| C-H bend (vinyl) | ~990 and 910 | Strong |
Interpretation:
-
C-H Stretching Region (3100-2850 cm⁻¹): The spectrum will show characteristic C-H stretching vibrations for both the sp² hybridized vinyl protons (above 3000 cm⁻¹) and the sp³ hybridized aliphatic protons of the sebacate chain (below 3000 cm⁻¹).
-
Carbonyl (C=O) Stretching ( ~1760 cm⁻¹): A very strong and sharp absorption band around 1760 cm⁻¹ is the hallmark of the ester carbonyl group. The position of this band is slightly higher than that of a typical saturated ester due to the influence of the vinyl group.
-
Carbon-Carbon Double Bond (C=C) Stretching (~1645 cm⁻¹): A medium intensity band around 1645 cm⁻¹ is expected for the C=C stretching of the vinyl groups.
-
Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of signals, including the strong C-O stretching bands of the ester linkage (around 1200-1100 cm⁻¹) and the characteristic out-of-plane C-H bending vibrations of the vinyl group (strong bands around 990 and 910 cm⁻¹).
Conclusion: A Predictive Yet Powerful Analysis
While based on predictive analysis in the absence of readily available experimental data, this guide provides a robust framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and IR spectra, along with their detailed interpretations, offer a comprehensive understanding of the molecule's structural features. The methodologies and analytical reasoning presented here are not only applicable to this compound but can also be extended to the structural elucidation of other novel monomers and crosslinking agents. For researchers in polymer chemistry, materials science, and drug development, a solid grasp of these spectroscopic techniques is an indispensable tool for advancing their respective fields.
References
- Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). FT-IR sample preparation.
- Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
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Sources
An In-depth Technical Guide to the Thermal Properties of Divinyl Sebacate Monomer
Abstract
Divinyl sebacate (DVS) is a versatile crosslinking monomer with significant potential in the development of novel polymers for the pharmaceutical and drug delivery sectors. Its bifunctional nature, arising from the two terminal vinyl groups, allows for the creation of crosslinked networks with tunable properties. A thorough understanding of the thermal characteristics of the DVS monomer is paramount for its effective polymerization, processing, and for ensuring the stability and performance of the final polymeric materials. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and addresses the current gaps in the literature regarding its detailed thermal behavior. Crucially, this document outlines detailed, field-proven experimental protocols for the determination of key thermal properties, including melting point, boiling point, and thermal stability, using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the use of this compound for advanced polymer synthesis and formulation.
Introduction to this compound
This compound (CAS No. 10355-50-7) is the diester of sebacic acid and vinyl alcohol.[1] As a divinyl monomer, it possesses two polymerizable vinyl groups, making it an effective crosslinking agent in polymerization reactions.[2] The long aliphatic chain of the sebacate backbone imparts flexibility to the resulting polymer network, a desirable characteristic for applications such as in the development of flexible polymer films and matrices for controlled drug release. The synthesis of divinyl esters can be achieved through various methods, including the transvinylation reaction between a dicarboxylic acid and vinyl acetate.
The molecular structure of this compound is presented in Figure 1.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided in Table 1. It is important to note that while some basic properties are available, comprehensive experimental data on its thermal characteristics are not extensively reported in publicly accessible literature.
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value | Source(s) |
| CAS Number | 10355-50-7 | [1] |
| Molecular Formula | C₁₄H₂₂O₄ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| Boiling Point | 178 - 179 °C at 4 hPa (approx. 3 mmHg) | |
| Density | 0.936 g/mL at 25 °C |
The provided boiling point at reduced pressure suggests that this compound is a relatively low-volatility compound at room temperature. However, the absence of a boiling point at atmospheric pressure and a defined melting point highlights a significant gap in the fundamental characterization of this monomer.
Thermal Stability and Decomposition
The thermal stability of a monomer is a critical parameter that dictates its storage conditions, handling procedures, and polymerization process parameters. For a vinyl monomer like this compound, exposure to elevated temperatures can potentially lead to premature polymerization or thermal decomposition.
Proposed Experimental Protocols for Thermal Characterization
To address the lack of comprehensive thermal data for this compound, this section provides detailed, step-by-step methodologies for its characterization using DSC and TGA. These protocols are designed to be self-validating and provide the necessary data to establish a complete thermal profile of the monomer.
Determination of Melting Point and Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying thermal transitions such as melting and glass transitions.[4] The following protocol outlines the procedure for analyzing this compound.
Experimental Workflow for DSC Analysis
Caption: Workflow for DSC analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound monomer into a hermetically sealed aluminum DSC pan. The use of hermetic pans is crucial to prevent the volatilization of the monomer during the heating scan.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Temperature Program:
-
Equilibrate the sample at -50 °C and hold for 5 minutes to ensure thermal stability.
-
Ramp the temperature from -50 °C to 100 °C at a heating rate of 10 °C/min. This initial scan is to observe any low-temperature transitions and to erase any prior thermal history of the sample.
-
Cool the sample from 100 °C to -50 °C at a controlled rate of 10 °C/min.
-
Ramp the temperature from -50 °C to 200 °C at a heating rate of 10 °C/min. This second heating scan will provide data on the glass transition and melting behavior of the monomer.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram. The glass transition (Tg) will appear as a step change in the baseline, while the melting point (Tm) will be observed as an endothermic peak.
-
The onset temperature of the melting peak is typically reported as the melting point.
-
The area under the melting peak can be integrated to determine the enthalpy of fusion (ΔHm).
-
Determination of Thermal Stability and Decomposition Profile by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and decomposition kinetics.[5]
Experimental Workflow for TGA Analysis
Caption: Workflow for TGA analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound monomer into an alumina crucible.
-
-
Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Temperature Program:
-
Equilibrate the sample at 30 °C and hold for 10 minutes to allow for temperature stabilization.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
The TGA curve will plot the percentage of weight loss versus temperature.
-
The onset of decomposition is determined as the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG curve) should be plotted to identify the temperature of the maximum rate of decomposition (Tmax), which corresponds to the peak of the DTG curve.
-
The residual mass at the end of the experiment should be noted.
-
Implications for Drug Development and Formulation
A comprehensive understanding of the thermal properties of this compound is crucial for its application in drug delivery systems.
-
Polymerization Control: Knowledge of the monomer's thermal stability is essential for designing and controlling polymerization processes. Preventing premature thermal polymerization is key to achieving desired polymer characteristics.
-
Processing and Stability: The melting and glass transition temperatures of the resulting poly(this compound) network will be influenced by the monomer's properties and the degree of crosslinking. These parameters are critical for downstream processing, such as extrusion or molding, and for the long-term stability of the final drug product.
-
Sterilization: The thermal stability data will inform the selection of appropriate sterilization methods for drug delivery devices formulated with this compound-based polymers. The material must withstand the temperatures of sterilization without undergoing degradation.
Conclusion
This compound is a promising crosslinking monomer for the development of advanced polymeric materials for pharmaceutical applications. While its basic physicochemical properties are known, a detailed understanding of its thermal behavior is currently lacking in the scientific literature. The experimental protocols for DSC and TGA outlined in this guide provide a robust framework for researchers to systematically characterize the thermal properties of this compound. The data generated from these studies will be invaluable for optimizing polymerization conditions, ensuring the thermal stability of resulting polymers, and ultimately accelerating the development of innovative drug delivery systems.
References
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Loba Chemie. (2025). DIOCTYL SEBACATE FOR SYNTHESIS. Retrieved from [Link]
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AZoM. (2018). Thermal Analysis in Practice – Polymers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thermal Analysis Reveals Differential Effects of Various Crosslinkers on Bovine Annulus Fibrosis. PubMed Central. Retrieved from [Link]
-
Acme-Hardesty. (2008). MATERIAL SAFETY DATA SHEET: DIOCTYL SEBACATE. Retrieved from [Link]
-
WSD Chemical. (2025). Dioctyl sebacate/DOS Features and Applications. Retrieved February 19, 2025, from [Link]
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MDPI. (n.d.). Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2006). Effects of crosslinking on thermal and mechanical properties of polyurethanes. Retrieved August 6, 2025, from [Link]
-
American Chemical Society. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules. Retrieved from [Link]
-
CORE. (2019). Divinylglycol, a Glycerol-Based Monomer: Valorization, Properties, and Applications. Retrieved from [Link]
-
ResearchGate. (2006). Evaluation of Crosslinking in Elastomers Using Thermoporometry, Densimetry and Diffential Scanning Calorimetry Analysis. Retrieved August 6, 2025, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Polymer Performance: The Versatility of Dioctyl Sebacate (DOS). Retrieved January 7, 2026, from [Link]
-
Nayakem. (n.d.). sebacates plasticizers. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
-
Hallstar Industrial. (n.d.). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. Retrieved from [Link]
-
MDPI. (n.d.). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioctyl sebacate. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothermal TGA curves for DESs at T = 323.2 K. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) TGA and (b) DTGA curves for the thermal decomposition of the copolyesters with various Se:DMT molar ratios. Retrieved from [Link]
-
ResearchGate. (2009). Enzymatic synthesis of dioctyl sebacate. Retrieved August 9, 2025, from [Link]
-
ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) results of the formulations. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1349 - DIBUTYL SEBACATE. Retrieved from [Link]
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Universiti Kebangsaan Malaysia. (n.d.). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Retrieved from [Link]
-
Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]
-
Linseis. (2025). How to Interpret DSC Curves for Crystallinity Changes in Filled PP: Important Guidance. Retrieved September 30, 2025, from [Link]
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National Institute of Standards and Technology. (n.d.). Dioctyl sebacate. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Dioctyl sebacate. NIST Chemistry WebBook. Retrieved from [Link]
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Divinyl sebacate molecular weight and formula
An In-Depth Technical Guide to Divinyl Sebacate: Synthesis, Properties, and Applications in Polymer Science
Abstract
This compound (DVS) is a key chemical intermediate, primarily utilized as a bifunctional monomer and cross-linking agent in polymer synthesis. As the divinyl ester of the C10 dicarboxylic acid, sebacic acid, its structure features two reactive vinyl ether groups flanking a flexible aliphatic backbone. This unique architecture makes it an invaluable monomer for producing advanced polymers, most notably through irreversible, enzyme-catalyzed polycondensation reactions. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis methodologies, reaction mechanisms, and principal applications. It is intended for researchers and drug development professionals who are engaged in the design of novel biomaterials, specialty polymers, and drug delivery systems.
Core Molecular and Physical Properties
This compound, with the IUPAC name bis(ethenyl) decanedioate, is the foundational monomer for a range of polymerization reactions. Its identity and core properties are summarized below.
Chemical Identity
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₂₂O₄ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| CAS Number | 10355-50-7 | [1] |
| IUPAC Name | bis(ethenyl) decanedioate | [1] |
| Synonyms | Decanedioic acid divinyl ester, Sebacic acid divinyl ester | [2] |
| Canonical SMILES | C=COC(=O)CCCCCCCCC(=O)OC=C | [1] |
Physicochemical Data
This table summarizes the key physical properties of this compound. The availability of limited experimental data underscores the compound's primary role as a reactive intermediate rather than a bulk chemical.
| Property | Value | Notes |
| Boiling Point | 142-144 °C (at 3 mmHg) | Experimental value, crucial for purification via vacuum distillation.[2] |
| Density | 0.9929 g/cm³ (at 25 °C) | Calculated value.[2] |
| XLogP3 | 3.7 | Computed value indicating moderate hydrophobicity.[1] |
Synthesis of this compound
The synthesis of divinyl esters is most effectively and commonly achieved via a transvinylation reaction between a dicarboxylic acid and vinyl acetate. While mercury-based catalysts were historically used, modern protocols favor less toxic palladium-based systems.
Mechanism: Palladium-Catalyzed Transvinylation
The reaction proceeds through a catalytic cycle where the palladium(II) salt activates the vinyl acetate monomer. The carboxylic acid then performs a nucleophilic attack, leading to the exchange of the acetate group for the sebacate carboxylate group. The process is typically irreversible because the liberated vinyl alcohol tautomerizes to acetaldehyde. A significant challenge with this method is the gradual reduction of the active Pd(II) catalyst to inactive metallic palladium, which can limit yields.
Experimental Protocol: Lipase-Catalyzed Synthesis of PGS Pre-polymer
This protocol outlines the synthesis of a PGS pre-polymer, which can be subsequently cured into a cross-linked elastomer.
-
Reactant Preparation: In a clean, dry reaction vessel, combine equimolar amounts of this compound and anhydrous glycerol. The reaction can be performed solvent-free (in bulk) or in a polar aprotic solvent like acetonitrile.[2]
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB, often sold as Novozym® 435) to the mixture. A typical enzyme loading is 10-15% by weight of the total monomers.[3]
-
Reaction Conditions: Stir the mixture at a controlled temperature. For bulk polymerization, 60 °C for 8-24 hours is a common condition.[4][3] To achieve higher regioselectivity and more linear polymers, lower temperatures (e.g., 45 °C) can be employed.[2] The reaction should be conducted under an inert atmosphere or mild vacuum to facilitate the removal of the acetaldehyde byproduct.
-
Catalyst Recovery: Once the desired molecular weight is achieved (monitored by GPC), stop the reaction. If a solvent was used, dissolve the crude polymer in a suitable solvent like acetone. The immobilized enzyme can be recovered by simple filtration for potential reuse.
-
Polymer Purification: Precipitate the PGS pre-polymer by adding the filtrate to a non-solvent, such as cold water or methanol. Collect the polymer and wash it to remove any unreacted monomers.
-
Drying: Dry the purified PGS pre-polymer under vacuum at room temperature until a constant weight is obtained. The resulting material is a viscous liquid or a soft solid, ready for further processing and curing into elastomeric scaffolds for tissue engineering or drug delivery applications.
Safety and Handling
As a bifunctional, reactive monomer, this compound requires careful handling. While specific toxicity data for DVS is not widely available, the chemistry of related divinyl cross-linkers, such as divinyl sulfone (DVSF), provides a strong basis for a precautionary approach.
-
Toxicity Profile: Bifunctional electrophiles and cross-linking agents are often significantly more toxic than their monofunctional counterparts. Divinyl sulfone, for example, is classified as highly toxic upon acute exposure and is a known protein cross-linker.[5][6] It is prudent to assume that this compound may also act as an alkylating agent and should be handled with appropriate care.
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from sources of ignition and incompatible materials like strong acids, bases, and oxidizing agents.
-
Conclusion
This compound is a versatile and highly valuable monomer for researchers in polymer chemistry and biomaterials science. Its ability to undergo efficient and specific enzyme-catalyzed polymerization makes it a cornerstone reagent for the synthesis of advanced, biodegradable polyesters like PGS. By understanding its synthesis, properties, and reactivity, scientists can leverage this compound to design and fabricate next-generation materials for critical applications in drug delivery, tissue engineering, and regenerative medicine.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Taleb, T. et al. (2016). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. ARKIVOC, 2016(iii), 23-35. [Link]
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ResearchGate. (2023). Enhanced Toxicity of the Protein Cross-Linkers Divinyl Sulfone and Diethyl Acetylenedicarboxylate in Comparison to Related Monofunctional Electrophiles. [Link]
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Tukibayeva, A. et al. (2024). Synthesis of vinyl esters of some dicarboxylic acids using vinyl acetate. Galym, Ghylym, Science. [Link]
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de Souza, A. et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology, 10. [Link]
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Barber, L. et al. (2011). Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles. Chemical Research in Toxicology, 24(9), 1562-1570. [Link]
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Kobayashi, S. (2012). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Journal of Synthetic Organic Chemistry, Japan, 70(4), 350-360. [Link]
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Ferreira, I. et al. (2000). Lipase-Catalyzed Polymerization of Glycerol and Dicarboxylic Acids in an Organic Medium. Molecules, 5(1), 372-374. [Link]
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Uyama, H. et al. (1999). Regioselectivity Control in Lipase-Catalyzed Polymerization of this compound and Triols. Macromolecular Rapid Communications, 20(4), 171-174. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Crosslinking of hyaluronic acid and human-like collagen with divinyl sulfone. JOCPR, 7(12), 834-839. [Link]
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ARKIVOC. (2016). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. [Link]
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NIST. Dioctyl sebacate. NIST Chemistry WebBook. [Link]
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Abreu, F. R. et al. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules, 53(19), 8451-8462. [Link]
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A Senior Application Scientist's Guide to the Purity and Characterization of Divinyl Sebacate
Abstract
Divinyl sebacate (DVS) is a pivotal alpha,omega-divinyl ester monomer, instrumental in the synthesis of advanced biodegradable and biocompatible polymers, most notably through enzymatic polymerization pathways.[1] The purity of DVS is paramount, as trace impurities can significantly impact polymerization kinetics, final polymer properties, and biocompatibility. This guide provides a comprehensive framework for researchers and drug development professionals on the synthesis, purification, and rigorous characterization of this compound. We will explore the causality behind experimental choices, detail self-validating analytical workflows, and present a multi-technique approach to unequivocally establish the identity, purity, and stability of the monomer.
Introduction: The Critical Role of Monomer Purity
This compound (C₁₄H₂₂O₄, M.W. 254.32 g/mol ) is a diester of sebacic acid and vinyl alcohol.[2] Its terminal vinyl groups are highly susceptible to enzymatic catalysis, particularly by lipases, enabling the green synthesis of polyesters like poly(glycerol sebacate) under mild conditions.[1][3] The applications of these polymers in tissue engineering and drug delivery demand exceptionally high-purity starting materials.
The presence of impurities such as residual sebacic acid, mono-vinyl sebacate, vinyl acetate, or oligomeric species can:
-
Alter Stoichiometry: Affecting the monomer ratio in co-polymerizations.
-
Inhibit or Poison Catalysts: Reducing reaction yield and efficiency.
-
Terminate Polymer Chains: Leading to lower molecular weight polymers with inferior mechanical properties.
-
Introduce Toxicity: Compromising the biocompatibility of the final medical device or formulation.
Therefore, a robust analytical strategy is not merely a quality control step but a foundational requirement for reproducible and reliable downstream applications. This guide delineates such a strategy.
Synthesis and Purification Strategy
The most common laboratory-scale synthesis of this compound is the transvinylation of sebacic acid using an excess of vinyl acetate as both a reactant and solvent, often catalyzed by a palladium or iridium complex. However, enzymatic routes are also gaining prominence for their sustainability.[1][3]
Regardless of the synthetic route, a rigorous purification cascade is essential. The choice of purification technique is dictated by the nature of the expected impurities.
Logical Flow of Synthesis to High-Purity DVS
The following diagram illustrates the decision-making process from crude product to a highly purified monomer ready for polymerization.
Caption: Workflow from crude product to purified this compound.
Step-by-Step Purification Protocol: High-Vacuum Distillation
High-vacuum distillation is often the most effective method for removing lower-boiling starting materials (like vinyl acetate) and higher-boiling oligomeric impurities.
-
System Setup: Assemble a short-path distillation apparatus. It is critical to use a high-quality vacuum pump capable of reaching <1 Torr to lower the boiling point and prevent thermal polymerization of the vinyl groups.
-
Initial Stripping: The crude reaction mixture is first heated gently (e.g., 40-50°C) under vacuum to remove the bulk of the excess vinyl acetate.
-
Fractional Distillation: Increase the temperature of the heating mantle gradually. Collect and discard any initial low-boiling fractions.
-
Product Collection: Collect the main fraction of this compound at its characteristic boiling point under the applied vacuum. The exact temperature will depend on the pressure achieved.
-
Inhibition: It is advisable to add a small amount of a radical inhibitor, such as hydroquinone, to the distillation flask to prevent polymerization at elevated temperatures.
-
Storage: The purified, colorless liquid should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and spontaneous polymerization.
A Multi-Technique Approach to Characterization
No single analytical technique is sufficient to confirm both the identity and purity of this compound. A self-validating system relies on the convergence of data from orthogonal methods.
The Logic of Complementary Analysis
Caption: Complementary analytical techniques for full characterization.
Spectroscopic Confirmation of Identity
Spectroscopy provides the foundational evidence of the molecule's structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structural elucidation.[4]
-
¹H NMR (Proton NMR): Confirms the presence and connectivity of all protons. For this compound, the key diagnostic signals are the three distinct protons of the vinyl group, which exhibit a characteristic splitting pattern (dd, doublet of doublets).
-
Expected ¹H NMR Peaks (in CDCl₃):
-
~7.27 ppm (dd): The proton on the carbon alpha to the ester oxygen (-O-CH=).
-
~4.88 ppm (dd): The trans-proton of the terminal CH₂ (=CH₂).
-
~4.57 ppm (dd): The cis-proton of the terminal CH₂ (=CH₂).
-
~2.35 ppm (t): Protons on carbons adjacent to the carbonyls (-CH₂-COO-).
-
~1.65 ppm (m): Protons on carbons beta to the carbonyls.
-
~1.35 ppm (m): Protons of the central methylene groups in the sebacate chain.
-
-
-
¹³C NMR (Carbon NMR): Confirms the number of unique carbon environments.
-
Expected ¹³C NMR Peaks (in CDCl₃):
-
~172 ppm: Ester carbonyl carbon (C=O).
-
~141 ppm: Vinyl carbon alpha to the ester oxygen (-O-CH=).
-
~98 ppm: Terminal vinyl carbon (=CH₂).
-
~34 ppm: Carbon alpha to the carbonyl (-CH₂-COO-).
-
~29, 25 ppm: Methylene carbons of the sebacate backbone.
-
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and effective method for confirming the presence of key functional groups.[5][6]
-
Key Diagnostic Bands:
-
~3100-3000 cm⁻¹: C-H stretching of the vinyl group.
-
~2930 & 2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the aliphatic backbone.
-
~1750 cm⁻¹: A strong C=O stretching band, characteristic of the vinyl ester.
-
~1645 cm⁻¹: C=C stretching of the vinyl group.
-
~1140 cm⁻¹: Strong C-O stretching of the ester linkage.
-
C. Mass Spectrometry (MS) MS confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) is a suitable soft ionization technique.[7]
-
Expected Ion: The primary ion observed would be the sodium adduct [M+Na]⁺ at m/z 277.3. The protonated molecule [M+H]⁺ may also be seen at m/z 255.3.
-
Fragmentation: While soft ionization minimizes fragmentation, techniques like GC-MS with electron impact (EI) ionization would show characteristic fragments of sebacate esters.[8][9]
Chromatographic Assessment of Purity
Chromatography separates the main component from its impurities, allowing for quantification.
A. Gas Chromatography (GC) GC is the gold standard for assessing the purity of volatile and semi-volatile compounds like this compound.[10][11]
-
Principle: The sample is volatilized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, allowing for accurate area-percent purity calculations.
-
Step-by-Step GC Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable solvent like ethyl acetate or hexane.[11]
-
Instrumentation: Use a gas chromatograph equipped with an FID and a non-polar or mid-polarity capillary column (e.g., HP-5 or equivalent).[12]
-
Injector and Detector: Set the injector and detector temperatures high enough to ensure complete volatilization without degradation (e.g., 250°C).
-
Oven Program: Use a temperature gradient to ensure good separation of potential impurities. A typical program might be: hold at 100°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is calculated as the area of the main DVS peak divided by the total area of all peaks in the chromatogram. A purity level of >99% is typically required for polymerization applications.
-
B. High-Performance Liquid Chromatography (HPLC) HPLC is an excellent complementary technique for detecting non-volatile or thermally sensitive impurities, such as oligomers or unreacted sebacic acid.[11][13][14]
-
Principle: The sample is dissolved in a liquid mobile phase and separated based on its affinity for a solid stationary phase (typically in a reverse-phase C18 column).
Physical and Thermal Characterization
Thermal analysis provides information on the material's stability and physical properties, which are also indicators of purity.[16][17]
A. Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as a function of temperature.[6][18] For a pure crystalline solid, it shows a sharp melting endotherm. Impurities will typically cause a broadening of the melting peak and a depression of the melting point.
B. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated.[18][19] It is used to determine the thermal stability and decomposition temperature of DVS. A pure sample will exhibit a single, sharp weight loss step, whereas the presence of volatile impurities (like residual solvent) would be visible as an earlier weight loss step at a lower temperature.
Integrated Data Summary and Interpretation
A comprehensive certificate of analysis for a high-purity batch of this compound should include data from all the aforementioned techniques.
Table 1: Summary of Analytical Data for High-Purity this compound
| Analytical Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shifts (ppm) | See Section 3.1.A | Structural Confirmation |
| ¹³C NMR | Chemical Shifts (ppm) | See Section 3.1.A | Structural Confirmation |
| FTIR | Wavenumbers (cm⁻¹) | ~1750 (C=O), ~1645 (C=C) | Functional Group ID |
| ESI-MS | m/z | 277.3 [M+Na]⁺ | Molecular Weight Confirmation |
| GC-FID | Purity (% Area) | > 99.0% | Quantification of Purity |
| TGA | Onset of Decomposition | > 200°C (in N₂) | Thermal Stability Assessment |
By cross-validating these results, a researcher can have high confidence in the quality of the monomer. For instance, a GC-FID result of 99.5% purity is strongly supported by a sharp melting point in DSC and the absence of impurity peaks in the highly sensitive ¹H NMR spectrum. This self-validating system is the cornerstone of scientific integrity in polymer science and drug development.
References
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Scribd. (n.d.). Dibutyl Sebacate. Retrieved from [Link]
-
Ferreira, P., et al. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules. ACS Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dibutyl Sebacate. PubChem. Retrieved from [Link]
-
Consensus. (2024). Synthesis of dioctyl sebacate catalysed by cellulose-immobilized lipase. Retrieved from [Link]
-
Jenke, D. R. (2010). Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials. Journal of Chromatographic Science, 48(3), 200–207. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). Diethyl Sebacate. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2. Thermal gravimetric analysis (TGA) results of the formulations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,2-Divinylbenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of dioctyl sebacate. Retrieved from [Link]
-
ResearchGate. (n.d.). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. Retrieved from [Link]
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Scaffaro, R., et al. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Polymers, 13(7), 1083. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
La Marca, G., et al. (2011). Direct electrospray ionization mass spectrometry quantitative analysis of sebacic and terephthalic acids in biodegradable polymers. Rapid Communications in Mass Spectrometry, 25(5), 565–570. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dioctyl decanedioate. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent. Retrieved from [Link]
-
Slideshare. (n.d.). DSC & TGA. Retrieved from [Link]
-
Gasperi, F., et al. (1996). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Journal of Chromatography B: Biomedical Applications, 685(2), 243–249. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR (200 MHz) of sebacic acid-based diol in CDCl3. Retrieved from [Link]
-
MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR analysis of pre‐polyglycerol sebacate. Retrieved from [Link]
-
Taylor & Francis eBooks. (2022). Characterization of 2D-Poly(Glycerol Sebacate) Bioelastomer Films through Spectroscopic Analysis. Retrieved from [Link]
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A Technical Guide to Sourcing and Application of High-Purity Divinyl Sebacate for Biomedical Research
For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical, yet often challenging, first step in the journey of innovation. Divinyl sebacate (DVS), a versatile crosslinking agent, holds significant promise in the synthesis of biodegradable polymers for applications ranging from drug delivery to tissue engineering. This guide provides an in-depth overview of the commercial landscape for high-purity this compound, guidance on purity verification, and a detailed protocol for its application in the synthesis of a biocompatible polymer.
The Critical Role of this compound in Biomedical Polymer Synthesis
This compound (decanedioic acid, diethenyl ester), with the CAS number 10355-50-7, is a linear aliphatic ester terminated with two vinyl groups. These reactive vinyl ends make it an excellent monomer for polymerization reactions, particularly in the formation of biodegradable polyesters. Its utility is especially pronounced in enzymatic polymerization, a green chemistry approach that allows for mild reaction conditions and high selectivity, which are crucial for creating materials intended for biomedical use.
One of the most significant applications of this compound is in the synthesis of poly(glycerol sebacate) (PGS), a tough and biodegradable elastomer. The properties of PGS can be finely tuned by controlling the degree of crosslinking, making it a highly attractive material for soft tissue engineering and controlled drug release systems. The purity of the DVS monomer is paramount in these applications, as impurities can affect the polymerization process, alter the mechanical properties of the resulting polymer, and introduce potential cytotoxic elements.
Navigating the Commercial Landscape: Suppliers of this compound
Sourcing high-purity this compound can be a significant hurdle. While several chemical suppliers list the compound, the readily available information on purity often indicates grades of around 95%, which may not be suitable for sensitive biomedical research where high-purity starting materials are essential. Researchers should be prepared to proactively engage with suppliers to request detailed specifications and certificates of analysis.
Below is a comparative overview of some commercial suppliers of this compound. It is important to note that the availability of high-purity grades can vary, and direct inquiry is often necessary.
| Supplier | Stated Purity | Availability | Noteworthy Information |
| BOC Sciences | 95%[] | Inquire for quantity[] | A global supplier of a wide range of research chemicals and pharmaceutical ingredients.[] |
| Alfa Chemistry | Not specified on the main product page; inquiry required. | Inquire for size and price. | Offers a broad portfolio of chemicals for research and development. |
| Polysciences, Inc. | Information available after login. | Information available after login. | Specializes in materials for life sciences and other research areas.[2] |
Note to Researchers: The lack of readily advertised high-purity this compound (e.g., >98% or >99%) from major suppliers suggests that it may be a specialty chemical that is synthesized on demand or in small batches. When contacting suppliers, it is crucial to:
-
Specifically request a certificate of analysis (CofA) for the desired batch.
-
Inquire about the analytical methods used to determine purity.
-
Discuss the possibility of custom synthesis to meet specific purity requirements.
The Imperative of Purity Verification: A Guide to Analytical Methods
Given the importance of monomer purity in polymer synthesis, independent verification is a prudent step. The primary concerns are the presence of unreacted starting materials, byproducts from the synthesis of DVS, and potential contaminants. The following analytical techniques are instrumental in assessing the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. GC can separate this compound from impurities, and the mass spectrometer provides structural information for identification. For quantitative analysis, a flame ionization detector (GC-FID) is often used due to its sensitivity and wide linear range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure of this compound and identifying impurities. The integration of proton signals in ¹H NMR can be used for quantitative analysis against a known internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups in the this compound molecule, such as the ester carbonyl and the vinyl C=C bonds. While not typically used for precise purity determination, it is a quick and effective method for identity confirmation.
Experimental Protocol: Enzymatic Synthesis of a Biodegradable Polyester using this compound
This protocol details the synthesis of a biodegradable polyester through the enzymatic polymerization of this compound and a diol, a common application in the development of materials for drug delivery and tissue engineering. The use of an enzyme catalyst, such as Candida antarctica lipase B (CALB), allows for a more controlled and biocompatible synthesis process compared to traditional chemical catalysis.
Materials and Reagents
-
This compound (high-purity, verified)
-
1,8-Octanediol (or another suitable diol)
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous toluene (or another suitable organic solvent)
-
Molecular sieves (4 Å)
-
Methanol (for polymer precipitation)
-
Chloroform (for polymer characterization)
Experimental Workflow
Figure 1. Workflow for the enzymatic synthesis of a biodegradable polyester using this compound.
Step-by-Step Methodology
-
Preparation:
-
Dry the this compound and 1,8-octanediol over molecular sieves for at least 24 hours prior to use.
-
Activate the immobilized CALB according to the supplier's recommendations.
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add equimolar amounts of this compound and 1,8-octanediol.
-
Add anhydrous toluene to achieve a desired monomer concentration (e.g., 0.5 M).
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Polymerization:
-
Add the activated CALB to the reaction mixture (typically 10-20% by weight of the total monomers).
-
Heat the reaction mixture to 60-80 °C and maintain under a positive pressure of nitrogen.
-
Allow the polymerization to proceed for 24-72 hours. The progress of the reaction can be monitored by periodically taking small aliquots and analyzing the molecular weight distribution by gel permeation chromatography (GPC).
-
-
Purification and Isolation:
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme by filtration. The enzyme can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to about half its original volume.
-
Slowly add the concentrated polymer solution to a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by filtration and wash with fresh cold methanol.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index of the polymer using GPC.
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Analyze the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), using differential scanning calorimetry (DSC).
-
Safety and Handling of this compound
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.
-
In case of contact:
-
Skin: Immediately wash the affected area with soap and water.
-
Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
Conclusion
High-purity this compound is a valuable monomer for the synthesis of advanced biodegradable polymers for biomedical applications. While sourcing this reagent requires careful vetting of suppliers and a proactive approach to quality verification, the potential for creating innovative materials for drug delivery and tissue engineering is substantial. By following rigorous analytical and synthetic protocols, researchers can confidently utilize this compound to advance the frontiers of biomedical science.
References
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Methodological & Application
Application Notes & Protocols: Divinyl Sebacate Polymerization Techniques
Abstract
Divinyl sebacate (DVS) is a versatile difunctional monomer derived from sebacic acid, a renewable resource.[1] Its two terminal vinyl groups make it an excellent candidate for a variety of polymerization techniques, leading to the formation of biodegradable and biocompatible polyesters. These polymers are of significant interest to researchers in drug development and tissue engineering due to their favorable degradation profiles and tunable mechanical properties. This guide provides a detailed overview of the primary methods for this compound polymerization, offering in-depth theoretical explanations and validated, step-by-step laboratory protocols for enzyme-catalyzed, free-radical, and thiol-ene polymerization.
Introduction: The Scientific Rationale
Poly(sebacic acid)-based polymers are well-regarded in the biomedical field for their biocompatibility and biodegradability. Traditional synthesis often involves high-temperature polycondensation, which can be energy-intensive and offer limited control over the polymer architecture.[2] this compound emerges as a highly reactive and versatile alternative monomer. The activation of the carboxyl groups as vinyl esters allows for polymerization under much milder conditions, preserving the integrity of sensitive functional groups and enabling the synthesis of well-defined polymer structures.
This document serves as a comprehensive guide for synthesizing polymers from DVS, focusing on three core techniques:
-
Enzyme-Catalyzed Polymerization: A green chemistry approach utilizing lipases to achieve high regioselectivity under mild, solvent-free, or organic solvent conditions.[3][4]
-
Free-Radical Polymerization: A conventional and robust method initiated by thermal decomposition of agents like azobisisobutyronitrile (AIBN), suitable for producing crosslinked or cyclized polymer structures.[5][6]
-
Thiol-Ene Polymerization: A "click chemistry" reaction that proceeds with high efficiency and specificity, allowing for the creation of uniform polymer networks with tailored properties.[7][8]
The choice of method directly influences the final polymer's characteristics—such as molecular weight, degree of branching, and mechanical properties—making a thorough understanding of each technique critical for designing materials for specific applications.
Monomer Overview: this compound (DVS)
-
Structure: this compound is the diester of sebacic acid and vinyl alcohol.
-
Key Properties: It is a vinylic crosslinking monomer.[9] The vinyl ester groups are susceptible to catalysis by enzymes and can readily participate in radical-based addition reactions.
-
Purity and Storage: For all polymerization reactions, the purity of the monomer is paramount. It is recommended to purify DVS by passing it through a column of basic alumina to remove any inhibitors or acidic impurities.[6] The monomer should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent premature polymerization.
Polymerization Methodologies: A Comparative Analysis
The selection of a polymerization technique is a critical decision driven by the desired end-application of the polymer. For instance, applications requiring highly defined, linear, or specifically branched polymers for drug delivery might favor enzyme-catalyzed methods, while those needing robust, crosslinked hydrogels for tissue scaffolds might utilize free-radical or thiol-ene approaches.
Experimental Workflow Overview
The general workflow for any DVS polymerization follows a logical sequence from preparation to analysis. This ensures reproducibility and validates the successful synthesis of the target polymer.
Caption: Mechanism of lipase-catalyzed polymerization of DVS.
Materials and Reagents
-
This compound (DVS), purified
-
Glycerol (≥99.5%)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Acetone (ACS grade) [3]* Molecular sieves (5 Å), activated [3]* Argon or Nitrogen gas supply
-
Capped glass reaction vials (30 mL)
Step-by-Step Protocol
-
Reagent Preparation: In a 30 mL capped glass vial, combine this compound (e.g., 5.0 mmol) and glycerol (e.g., 5.0 mmol, for an equimolar ratio). [3]2. Solvent and Catalyst Addition: Add acetone (5 mL) as a solvent to ensure a homogenous reaction medium. Add CALB (approx. 10-15 wt% of total monomer weight) and activated 5 Å molecular sieves (approx. 2.0 g) to the vial. [3]The molecular sieves are crucial for removing the vinyl alcohol byproduct, driving the reaction equilibrium towards the polymer.
-
Inert Atmosphere: Seal the vial and gently purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can inhibit some enzymatic activity.
-
Reaction: Place the vial in a temperature-controlled shaker or on a stirring hotplate set to 40-60 °C. [3]Maintain gentle magnetic stirring (e.g., 150 rpm). [3]5. Monitoring: The reaction can be monitored over time (e.g., 24-48 hours) by taking small aliquots for analysis (e.g., GPC) to track the increase in molecular weight. [3]6. Termination and Purification: After the desired time, terminate the reaction by filtering off the enzyme and molecular sieves. Wash the solids with fresh acetone. [3]7. Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator. The resulting product, poly(glycerol-co-divinyl sebacate), will be a colorless to yellowish viscous liquid or gel, depending on the final molecular weight. [3]Dry the polymer under vacuum to remove any residual solvent.
Protocol 2: Free-Radical Polymerization
Free-radical polymerization of DVS typically uses a thermal initiator like AIBN. [5][6]This method can lead to either soluble polymers with cyclic units via cyclopolymerization or highly crosslinked networks, depending on the monomer concentration. [6]This protocol focuses on bulk polymerization, which tends to favor crosslinking.
Mechanism: AIBN-Initiated Polymerization
The process follows the classic steps of radical polymerization: initiation, propagation, and termination. AIBN decomposes under heat to form two 2-cyano-2-propyl radicals, which initiate the polymerization of DVS monomers. [5][10]
Caption: Mechanism of AIBN-initiated free-radical polymerization.
Materials and Reagents
-
This compound (DVS), purified and inhibitor-free
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol [6]* Anhydrous solvent (e.g., toluene or dioxane, if not in bulk)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a condenser
-
Argon or Nitrogen gas supply
Step-by-Step Protocol
-
Reagent Preparation: Charge a Schlenk flask with purified DVS. If performing a solution polymerization, add the desired amount of anhydrous solvent. For this protocol, we describe a bulk polymerization.
-
Initiator Addition: Add AIBN. A typical initiator concentration is 1-2 mol% relative to the monomer.
-
Deoxygenation: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, bubble argon or nitrogen through the liquid for at least 30 minutes. [6]4. Reaction: Place the flask in a preheated oil bath at 65-70 °C under a positive pressure of inert gas. [5]5. Monitoring: The reaction mixture will become increasingly viscous. If the reaction proceeds too far, a non-soluble crosslinked gel will form. The reaction time (e.g., 4-12 hours) can be adjusted to control the extent of polymerization before gelation.
-
Termination: To terminate the polymerization, remove the flask from the oil bath and cool it rapidly in an ice bath. [6]Exposing the mixture to air will also help quench the radical reaction.
-
Isolation and Purification: If the polymer is still soluble, dissolve the viscous product in a minimal amount of a good solvent (e.g., THF, chloroform). Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol, under vigorous stirring. [6]8. Drying: Collect the precipitated polymer by filtration or decantation and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol 3: Thiol-Ene "Click" Polymerization
Thiol-ene polymerization is a step-growth radical addition reaction between a thiol and an alkene (the 'ene'). [7]When using difunctional monomers like DVS and a dithiol, a linear polymer is formed. Using multifunctional thiols or enes leads to crosslinked networks. The reaction is highly efficient and can be initiated by UV light (with a photoinitiator) or heat. [8]
Mechanism: Thiol-Ene Reaction
The reaction proceeds via a radical-mediated step-growth mechanism. An initiator generates a thiyl radical, which adds across the vinyl group of DVS. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the chain and regenerating a thiyl radical. [11]
Caption: Mechanism of radical-mediated thiol-ene polymerization.
Materials and Reagents
-
This compound (DVS), purified
-
A dithiol co-monomer (e.g., 1,2-ethanedithiol or dithiothreitol, DTT)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, or lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP) [8]* UV light source (e.g., 365 nm)
-
Reaction vessel transparent to UV light (e.g., quartz tube or glass vial)
Step-by-Step Protocol
-
Reagent Preparation: In a glass vial, combine DVS and the dithiol monomer. It is critical to use a precise 1:1 stoichiometric ratio of vinyl groups to thiol groups to achieve high molecular weight. [11]2. Initiator Addition: Add the photoinitiator (typically 0.1-1.0 wt% of the total monomer weight). Ensure it is fully dissolved. Gentle warming or vortexing may be required.
-
Reaction Setup: Place the vial directly under the UV lamp. The distance from the lamp will affect the intensity and reaction time.
-
Initiation: Turn on the UV lamp to initiate polymerization. The reaction is often very fast, with solidification or a significant increase in viscosity occurring within minutes.
-
Completion: Continue irradiation for a set period (e.g., 10-60 minutes) to ensure maximum conversion.
-
Post-Curing: After UV exposure, the resulting polymer network can be placed in an oven at a moderate temperature (e.g., 60-80 °C) for a "post-curing" step to ensure any remaining unreacted groups are consumed.
-
Purification: The resulting polymer is typically a crosslinked solid. It can be purified by swelling in a suitable solvent (e.g., dichloromethane or THF) to extract any unreacted monomers or initiator, followed by drying under vacuum.
Polymer Characterization
Validating the outcome of the polymerization is a critical final step.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of soluble polymers. [3][12]A high Đ value indicates a broad distribution of chain lengths. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Confirms the polymer structure by showing the disappearance of monomer vinyl peaks and the appearance of new signals corresponding to the polymer backbone. It can also be used to determine the degree of branching.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to verify the chemical transformation. Key changes to look for include the disappearance of the C=C vinyl stretch (around 1645 cm-1) and the retention of the C=O ester stretch (around 1740 cm-1).
References
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Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. (2022). PMC - NIH. [Link]
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Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. (2020). Macromolecules - ACS Publications. [Link]
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Regioselective Polymerization of Sorbitol and this compound Using Lipase Catalyst. (n.d.). Chemistry Letters - Oxford Academic. [Link]
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The Science Behind AIBN: How it Initiates Polymerization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. (2010). ResearchGate. [Link]
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Radical Polymerization. (2021). Chemistry LibreTexts. [Link]
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Catalytic Synthesis of Dihexyl Sebacate with Sodium Bisulfate. (2007). Semantic Scholar. [Link]
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Thiol-Ene Step-Growth as a Versatile Route to Functional Polymers. (2016). PubMed. [Link]
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Lipase-Catalyzed Polycondensations: Effect of Substrates and Solvent on Chain Formation, Dispersity, and End-Group Structure. (2002). Biomacromolecules - ACS Publications. [Link]
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Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. (2000). MDPI. [Link]
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Mechanism of the formation of AIBN-radical derived polymer 10. (n.d.). ResearchGate. [Link]
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The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Thiol–Ene Reactions Enable Precise Control over Water-Soluble Cellulosics. (n.d.). ACS Publications. [Link]
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Enzymatic Synthesis of Poly(butylene-co-sebacate-co-glycolate) Copolyesters and Evaluation of the Copolymer Nanoparticles as Biodegradable Carriers for Doxorubicin Delivery. (n.d.). ACS Figshare. [Link]
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Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. (2024). ResearchGate. [Link]
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Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. (2024). PMC - NIH. [Link]
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Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. (2021). MDPI. [Link]
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Solid-phase synthesis of polymers using the ring-opening metathesis polymerization. (2005). PubMed. [Link]
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Synthesis and Crystallization of Waterborne Thiol–ene Polymers: Toward Innovative Oxygen Barrier Coatings. (2019). NIH. [Link]
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Lipase-Catalyzed Synthesis and Characterization of Poly(glycerol sebacate). (2022). PubMed. [Link]
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Synthesis and Crystallization of Waterborne Thiol-ene Polymers: Toward Innovative Oxygen Barrier Coatings. (2023). PubMed. [Link]
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Enzymatic polymerization of poly(glycerol-1,8-octanediol-sebacate): versatile PGS analogs that form mono-component biodegradable fiber scaffolds. (2020). ResearchGate. [Link]
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Thiol‐ene emulsion polymerization using a semi‐continuous approach. (2023). ADDI. [Link]
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FREE RADICAL POLYMERIZATION. (n.d.). University of Science and Technology of China. [Link]
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Synthesis of dioctyl sebacate catalysed by cellulose-immobilized lipase. (2023). ResearchGate. [Link]
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Enzymatic synthesis of dioctyl sebacate. (2010). ResearchGate. [Link]
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Recent advances in ring-opening metathesis polymerization, and application to synthesis of functional materials. (2005). ResearchGate. [Link]
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Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate). (2020). MDPI. [Link]
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Engineering of poly(glycerol sebacate) scaffolds. (2022). Sabanci University Research Database. [Link]
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Ring-Opening Metathesis Polymerization of 1,2-Dihydroazete Derivatives. (2024). PubMed. [Link]
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Free Radical Polymerization. (2015). Chemistry LibreTexts. [Link]
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Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. (2014). Semantic Scholar. [Link]
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Living free-radical polymerization. (n.d.). Wikipedia. [Link]
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Tailoring the properties of poly(vinyl alcohol) “twin-chain” gels via sebacic acid decoration. (2023). FLORE. [Link]
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Characterization of Polymer Molecular Weight Distribution by NMR Diffusometry: Experimental Criteria and Findings. (2021). Analytical Chemistry - Figshare. [Link]
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Enzymatic Polymerization: a Green Technique for Polymer Synthesis. (2021). Semantic Scholar. [Link]
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Application Notes and Protocols for Divinyl Sebacate as a Crosslinking Agent
Introduction: The Role of Divinyl Sebacate in Advanced Polymer Networks
In the landscape of polymer science and material engineering, the ability to precisely tailor the properties of polymers is paramount. Crosslinking is a fundamental strategy to transform thermoplastic polymers into robust thermosets or to modify the characteristics of elastomers and hydrogels. This compound (DVS) emerges as a versatile and highly effective crosslinking agent, offering a unique combination of reactivity, flexibility, and biocompatibility. As a diester and vinylic monomer, DVS provides two reactive vinyl groups capable of participating in free-radical polymerization, enabling the formation of stable, three-dimensional polymer networks.[1]
Derived from sebacic acid, a naturally occurring dicarboxylic acid often sourced from castor oil, this compound introduces a flexible, ten-carbon aliphatic chain into the polymer network. This inherent flexibility is advantageous in applications where materials are subjected to mechanical stress, requiring a degree of elasticity and resilience. Furthermore, the biocompatibility of sebacate-based compounds has led to their extensive use in the development of biomaterials, particularly in the synthesis of biodegradable elastomers like poly(glycerol sebacate) (PGS).[2]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the mechanisms, applications, and detailed protocols for utilizing this compound as a crosslinking agent. The focus is on imparting a thorough understanding of the underlying principles to empower users to confidently design and execute experiments, and to critically evaluate the outcomes.
Mechanism of Action: Free-Radical Mediated Crosslinking
The crosslinking process with this compound is primarily achieved through free-radical polymerization. The vinyl groups of DVS are susceptible to attack by free radicals, leading to the formation of a new radical species on the DVS molecule. This new radical can then react with other polymerizable groups, such as double bonds on adjacent polymer chains or other this compound molecules, propagating a chain reaction that results in a covalently linked network.
The initiation of this process requires a source of free radicals, which can be generated through thermal decomposition of a chemical initiator or by photochemical activation.
Diagram of the Crosslinking Mechanism
Caption: Step-by-step workflow for thermal crosslinking.
Protocol 2: Photochemical Crosslinking of a Polymer Film
This protocol is suitable for creating crosslinked polymer films or coatings using a photoinitiator and UV light.
Materials:
-
Polymer with reactive functional groups
-
This compound (DVS)
-
Photoinitiator (e.g., Irgacure 2959, DMPA)
-
Solvent for casting (e.g., THF, chloroform)
-
Substrate (e.g., glass slide, petri dish)
-
UV lamp (with known wavelength and intensity)
-
Spin coater or doctor blade (optional)
Procedure:
-
Preparation of the Polymer Solution: Dissolve the polymer, this compound, and photoinitiator in the casting solvent. The concentrations should be optimized for the desired film thickness and crosslinking density. Ensure all components are fully dissolved.
-
Film Casting: Cast the polymer solution onto the substrate using a suitable method (e.g., drop casting, spin coating, or using a doctor blade) to achieve a uniform film of the desired thickness.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a dust-free environment. A vacuum oven at a low temperature can be used to expedite this process.
-
UV Curing: Place the polymer film under the UV lamp. The exposure time and intensity of the UV light will need to be optimized based on the photoinitiator and the desired degree of crosslinking. This can range from a few minutes to an hour.
-
Post-Curing and Characterization:
-
After UV exposure, the film can be gently washed with a suitable solvent to remove any unreacted components.
-
The crosslinked film can then be dried and characterized.
-
Characterization of Crosslinked Polymers
The extent of crosslinking and the resulting changes in polymer properties can be evaluated using a variety of analytical techniques.
| Parameter | Characterization Technique | Description |
| Degree of Crosslinking | Swelling Studies | The crosslinked polymer is immersed in a good solvent. A lower degree of swelling indicates a higher crosslinking density. |
| Gel Content Analysis | The crosslinked polymer is extracted with a suitable solvent. The weight percentage of the insoluble fraction represents the gel content. | |
| Thermal Properties | Thermogravimetric Analysis (TGA) | Measures the thermal stability of the polymer. Crosslinking generally increases the decomposition temperature. [3][4][5] |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg). An increase in Tg is often observed with increased crosslinking. | |
| Mechanical Properties | Tensile Testing | Measures properties such as Young's modulus, tensile strength, and elongation at break. Crosslinking typically increases modulus and strength while decreasing elongation. [6][7][8] |
| Dynamic Mechanical Analysis (DMA) | Provides information on the viscoelastic properties of the material as a function of temperature and frequency. | |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to monitor the disappearance of vinyl group peaks during the crosslinking reaction. |
Troubleshooting and Considerations
-
Incomplete Crosslinking: This can be due to insufficient initiator, low reaction temperature, short reaction time, or the presence of inhibitors (e.g., oxygen). Increasing the initiator concentration or reaction time/temperature may be necessary.
-
Premature Gelling: If the reaction gels too quickly, consider reducing the initiator or crosslinker concentration, or lowering the reaction temperature.
-
Solvent Selection: The choice of solvent is critical. It must dissolve the polymer and be compatible with the free-radical reaction.
-
Polymer Compatibility: Ensure that the polymer to be crosslinked is compatible with this compound and the chosen initiator.
Conclusion
This compound is a highly adaptable crosslinking agent with significant potential in various fields, from advanced coatings to cutting-edge biomaterials. Its ability to form flexible and biocompatible crosslinks makes it a valuable tool for tailoring the properties of a wide range of polymers. By understanding the principles of free-radical chemistry and systematically optimizing reaction parameters, researchers can effectively utilize this compound to create novel materials with enhanced performance characteristics. The protocols and information provided in this guide serve as a robust foundation for the successful application of this compound in your research and development endeavors.
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MDPI. (2022, December 26). Synthesis of Hydrogels and Their Progress in Environmental Remediation and Antimicrobial Application. Retrieved from [Link]
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Application Notes and Protocols for the Enzyme-Catalyzed Polymerization of Divinyl Sebacate
For: Researchers, scientists, and drug development professionals.
Introduction: A Greener Approach to Polyester Synthesis
The synthesis of biodegradable polyesters is a cornerstone of advanced drug delivery systems, tissue engineering scaffolds, and sustainable materials development.[1][2] Traditionally, these polymers are produced via chemical catalysis, often requiring harsh conditions such as high temperatures and the use of metal-based catalysts, which can lead to product contamination and undesirable side reactions.[3][4] Enzyme-catalyzed polymerization has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high selectivity, and the production of biocompatible and biodegradable polyesters with minimal byproducts.[5][6]
This guide provides a comprehensive overview and detailed protocols for the enzyme-catalyzed polymerization of divinyl sebacate, a versatile monomer for creating functional polyesters. The focus is on the use of lipases, particularly the immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435, a widely used and robust biocatalyst in polymer synthesis.[7][8] The reaction with polyols, such as glycerol, will be highlighted to demonstrate the synthesis of poly(glycerol sebacate) (PGS), a soft, elastomeric, and biodegradable polymer with significant potential in biomedical applications.[9][10]
Underlying Scientific Principles
The Catalyst: Candida antarctica Lipase B (CALB)
Candida antarctica lipase B is a hydrolase that, in its natural role, catalyzes the breakdown of triglycerides.[6] However, in non-aqueous environments, the catalytic activity of lipases can be reversed to favor the formation of ester bonds. This unique characteristic is harnessed for polyester synthesis.[6] CALB is particularly effective due to its high stability in organic solvents and at elevated temperatures, and its remarkable regioselectivity.[8][11] The immobilized form, Novozym® 435, where the enzyme is adsorbed onto a macroporous acrylic resin, offers significant advantages, including ease of separation from the reaction mixture and potential for reuse, contributing to a more cost-effective and sustainable process.[7][12]
The Reaction Mechanism: Regioselective Polycondensation
The enzyme-catalyzed polymerization of this compound with a polyol like glycerol proceeds via a polycondensation mechanism. A key feature of this reaction is the high regioselectivity of CALB for the primary hydroxyl groups of the polyol over the secondary ones.[11][13] This selectivity is crucial as it allows for control over the polymer architecture, leading to the formation of linear or lightly branched polymers and preventing premature gelation that can occur in non-catalyzed high-temperature reactions.[11][14]
The reaction is initiated by the formation of an acyl-enzyme intermediate between the lipase and the this compound monomer. This activated monomer then reacts with a hydroxyl group from the polyol, forming an ester bond and regenerating the enzyme for the next catalytic cycle. The use of a divinyl ester is advantageous as the transesterification process is essentially irreversible due to the tautomerization of the released vinyl alcohol to acetaldehyde.[15]
Diagram of the Catalytic Cycle
Caption: Catalytic cycle of lipase-catalyzed polycondensation.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Supplier/Grade | Notes |
| This compound | Sigma-Aldrich or equivalent | Store under inert gas.[16] |
| Glycerol | ≥99.5%, anhydrous | Keep over molecular sieves.[11] |
| Novozym® 435 (immobilized CALB) | Novozymes (via suppliers like Sigma-Aldrich) | Store as recommended by the manufacturer. |
| Acetone | Anhydrous, ≥99.5% | For solvent-based reactions and washing.[11] |
| Tetrahydrofuran (THF) | HPLC grade | For GPC analysis.[17] |
| Chloroform-d (CDCl3) | For NMR analysis | For NMR sample preparation.[18] |
| Molecular Sieves, 4 Å | Sigma-Aldrich or equivalent | Dried before use to remove water.[19] |
| Round-bottom flask | Appropriate size for reaction volume | |
| Magnetic stirrer with heating | For temperature and mixing control. | |
| Vacuum oven or Schlenk line | For drying and reactions under reduced pressure. | |
| Filtration apparatus | To remove the immobilized enzyme. | |
| Rotary evaporator | For solvent removal. |
Safety Precautions
-
Chemical Handling: this compound may cause skin and eye irritation.[20] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22]
-
Enzyme Handling: Lipase preparations, particularly in powder form, can be respiratory sensitizers. Avoid inhalation of dust.[9] Although Novozym® 435 is immobilized and less prone to aerosolization, good laboratory practice should be followed. Wash hands after handling.[23]
-
General Safety: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[16][24]
Protocol 1: Solvent-Based Polymerization in Acetone
This protocol is advantageous for achieving higher molecular weight pre-polymers at milder temperatures.[11][19]
-
Preparation: In a dry round-bottom flask, combine an equimolar amount of this compound and glycerol (e.g., 5.0 mmol of each).
-
Solvent and Catalyst Addition: Add anhydrous acetone to achieve a suitable monomer concentration (e.g., 1 M). Add Novozym® 435 (typically 10-15% by weight relative to the total monomer mass).[11][19] To drive the reaction forward by removing traces of water, add activated 4 Å molecular sieves.[11]
-
Reaction: Stir the mixture at a controlled temperature, for example, 40°C, for 24-48 hours.[19] The reaction progress can be monitored by taking small aliquots over time for analysis (e.g., by GPC).
-
Enzyme Removal: After the desired reaction time, cool the mixture to room temperature and remove the immobilized enzyme and molecular sieves by filtration.
-
Purification: Wash the recovered Novozym® 435 with fresh acetone to remove any adsorbed polymer, allowing for its potential reuse. Combine the filtrate and washings.
-
Polymer Isolation: Remove the acetone using a rotary evaporator. The resulting viscous liquid is the poly(glycerol sebacate) pre-polymer. Dry further under vacuum to remove any residual solvent.[11]
Protocol 2: Bulk (Solvent-Free) Polymerization
This method is environmentally friendly as it avoids the use of organic solvents. Higher temperatures are typically required.
-
Monomer Loading: In a round-bottom flask, add equimolar amounts of this compound and glycerol.
-
Catalyst Addition: Add Novozym® 435 (10-15% by weight of monomers).
-
Reaction Conditions: Heat the mixture with stirring to a set temperature, typically between 60°C and 90°C, under an inert atmosphere (e.g., nitrogen).[11] A reaction time of 8 to 48 hours is common, depending on the desired molecular weight.[11]
-
Work-up: Cool the reaction mixture. If the polymer is highly viscous, it can be dissolved in a suitable solvent like acetone or chloroform to facilitate the filtration of the enzyme.
-
Purification and Isolation: Remove the enzyme by filtration. If a solvent was added, remove it via rotary evaporation and subsequent vacuum drying to yield the final polymer. For further purification from unreacted monomers, the polymer can be dissolved in a minimal amount of a good solvent (e.g., dioxane) and precipitated by adding it to a large volume of a non-solvent like cold water.[3][25]
Experimental Workflow Diagram
Caption: General workflow for enzyme-catalyzed polymerization.
Characterization of the Resulting Polymer
Gel Permeation Chromatography (GPC/SEC)
GPC is the primary technique for determining the molecular weight distribution of the synthesized polymer.[17]
-
Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of 1-2 mg/mL.[17] Ensure complete dissolution, which may take several hours. Filter the solution through a 0.2 µm PTFE filter before injection to protect the column.
-
Instrumentation and Conditions:
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., Agilent PLgel or Phenomenex Phenogel) is commonly used for polyesters in organic solvents.[23][26]
-
Mobile Phase: THF is a common eluent, used at a flow rate of approximately 1.0 mL/min.[26]
-
Detector: A refractive index (RI) detector is standard.[26]
-
Calibration: The system must be calibrated with narrow polystyrene standards to generate a calibration curve of log(Molecular Weight) vs. Retention Time. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[17]
-
| Parameter | Typical Value Range | Significance |
| Mn ( g/mol ) | 2,000 - 10,000 | Relates to the number of polymer chains. |
| Mw ( g/mol ) | 5,000 - 60,000+ | Emphasizes the contribution of larger chains. |
| PDI (Mw/Mn) | 1.5 - 10 | A measure of the breadth of the molecular weight distribution. |
Note: Values are illustrative and highly dependent on reaction conditions.[9][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the polymer structure and assessing the degree of branching.
-
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve the polymer in deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Key Signal Assignments for Poly(glycerol sebacate): [11][18]
-
~5.2 ppm: Methine proton of the glycerol unit where all three hydroxyl groups are esterified (dendritic/branching point).
-
~4.2 and ~3.7 ppm: Methylene and methine protons of the glycerol backbone. The complexity of this region indicates different esterification patterns (linear vs. branched).
-
~2.2 ppm: Methylene protons of the sebacate unit adjacent to the carbonyl group (-CH₂-COO-).
-
~1.5 ppm and ~1.2 ppm: Methylene protons in the middle of the sebacate chain.
-
-
By comparing the integration of these signals, one can determine the molar ratio of glycerol to sebacic acid in the polymer and estimate the degree of branching.[11]
-
-
¹³C NMR (Carbon NMR): Provides more detailed structural information with better-resolved signals for the different glyceridic units, allowing for a more precise quantification of linear and dendritic units.[11][27]
Applications in Drug Development
The properties of enzymatically synthesized poly(glycerol sebacate) make it a highly attractive material for various biomedical applications.[1][2] The ability to tune the molecular weight, degree of branching, and subsequent cross-linking density allows for precise control over its mechanical properties and degradation rate.
-
Drug Delivery Systems: The amphiphilic nature and biodegradability of PGS are ideal for creating nanoparticles and hydrogels for controlled drug release.[9] The polyester backbone degrades via hydrolysis of its ester bonds into non-toxic, endogenous products (glycerol and sebacic acid), ensuring excellent biocompatibility.[25]
-
Tissue Engineering: As a soft and flexible elastomer, PGS can be fabricated into scaffolds that mimic the mechanical properties of soft tissues such as cardiac muscle, skin, and nerve conduits.[1][9] The pendant hydroxyl groups on the polymer backbone provide sites for further functionalization, allowing for the attachment of bioactive molecules to promote cell adhesion and tissue regeneration.[10]
By controlling the polymerization conditions as outlined in this guide, researchers can synthesize tailor-made polyesters with properties optimized for their specific drug delivery or tissue engineering application.
References
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Perin, G. B., & Felisberti, M. I. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules, 53(18), 7925–7935. Available from: [Link]
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Nijst, C. L., et al. (2007). Synthesis and Characterization of Photocurable Elastomers from Poly(glycerol-co-sebacate). Biomacromolecules, 8(10), 3067–3073. Available from: [Link]
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Perin, G. B., & Felisberti, M. I. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules, 53(18), 7925-7935. Available from: [Link]
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Ferreira, A. M., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology, 10, 1042337. Available from: [Link]
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Matyjaszewski, K. (2021). Optimization of poly(glycerol sebacate) synthesis for biomedical purposes with the Design of Experiments. ResearchGate. Available from: [Link]
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Wrzecionek, M., et al. (2021). Poly(glycerol sebacate): A Comparative Study of Various Synthesis Methods. Biomacromolecules, 22(11), 4674–4687. Available from: [Link]
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Kobayashi, S., Uyama, H., & Kimura, S. (2001). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Chemical Reviews, 101(12), 3793-3818. Available from: [Link]
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Liu, Y., et al. (2020). Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization. RSC Advances, 10(63), 38354-38364. Available from: [Link]
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Grzymajło, M., & Krokos, A. (2025). Synthesis options for poly(glycerol sebacate). ResearchGate. Available from: [Link]
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Lang, K., et al. (2020). Enzymatic Polymerization of Poly(glycerol-1,8-octanediol-sebacate): Versatile PGS Analogs that Form Mono-component Biodegradable Fiber Scaffolds. Biomacromolecules, 21(7), 2849–2859. Available from: [Link]
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Uyama, H., Inada, K., & Kobayashi, S. (2001). Regioselectivity Control in Lipase-Catalyzed Polymerization of this compound and Triols. Macromolecular Bioscience, 1(1), 40-44. Available from: [Link]
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Rai, R., et al. (2021). Poly(Glycerol Sebacate) in Biomedical Applications—A Review of the Recent Literature. Polymers, 13(16), 2649. Available from: [Link]
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Amano. (n.d.). Guide to the Safe Handling of Enzyme. Available from: [Link]
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Rai, R., et al. (2015). Poly(glycerol sebacate) biomaterial: synthesis and biomedical applications. Journal of Materials Chemistry B, 3(40), 7939-7954. Available from: [Link]
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Lang, K., et al. (2020). Enzymatic Polymerization of Poly(glycerol-1,8-octanediol-sebacate): Versatile Poly(glycerol sebacate) Analogues that Form Monocomponent Biodegradable Fiber Scaffolds. Biomacromolecules, 21(7), 2849-2859. Available from: [Link]
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Perin, G. B., & Felisberti, M. I. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules, 53(18), 7925-7935. Available from: [Link]
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PubChem. (n.d.). This compound. Retrieved from: [Link]
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Meehan, E., Saunders, G., & Tribe, K. (2014). High Performance GPC Analysis for Reliable Polymer Characterization. Agilent Technologies. Available from: [Link]
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Agilent Technologies. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Available from: [Link]
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Wrzecionek, M., et al. (2021). Poly(glycerol sebacate): A Comparative Study of Various Synthesis Methods. PMC. Available from: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl sebacate, 98%. Available from: [Link]
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Carl ROTH. (2024). Safety Data Sheet: Dioctyl sebacate. Available from: [Link]
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Wallace, J. S., & Morrow, C. J. (1994). Lipase-Catalyzed Polymerization of Divinyl Adipate with Glycols to Polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 32(1), 29-35. Available from: [Link]
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Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2439-2467. Available from: [Link]
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Liu, Y., et al. (2020). Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization. RSC Advances, 10, 38354-38364. Available from: [Link]
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Wu, W.-X., & Liu, Z. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Molecules, 25(3), 687. Available from: [Link]
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Duan, Z., et al. (2011). Novozym 435-catalyzed 1,3-diacylglycerol preparation via esterification in t-butanol system. Journal of Molecular Catalysis B: Enzymatic, 68(1), 94-99. Available from: [Link]
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Barbosa, O., et al. (2019). Novozym 435: The “perfect” lipase immobilized biocatalyst? ResearchGate. Available from: [Link]
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Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. Available from: [Link]
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Application Notes & Protocols: Divinyl Sebacate in Hydrogel and Biomaterial Fabrication
Introduction: The Strategic Advantage of Divinyl Sebacate in Biomaterial Design
In the landscape of biomaterials, the crosslinking agent is a critical determinant of a hydrogel's ultimate performance. It dictates mechanical strength, degradation kinetics, and biocompatibility, thereby defining the material's suitability for applications ranging from tissue engineering scaffolds to controlled drug delivery vehicles[1][2]. This compound (DVSb), a diester molecule featuring two reactive vinyl groups, has emerged as a strategic crosslinker for fabricating advanced biomaterials.
The utility of DVSb stems from its unique molecular architecture. The long, flexible ten-carbon backbone of the sebacate moiety imparts hydrophobicity and elasticity to the resulting polymer network. This is a significant advantage over shorter, more rigid crosslinkers, as it allows for the creation of soft, pliable biomaterials that can mimic the mechanical properties of native tissues[3]. Furthermore, the ester linkages introduced by DVSb are susceptible to hydrolytic degradation, resulting in biocompatible byproducts—sebacic acid and vinyl alcohol (which tautomerizes to acetaldehyde)—rendering the final hydrogel biodegradable[4].
This guide provides a comprehensive overview of the chemistry, fabrication protocols, and applications of this compound-crosslinked biomaterials, grounded in both established chemical principles and field-proven insights. We will explore both chemical and enzymatic crosslinking strategies, offering detailed protocols for researchers, scientists, and drug development professionals.
Part 1: Chemical Crosslinking with this compound
The terminal vinyl groups of this compound are the key to its function as a crosslinker. These groups can react with nucleophiles present on polymer backbones, such as hydroxyl (–OH) or amine (–NH₂) groups, through mechanisms like transesterification or Michael-type additions. This versatility allows DVSb to crosslink a wide array of natural and synthetic polymers.
Underlying Mechanism: Transesterification & Michael Addition Analogs
While direct literature on this compound hydrogelation is emerging, its reactivity can be understood by examining analogous divinyl esters and sulfones. For instance, divinyl adipate (DVA), a shorter dicarboxylic acid divinyl ester, has been shown to crosslink glycol chitosan via a transesterification reaction with its hydroxyl groups[4]. This reaction is typically catalyzed by mild acid and gentle heating.
Similarly, divinyl sulfone (DVS) is a well-documented crosslinker for polymers like hyaluronic acid (HA), which is rich in hydroxyl groups[5][6][7][8]. The reaction proceeds via an Oxa-Michael addition mechanism under alkaline conditions, where the hydroxyl groups act as nucleophiles attacking the electron-deficient vinyl groups of DVS[8]. Given the similar reactivity of the vinyl groups, this compound is expected to crosslink hydroxyl- and amine-containing polymers through analogous mechanisms, forming stable ether or amine linkages, respectively.
Figure 1: Proposed chemical crosslinking of a hydroxyl-containing polymer with this compound.
Protocol: Fabrication of a this compound-Crosslinked Chitosan Hydrogel
This protocol details the synthesis of a biodegradable hydrogel using glycol chitosan, a water-soluble derivative of chitosan. The methodology is adapted from established protocols for similar divinyl ester crosslinkers[4].
A. Materials & Reagents:
-
Glycol Chitosan (GC) (MW 250-450 kDa)
-
This compound (DVSb)
-
Acetic Acid (Glacial)
-
Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) Water
B. Step-by-Step Protocol:
-
Polymer Dissolution: Prepare a 2% (w/v) glycol chitosan solution by dissolving 200 mg of GC in 10 mL of 0.5% (v/v) aqueous acetic acid. Stir overnight at room temperature to ensure complete dissolution. The acidic condition is necessary to protonate the amine groups of chitosan, rendering it soluble in water.
-
Crosslinker Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO if needed, although direct addition is often feasible. For this protocol, we will assume direct addition.
-
Crosslinking Reaction:
-
Adjust the pH of the glycol chitosan solution to ~9.0 using 1M NaOH. This deprotonates the hydroxyl groups, enhancing their nucleophilicity for reaction with the DVSb vinyl groups, analogous to the Michael addition mechanism[8].
-
Warm the solution to 50°C in a water bath to increase reaction kinetics.
-
Add a calculated amount of this compound. The molar ratio of DVSb to the glucosamine repeat unit of chitosan is a critical parameter. A starting point is a 1:10 ratio of DVSb to glucosamine units. For 200 mg of GC (approx. 1 mmol of repeat units), add ~30 µL of DVSb.
-
Stir the mixture vigorously. The viscosity will gradually increase as crosslinking proceeds, eventually forming a gel[4]. Gelation time can range from minutes to hours depending on the DVSb concentration and temperature.
-
-
Casting and Curing: Cast the viscous solution into a mold (e.g., a petri dish or custom PDMS mold) before it fully gels. Allow the gel to cure at 50°C for 4-6 hours to ensure the reaction goes to completion.
-
Purification: After curing, immerse the hydrogel in a large volume of DI water or PBS (pH 7.4) for 48 hours, changing the buffer every 8 hours. This crucial step removes unreacted DVSb, acetic acid, and NaOH, which is essential for ensuring biocompatibility.
-
Lyophilization (Optional): For applications requiring a porous scaffold, the purified hydrogel can be frozen at -80°C and lyophilized for 48 hours to create a stable, porous structure.
Part 2: Enzymatic Synthesis of this compound-Based Biomaterials
Enzymatic polymerization offers a green chemistry approach to biomaterial synthesis, proceeding under mild, physiological conditions without the need for potentially toxic catalysts[9]. Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for catalyzing esterification reactions and have been successfully used to polymerize this compound with polyols like glycerol[10][11].
Underlying Mechanism: Lipase-Catalyzed Polycondensation
The enzymatic reaction involves a two-step process. First, the lipase catalyzes the reaction between a hydroxyl group of a polyol (e.g., glycerol) and one of the vinyl ester groups of DVSb, releasing vinyl alcohol and forming a monomer-ester intermediate. This is followed by a polycondensation reaction where the enzyme continues to link these intermediates together, forming a branched polyester network[10]. The reaction rate and final polymer properties can be finely tuned by adjusting the enzyme concentration, temperature, and monomer feed ratio[10].
Figure 2: Lipase-catalyzed synthesis of a poly(glycerol sebacate) network using this compound.
Protocol: Enzymatic Synthesis of a Poly(glycerol sebacate) Pre-polymer
This protocol describes the synthesis of a PGS pre-polymer using DVSb, which can then be thermally cured to form a final, crosslinked elastomer. This method is based on protocols developed for lipase-catalyzed polyester synthesis[10].
A. Materials & Reagents:
-
This compound (DVSb)
-
Glycerol (Anhydrous)
-
Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)
-
Acetone or Tetrahydrofuran (THF) (Anhydrous)
-
Methanol (for purification)
B. Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of this compound and glycerol. For example, 2.54 g of DVSb (10 mmol) and 0.92 g of glycerol (10 mmol).
-
Solvent and Enzyme Addition: Add anhydrous acetone or THF to achieve a total monomer concentration of approximately 1 M. Add CALB at a concentration of 10-15% of the total monomer weight (e.g., 350-500 mg).
-
Polymerization Reaction:
-
Seal the flask and place it in a shaker incubator set to 60°C. The elevated temperature is optimal for CALB activity[10].
-
Allow the reaction to proceed for 8-24 hours. The reaction time is a key parameter to control the molecular weight of the resulting pre-polymer.
-
-
Enzyme Removal: After the reaction, dilute the mixture with additional solvent and filter to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
Pre-polymer Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
Precipitate the resulting viscous pre-polymer by adding it dropwise to a large volume of cold methanol while stirring.
-
Collect the precipitated pre-polymer and dry it under vacuum at room temperature for 24 hours.
-
-
Thermal Curing (Optional): The resulting soluble pre-polymer can be cast into a mold and thermally cured in a vacuum oven at 120-150°C for 24-48 hours to form a crosslinked, insoluble elastomer.
Part 3: Characterization and Properties of DVSb-Based Biomaterials
A thorough characterization is essential to validate the synthesis and to understand the material's properties for its intended application.
Physicochemical Characterization
-
FTIR Spectroscopy: To confirm the crosslinking reaction, look for the disappearance of the vinyl C=C peak (~1645 cm⁻¹) from DVSb and the appearance of new ester or ether bond peaks in the hydrogel spectrum[4].
-
¹H NMR Spectroscopy: Can be used to analyze the structure of the pre-polymers synthesized enzymatically.
-
Gel Fraction: Determined by measuring the mass of the lyophilized hydrogel before and after exhaustive extraction in a suitable solvent to quantify the percentage of crosslinked, insoluble polymer.
Performance Properties
The properties of DVSb-crosslinked hydrogels can be tuned by altering the polymer concentration, the polymer-to-crosslinker ratio, and the curing time.
| Property | Typical Range (Analogous Systems) | Controlling Factors | Rationale & Significance |
| Swelling Ratio (%) | 200 - 1500% | Crosslinker concentration, Polymer hydrophilicity | A lower crosslinker density leads to a looser network that can absorb more water. High swelling is crucial for nutrient transport in tissue scaffolds but can reduce mechanical strength[8]. |
| Compressive Modulus (kPa) | 10 - 500 kPa | Crosslinker concentration, Polymer concentration | Higher crosslinker and polymer content increases the network density, resulting in a stiffer material. This must be tuned to match the target tissue (e.g., soft brain tissue vs. stiffer cartilage)[3]. |
| In Vitro Degradation (Mass Loss) | Days to Months | Crosslinker concentration, Ester bond density | The degradation rate is primarily controlled by the hydrolysis of the ester bonds from the sebacate backbone. A higher crosslink density can slow degradation by reducing water penetration[4]. |
Table 1: Tunable Properties of Divinyl Ester-Crosslinked Hydrogels. Data is representative of analogous systems like those crosslinked with divinyl adipate or divinyl sulfone.
Figure 3: General experimental workflow for the fabrication and characterization of DVSb-crosslinked hydrogels.
Part 4: Applications in Biomaterials and Drug Delivery
The tunable properties of this compound-based biomaterials make them highly suitable for a range of advanced applications.
-
Tissue Engineering: The soft, elastic nature of DVSb-crosslinked hydrogels makes them excellent candidates for soft tissue engineering, such as skin, nerve, and cardiac muscle regeneration. The biodegradable nature ensures that the scaffold is gradually replaced by newly formed tissue. Porous scaffolds created by lyophilization can facilitate cell infiltration and nutrient exchange.
-
Drug Delivery: DVSb-based hydrogels can serve as depots for the sustained release of therapeutic agents[7][12]. Hydrophobic drugs can be physically encapsulated within the hydrophobic domains created by the sebacate backbone, while hydrophilic drugs can be entrapped in the aqueous pores. The release rate is governed by both drug diffusion and hydrogel degradation, allowing for prolonged therapeutic effect.
Conclusion and Future Outlook
This compound stands as a highly promising, yet underexplored, crosslinking agent for the fabrication of next-generation hydrogels and biomaterials. Its long, flexible backbone, biodegradable ester linkages, and versatile reactivity provide a powerful toolkit for designing materials with tailored mechanical and degradation properties. By leveraging established principles from analogous crosslinkers and embracing both chemical and enzymatic synthesis routes, researchers can unlock the full potential of DVSb. Future work should focus on direct characterization of DVSb-crosslinked systems and exploring their efficacy in preclinical models for specific tissue engineering and drug delivery applications.
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Oonishi, R., et al. (2005). Enzymatic reaction in ionic liquid for biomaterial synthesis. Kyushu University Institutional Repository. Available at: [Link]
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Yuan, Y., et al. (2013). Crosslinking of hyaluronic acid and human-like collagen with divinyl sulfone. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Váradi, T., et al. (2020). Crosslinked Hyaluronic Acid Gels with Blood-Derived Protein Components for Soft Tissue Regeneration. Polymers. Available at: [Link]
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Pitarresi, G., et al. (2021). Biocompatible hyaluronic acid-divinyl sulfone injectable hydrogels for sustained drug release with enhanced antibacterial properties against Staphylococcus aureus. Materials Science and Engineering: C. Available at: [Link]
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de Oliveira, J. D., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society. Available at: [Link]
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Ferreira, P., et al. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. OUCI. Available at: [Link]
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Kim, B. S., et al. (2009). Facile preparation of biodegradable glycol chitosan hydrogels using divinyladipate as a crosslinker. Macromolecular Research. Available at: [Link]
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Collins, M. N., & Birkinshaw, C. (2007). Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applications. Journal of Applied Polymer Science. Available at: [Link]
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Mureșan, A., et al. (2024). Hydrogel-Based Biomaterials: A Patent Landscape on Innovation Trends and Patterns. Gels. Available at: [Link]
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Karagkiozaki, V., et al. (2022). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers. Available at: [Link]
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Kansas State University. (2014). Patent issued for substance with medical benefits. Kansas State University News. Available at: [Link]
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Korniienko, V., et al. (2023). Gelatin-based hydrogel with antiseptic properties: synthesis and properties. ResearchGate. Available at: [Link]
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Sionkowska, A., et al. (2020). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials. Available at: [Link]
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Vo, T. N. Q., et al. (2023). A Review of Patents and Innovative Biopolymer-Based Hydrogels. Polymers. Available at: [Link]
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de Oliveira, J. D., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. ResearchGate. Available at: [Link]
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Sebayang, F., et al. (2019). Making Hydrogel with Crosslinked Reactions between Chitosan and Dialdehyide Cellulose from Coconut Fiber as Wound Healers. SciTePress. Available at: [Link]
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Wang, Y., et al. (2014). Injectable biodegradable hydrogels and microgels based on methacrylated poly(ethylene glycol)-co-poly(glycerol sebacate) multi-block copolymers: synthesis, characterization, and cell encapsulation. Journal of Materials Chemistry B. Available at: [Link]
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El-Sherbiny, S. M., et al. (2019). Chitosan nanoparticle hydrogel based sebacoyl moiety with remarkable capability for metal ion removal from aqueous systems. International Journal of Biological Macromolecules. Available at: [Link]
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Afzal, M. Z., et al. (2024). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Gels. Available at: [Link]
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Zanjanizadeh Ezazi, N., et al. (2019). Fabrication and Characterization of Drug-Loaded Conductive Poly(glycerol sebacate)/Nanoparticle Based Composite Patch for Myocardial Infarction Applications. ACS Applied Materials & Interfaces. Available at: [Link]
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Byrne, M. E., et al. (2019). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Polymers. Available at: [Link]
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Sebayang, F., et al. (2019). Making Hydrogel with Crosslinked Reactions between Chitosan and Dialdehyide Cellulose from Coconut Fiber as Wound Healers. Semantic Scholar. Available at: [Link]
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Shkumatov, A., et al. (2023). Dual-Crosslinking of Gelatin-Based Hydrogels: Promising Compositions for a 3D Printed Organotypic Bone Model. International Journal of Molecular Sciences. Available at: [Link]
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Lee, J. S., et al. (2022). Characteristics of Biodegradable Gelatin Methacrylate Hydrogel Designed to Improve Osteoinduction and Effect of Additional Binding of Tannic Acid on Hydrogel. Polymers. Available at: [Link]
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Gaucher, G., et al. (2009). Polymeric micelles as drug delivery vehicles. RSC Publishing. Available at: [Link]
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Al-Akkam, O., et al. (2024). Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release. Pharmaceutics. Available at: [Link]
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Application Notes & Protocols: A Detailed Guide to the Free-Radical Polymerization of Divinyl Sebacate for Advanced Material Development
For researchers, scientists, and drug development professionals, the synthesis of novel polymers with tailored properties is a cornerstone of innovation. Divinyl sebacate, a diester and vinylic crosslinking monomer, presents a versatile platform for creating robust, crosslinked polymer networks.[1] This guide provides a comprehensive protocol for the free-radical polymerization of this compound, delving into the underlying scientific principles and offering practical, field-proven insights for successful synthesis and characterization.
Scientific Foundation: Understanding the Polymerization of this compound
Free-radical polymerization is a chain-growth process involving the sequential addition of monomer units to a growing polymer chain with a free-radical active center.[2] The polymerization of this compound leverages this mechanism to form a three-dimensional polymer network. The presence of two vinyl groups on the monomer facilitates the formation of crosslinks between polymer chains, resulting in an insoluble and infusible thermoset material.[3]
The process can be conceptually divided into three key stages:
-
Initiation: A free-radical initiator, upon thermal or photochemical decomposition, generates initial free radicals. These highly reactive species then attack the vinyl group of a this compound monomer, creating a monomer radical.[4]
-
Propagation: The newly formed monomer radical adds to another this compound monomer, propagating the polymer chain. This process repeats, rapidly increasing the molecular weight.
-
Termination: The growth of polymer chains is halted through processes like radical combination or disproportionation, where two growing chains react with each other.[2]
Due to the presence of two vinyl groups, a pendant vinyl group remains after the initial propagation. This pendant group can then be attacked by another growing chain, leading to the formation of a crosslink. The extent of this crosslinking dictates the final properties of the polymer.
Visualizing the Polymerization Mechanism
Caption: Free-radical polymerization mechanism of this compound.
Experimental Protocol: Synthesis of Crosslinked Poly(this compound)
This protocol details the steps for the free-radical polymerization of this compound using a thermal initiator.
Materials and Equipment
| Reagents | Equipment |
| This compound (monomer) | Round-bottom flask with a side arm |
| Azobisisobutyronitrile (AIBN) (initiator) | Magnetic stirrer and stir bar |
| Anhydrous Toluene (solvent) | Heating mantle with temperature control |
| Methanol (for purification) | Condenser |
| Inert gas supply (Nitrogen or Argon) | |
| Schlenk line or similar apparatus | |
| Buchner funnel and filter paper | |
| Vacuum oven |
Step-by-Step Polymerization Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous toluene. The monomer concentration can be varied to control the degree of crosslinking.
-
Add the thermal initiator, AIBN. The initiator concentration will influence the rate of polymerization and the molecular weight of the polymer chains between crosslinks.
-
Attach a condenser to the flask.
-
-
Deoxygenation:
-
The presence of oxygen can inhibit free-radical polymerization. Therefore, it is crucial to deoxygenate the reaction mixture.
-
Bubble nitrogen or argon gas through the solution for at least 30 minutes. This process should be done in a fume hood.[5]
-
-
Initiation and Polymerization:
-
After deoxygenation, place the flask in a heating mantle and heat the reaction mixture to the desired temperature. For AIBN, a temperature of around 70-80°C is suitable.[6]
-
Maintain the reaction under a positive pressure of inert gas.
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours).[5] The formation of a gel or a significant increase in viscosity indicates the progress of the polymerization.
-
-
Termination and Purification:
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
If a crosslinked gel has formed, it can be broken up mechanically.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, while stirring.[5]
-
Collect the precipitated polymer by filtration using a Buchner funnel.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization of the Crosslinked Polymer
Thorough characterization is essential to understand the structure and properties of the synthesized poly(this compound).
Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization. The disappearance of the characteristic vinyl C=C stretching peak (around 1640 cm⁻¹) and the C-H out-of-plane bending vibration of the vinyl group (around 990 and 910 cm⁻¹) indicates successful polymerization. The strong ester carbonyl peak (around 1740 cm⁻¹) should remain.[7][8]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer.[7][9] The Tg provides information about the flexibility of the polymer chains and the degree of crosslinking. A higher crosslink density generally leads to a higher Tg.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. It measures the weight loss of the material as a function of temperature, indicating the decomposition temperature.
Swelling Studies
-
The crosslinked nature of the polymer makes it insoluble in common solvents. However, it will swell. The degree of swelling can be used to estimate the crosslink density.
-
Procedure:
-
Weigh a dry sample of the polymer.
-
Immerse the sample in a suitable solvent (e.g., toluene) for 24-48 hours until equilibrium swelling is reached.
-
Remove the swollen sample, blot the surface to remove excess solvent, and weigh it.
-
The degree of swelling can be calculated as the ratio of the weight of the swollen polymer to the weight of the dry polymer.
-
Summary of Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Outcome for Poly(this compound) |
| FTIR | Functional Groups | Disappearance of vinyl peaks, retention of ester peak. |
| DSC | Glass Transition Temp. (Tg) | A distinct Tg, which increases with crosslink density.[9] |
| TGA | Thermal Stability | Decomposition temperature, indicating thermal robustness. |
| Swelling Test | Crosslink Density | Limited swelling in a good solvent, indicating a crosslinked network. |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Troubleshooting and Safety Considerations
-
Incomplete Polymerization: If the polymerization does not proceed as expected, ensure that the reaction mixture was thoroughly deoxygenated and that the initiator is active. The reaction temperature should also be appropriate for the chosen initiator.
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. AIBN is a potentially explosive compound and should be handled with care, following the safety data sheet (SDS) guidelines.
Conclusion
The free-radical polymerization of this compound offers a straightforward method for synthesizing crosslinked polymer networks with tunable properties. By carefully controlling the reaction conditions, such as monomer and initiator concentrations, temperature, and reaction time, materials with specific characteristics can be developed for a range of applications, from industrial coatings to advanced biomedical devices. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile monomer.
References
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- ResearchGate. (n.d.). Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing.
- PubMed. (2020). Citrate Crosslinked Poly(Glycerol Sebacate) with Tunable Elastomeric Properties.
- ResearchGate. (2025). Poly(sebacoyl diglyceride) Cross-Linked by Dynamic Hydrogen Bonds: A Self-Healing and Functionalizable Thermoplastic Bioelastomer.
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Application Note & Protocol: Controlled Radical Polymerization of Divinyl Sebacate for Advanced Drug Delivery Platforms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Divinyl Monomer Polymerization
Divinyl monomers are a cornerstone in the synthesis of crosslinked polymeric materials. However, their high propensity for uncontrolled crosslinking, leading to premature gelation, has historically limited their use in applications requiring soluble, well-defined polymer architectures.[1][2] The synthesis of linear or hyperbranched polymers from divinyl monomers is a significant challenge.[1] This guide provides a comprehensive protocol for the controlled polymerization of divinyl sebacate (DVS), a biodegradable divinyl monomer, to generate soluble, hyperbranched polymers with potential applications in advanced drug delivery systems. By leveraging the principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, we can overcome the traditional limitations of divinyl monomer polymerization and unlock new avenues for the design of sophisticated drug carriers.
The Rationale for RAFT Polymerization of this compound
Vinyl esters, such as the vinyl groups in DVS, are classified as less activated monomers.[3][4] This characteristic makes them less amenable to some controlled radical polymerization techniques. However, RAFT polymerization has demonstrated considerable versatility and is compatible with a wide range of functional monomers, including vinyl esters.[5][6] The key to a successful RAFT polymerization of a divinyl monomer is to carefully control the reaction kinetics to favor intramolecular cyclization and the formation of soluble, branched structures over intermolecular crosslinking, which leads to gelation.[7][8]
The proposed method utilizes a xanthate-based RAFT agent, which is known to be effective for controlling the polymerization of vinyl esters.[6] By carefully selecting the RAFT agent, initiator, and reaction conditions, we can modulate the reactivity of the propagating radicals and achieve a controlled polymerization of DVS, yielding a soluble, hyperbranched polymer with pendant vinyl groups. These pendant functionalities can be further modified for drug conjugation or other post-polymerization modifications.
Visualizing the Polymerization Pathway
The following diagram illustrates the proposed RAFT polymerization mechanism for this compound, leading to the formation of a hyperbranched, soluble polymer.
Caption: Proposed RAFT polymerization of this compound.
Experimental Protocol: RAFT Polymerization of this compound
This protocol details the synthesis of a soluble, hyperbranched poly(this compound) via RAFT polymerization.
Materials
-
This compound (DVS): (Purity > 98%)
-
RAFT Agent: O-Ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Xanthate)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-Dioxane
-
Precipitation Solvent: Cold Methanol
-
Purification: Dichloromethane (DCM) and Hexanes
Reaction Setup
The following diagram outlines the experimental workflow for the RAFT polymerization of DVS.
Caption: Experimental Workflow for DVS RAFT Polymerization.
Step-by-Step Procedure
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (DVS), the xanthate RAFT agent, and AIBN. The molar ratio of [DVS]:[RAFT]:[AIBN] should be carefully controlled, for instance, 100:1:0.2.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve the desired monomer concentration (e.g., 2 M). A lower concentration can help to suppress intermolecular crosslinking.[9]
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and immerse it in a preheated oil bath at 70 °C.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion and the evolution of molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
Termination: After the desired reaction time (e.g., 24 hours) or when the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring. Collect the polymer by filtration or centrifugation. For further purification, redissolve the polymer in a minimal amount of dichloromethane (DCM) and reprecipitate into cold hexanes.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.
Expected Outcomes
The following table summarizes the expected characterization data for the hyperbranched poly(this compound).
| Technique | Parameter | Expected Result | Interpretation |
| ¹H NMR | Chemical Shifts | Peaks corresponding to the polymer backbone, pendant vinyl groups, and end-groups from the RAFT agent. | Confirms the chemical structure of the polymer and allows for the calculation of the degree of branching. |
| GPC/SEC | Molecular Weight (Mn, Mw) | Controlled molecular weight with a relatively broad molecular weight distribution (Mw/Mn > 1.5). | A broad distribution is characteristic of hyperbranched polymers. The molecular weight should increase with monomer conversion. |
| DSC | Glass Transition Temp. (Tg) | A single Tg, which may vary depending on the molecular weight and degree of branching. | Provides information on the thermal properties and amorphous nature of the polymer. |
Data Interpretation
-
¹H NMR Spectroscopy: The presence of signals from the pendant vinyl groups is a key indicator of a soluble, branched polymer rather than a crosslinked network. The ratio of the integrals of the backbone protons to the pendant vinyl protons can provide an estimate of the degree of branching.
-
Gel Permeation Chromatography (GPC/SEC): A monomodal and relatively broad peak is expected for hyperbranched polymers.[10] The use of a multi-detector GPC system (including light scattering and viscometry detectors) can provide more accurate molecular weight information and insights into the polymer architecture.
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) will be influenced by the polymer's molecular weight and branching architecture.
Applications in Drug Development
The controlled synthesis of soluble, hyperbranched poly(this compound) opens up numerous possibilities in drug delivery. The biodegradable nature of the polyester backbone is highly desirable for biomedical applications.[2] The pendant vinyl groups can be functionalized with targeting ligands, imaging agents, or conjugated to drugs via click chemistry or other efficient coupling reactions. The hyperbranched architecture can also allow for the encapsulation of therapeutic agents within the polymer matrix, enabling their controlled release.
Conclusion
This application note provides a detailed protocol for the controlled RAFT polymerization of this compound, a challenging yet rewarding endeavor. By carefully controlling the reaction conditions, it is possible to synthesize soluble, hyperbranched polymers with pendant functionalities, paving the way for the development of novel and sophisticated drug delivery systems. The principles and techniques outlined herein can be adapted for other divinyl monomers, offering a versatile platform for the creation of advanced polymeric materials.
References
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Satav, S. S., Karmalkar, R. N., Kulkarni, M. G., Mulpuri, N., & Sastry, G. N. (2006). Formation of linear polymers with pendant vinyl groups via inclusion complex mediated polymerization of divinyl monomers. Journal of the American Chemical Society, 128(24), 7752–7753. [Link]
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ProQuest. (n.d.). Synthesis and Characterisation of Hyperbranched Polymers from Transfer-Dominated Branching Radical Telomerisation. Retrieved from [Link]
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World Scientific. (n.d.). SYNTHESIS AND CHARACTERIZATION OF HYPERBRANCHED VINYL POLYMERS FROM RAFT POLYMERIZATION OF AN ASYMMETRIC DIVINYL MONOMER. Retrieved from [Link]
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Weerasinghe, M. A. S. N., Watuthanthrige, N. D. A., & Konkolewicz, D. (2024). Exploring high molecular weight vinyl ester polymers made by PET-RAFT. Polymer Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. Retrieved from [Link]
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Weerasinghe, M. A. S. N., Watuthanthrige, N. D. A., & Konkolewicz, D. (2024). Exploring high molecular weight vinyl ester polymers made by PET-RAFT. Polymer Chemistry. [Link]
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Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews, 109(11), 5402–5436. [Link]
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Barker, I. A., El Harfi, J., Adlington, K., Howdle, S. M., & Irvine, D. J. (2020). Hyperbranched polymers with step-growth chemistries from transfer-dominated branching radical telomerisation (TBRT) of divinyl monomers. Polymer Chemistry, 11(45), 7139–7145. [Link]
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Khan, A., Malkoch, M., Montague, M. F., & Hawker, C. J. (2008). Synthesis and characterization of hyperbranched polymers with increased chemical versatility for imprint lithographic resists. Journal of Polymer Science Part A: Polymer Chemistry, 46(18), 6238–6254. [Link]
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Barker, I. A., El Harfi, J., Adlington, K., Howdle, S. M., & Irvine, D. J. (2020). Hyperbranched polymers with step-growth chemistries from transfer-dominated branching radical telomerisation (TBRT) of divinyl monomers. Polymer Chemistry, 11(45), 7139–7145. [Link]
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Royal Society of Chemistry. (n.d.). Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Synthesis and characterization of divinyl monomers for styrene-based reaction injection molding. Retrieved from [Link]
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Semantic Scholar. (n.d.). RAFT polymerization of a novel allene-derived asymmetrical divinyl monomer: A facile strategy to alkene-functionalized hyperbranched vinyl polymers with high degrees of branching. Retrieved from [Link]
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Butler, G. B., & Angelo, R. J. (1957). The Formation of Linear Polymers from Diene Monomers by a Cyclic Polymerization Mechanism. I. The Structure of Poly-(diallylammonium Halides). Journal of the American Chemical Society, 79(12), 3128–3131. [Link]
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Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Reactions. (n.d.). [Link]
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Cunningham, M. F., D'hooge, D. R., Monteiro, M. J., & Rey, M. (2012). Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization. Macromolecules, 45(1), 49-59. [Link]
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Gao, H., & Matyjaszewski, K. (2009). Gelation in Living Copolymerization of Monomer and Divinyl Cross-Linker: Comparison of ATRP Experiments with Monte Carlo Simulations. Macromolecules, 42(3), 625–632. [Link]
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Royal Society of Chemistry. (2023). Educational series: turning monomers into crosslinked polymer networks. Polymer Chemistry, 14(38), 4363-4379. [Link]
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Tuncel, E. (2022). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 14(15), 3183. [Link]
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ResearchGate. (n.d.). Effect of Cross-Linker Reactivity on Experimental Gel Points during ATRcP of Monomer and Cross-Linker. Retrieved from [Link]
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ResearchGate. (n.d.). Gelation in Atom Transfer Radical Copolymerization with a Divinyl Cross-linker. Retrieved from [Link]
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Keddie, D. J. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1436–1454. [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in RAFT polymerization of monomers derived from renewable resources. Retrieved from [Link]
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Semantic Scholar. (n.d.). A Simple Route to Functional Highly Branched Structures: RAFT Homopolymerization of Divinylbenzene. Retrieved from [Link]
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Jiang, Z., He, H., Liu, H., & Thayumanavan, S. (2020). Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology, 12(4), e85. [Link]
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Cunningham, M. F., D'hooge, D. R., Monteiro, M. J., & Rey, M. (2014). RAFT Dispersion Polymerization in Non-Polar Solvents: Facile Production of Block Copolymer Spheres, Worms and Vesicles in n-Heptane. Macromolecules, 47(16), 5613–5623. [Link]
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Application Notes and Protocols: Divinyl Sebacate in High-Performance Coatings and Adhesives
Introduction: The Strategic Advantage of Divinyl Sebacate
In the pursuit of advanced polymer networks, this compound (DVS) emerges as a highly versatile difunctional monomer, uniquely positioned to bridge the performance gap between rigid and elastomeric materials. Its structure, comprising a linear C10 aliphatic chain capped by two reactive vinyl ether groups, provides a compelling combination of flexibility, hydrophobicity, and crosslinking potential. Unlike its non-reactive counterparts, such as dibutyl sebacate (DBS) or dioctyl sebacate (DOS), which are primarily used as fugitive plasticizers[1], this compound acts as a permanent, integral component of the polymer backbone. This distinction is critical: where traditional plasticizers can migrate over time, leading to material degradation, DVS builds flexibility directly into the thermoset network, ensuring long-term stability and performance.
The sebacate (decanedioate) core is the key to imparting exceptional low-temperature flexibility and toughness to coatings and adhesives. This long, aliphatic chain enhances polymer chain mobility, effectively lowering the glass transition temperature (Tg) of the final cured product. The vinyl ether functionalities, in turn, offer a platform for rapid and efficient polymerization, particularly through UV-initiated cationic curing, a process known for its speed, low energy consumption, and lack of oxygen inhibition.[2][3]
These application notes will elucidate the utility of this compound as both a primary crosslinker and a reactive diluent in UV-curable coatings and adhesives, providing detailed protocols for formulation, curing, and performance evaluation.
Part 1: this compound in Flexible Protective Coatings
The primary application for DVS in coatings is in the formulation of flexible, impact-resistant films for substrates that undergo bending, expansion, or vibration. The integration of the sebacate chain into the crosslinked network provides inherent elasticity, preventing cracking and delamination where more rigid coatings would fail.
Mechanism of Action: Cationic UV Polymerization
This compound is particularly well-suited for cationic UV curing. This mechanism offers significant advantages over free-radical polymerization for vinyl ethers, most notably the absence of oxygen inhibition, which allows for rapid curing in ambient environments.[2] The process is initiated by a photoinitiator that, upon exposure to UV radiation, generates a strong acid. This acid protonates a vinyl ether group, creating a carbocation that rapidly propagates by reacting with other vinyl ether moieties, forming a crosslinked polyether network.[4][5]
Caption: Fig 1: Cationic Polymerization of this compound.
Experimental Protocol: Formulation of a Flexible UV-Curable Clear Coat
This protocol describes the preparation of a 100g batch of a UV-curable coating designed for flexibility and adhesion to plastic substrates.
Materials & Equipment:
-
Oligomer: Cycloaliphatic Epoxide Resin (e.g., UviCure S105)
-
Reactive Diluent/Crosslinker: this compound (DVS)
-
Adhesion Promoter/Flexibilizer: Polyol (e.g., Caprolactone Triol)
-
Cationic Photoinitiator: Triarylsulfonium hexafluoroantimonate salt solution (e.g., UVI-6976)
-
Substrate: Polycarbonate or ABS panels
-
Equipment: Dual asymmetric centrifuge (DAC) mixer or overhead stirrer, film applicator (doctor blade), UV curing system with a broad-spectrum mercury lamp, adhesion tester (cross-hatch or pull-off), conical mandrel bend tester.
Formulation Table:
| Component | Function | Weight (g) | Weight % |
| Cycloaliphatic Epoxide Resin | Primary binder, provides hardness | 60.0 | 60.0% |
| This compound (DVS) | Crosslinker, reactive diluent, flexibilizer | 30.0 | 30.0% |
| Polyol (Caprolactone Triol) | Chain transfer agent, flexibilizer | 5.0 | 5.0% |
| Cationic Photoinitiator | Initiates polymerization | 5.0 | 5.0% |
| Total | 100.0 | 100.0% |
Procedure:
-
Blending: In a light-blocking container, combine the cycloaliphatic epoxide resin, this compound, and polyol. Mix at moderate speed using a DAC mixer or overhead stirrer for 10 minutes until the mixture is homogeneous. The DVS acts as a reactive diluent, reducing the viscosity of the high-molecular-weight epoxide resin for easier application.[6][7]
-
Initiator Addition: Add the cationic photoinitiator to the mixture. Continue mixing for an additional 5 minutes, ensuring complete dissolution and dispersion. Avoid introducing excessive air bubbles.
-
Application: Prepare the substrate by cleaning with isopropyl alcohol. Apply the formulated coating to the substrate using a doctor blade set to achieve a wet film thickness of 50 µm.
-
Curing: Immediately pass the coated substrate under a medium-pressure mercury UV lamp. A typical dose for full cure would be 500-1000 mJ/cm². The cationic polymerization will continue even after the UV exposure is removed (a phenomenon known as "dark cure"), leading to high conversion.[2]
-
Conditioning: Allow the cured coatings to condition at ambient temperature (23 ± 2°C) for 24 hours before performance testing.
Performance Evaluation Protocols
1. Adhesion Testing (ASTM D3359 - Cross-Hatch)
-
Rationale: This test provides a rapid, qualitative assessment of the coating's adhesion to the substrate. It is a self-validating system; poor surface preparation or coating incompatibility will be immediately evident.
-
Procedure:
-
Using a sharp blade or a dedicated cross-hatch cutter, make a series of six parallel cuts through the coating to the substrate.
-
Make a second series of six cuts at a 90-degree angle to the first, creating a grid of 25 squares.
-
Firmly apply a specified pressure-sensitive tape (e.g., Permacel P-99) over the grid and smooth it down.
-
Within 90 seconds of application, remove the tape by pulling it back upon itself at a 180-degree angle.
-
Inspect the grid area for any coating removal and classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: >65% detachment).[8][9][10] A successful formulation should achieve a 4B or 5B rating.
-
2. Flexibility Testing (ASTM D522 - Conical Mandrel Bend)
-
Rationale: This test evaluates the flexibility and resistance of the coating to cracking upon bending. The use of a conical mandrel allows for the determination of the specific diameter at which failure occurs.
-
Procedure:
-
Secure the coated panel in the conical mandrel bending apparatus with the coated side facing up.
-
Bend the panel 180 degrees around the cone-shaped mandrel over a period of 15 seconds.
-
Remove the panel and examine the coating for any signs of cracking along the bend.
-
The point along the bend closest to the small end of the cone where cracking stops (or does not occur) indicates the elongation failure diameter. The incorporation of DVS is expected to significantly improve flexibility, resulting in no cracking over a smaller diameter compared to a formulation without it.
-
Part 2: this compound in High-Peel Strength Adhesives
In adhesive formulations, DVS provides a unique combination of bond strength and flexibility. This is crucial for applications involving the lamination of dissimilar materials with different coefficients of thermal expansion or for flexible packaging where the bond must withstand repeated flexing.[11][12]
Causality in Formulation: Balancing Adhesion and Cohesion
A successful adhesive requires a balance between adhesive strength (the bond to the substrate) and cohesive strength (the internal strength of the adhesive). DVS contributes to both. The long sebacate chain can improve wetting and surface contact (adhesion), while its difunctional nature ensures a robust, crosslinked network (cohesion). By adjusting the concentration of DVS relative to other oligomers, the formulator can tailor the adhesive's properties from a soft, pressure-sensitive adhesive to a tougher, structural one.
Caption: Fig 2: Role of DVS in Adhesive Properties.
Experimental Protocol: UV-Curable Laminating Adhesive
This protocol details the formulation of a UV-curable adhesive for laminating flexible films, such as polyethylene terephthalate (PET) to polyvinyl chloride (PVC).
Materials & Equipment:
-
Oligomer: Urethane Acrylate Oligomer (e.g., BR-371)
-
Reactive Diluent/Crosslinker: this compound (DVS)
-
Monomer: Isobornyl Acrylate (IBOA)
-
Photoinitiator: Free-Radical Type I (e.g., TPO)
-
Substrates: PET film, PVC film
-
Equipment: DAC mixer, laminator with UV curing lamp, universal testing machine for T-peel strength testing.
Formulation Table:
| Component | Function | Weight (g) | Weight % |
| Urethane Acrylate Oligomer | Provides toughness and adhesion | 50.0 | 50.0% |
| This compound (DVS) | Crosslinker, promotes flexibility | 25.0 | 25.0% |
| Isobornyl Acrylate (IBOA) | Reactive diluent, improves adhesion | 22.0 | 22.0% |
| Photoinitiator (TPO) | Initiates free-radical polymerization | 3.0 | 3.0% |
| Total | 100.0 | 100.0% |
Procedure:
-
Blending: In a light-blocking container, combine the urethane acrylate oligomer, this compound, and isobornyl acrylate. Mix until homogeneous.
-
Initiator Addition: Add the photoinitiator and mix thoroughly until fully dissolved.
-
Application: Apply a thin film (approx. 25 µm) of the adhesive onto the PET film.
-
Lamination and Curing: Immediately bring the PVC film into contact with the adhesive-coated PET film. Pass the laminate through a roller to ensure intimate contact and remove air bubbles. The laminate then passes directly under a UV lamp (Fusion H-bulb) to cure the adhesive. A dose of 700-1200 mJ/cm² is typical.
-
Conditioning: Store the cured laminate at ambient temperature (23 ± 2°C) for 24 hours before testing.
Performance Evaluation Protocol
1. T-Peel Strength (ASTM D1876)
-
Rationale: This test quantitatively measures the force required to progressively separate the two bonded flexible substrates. It is a direct measure of the adhesive's performance in a flexible lamination application.
-
Procedure:
-
Cut the laminated sheet into 1-inch wide test strips.
-
Separate the two ends of the strip for a sufficient distance to be gripped by the jaws of a universal testing machine.
-
Mount the specimen in the grips so that the separated tails of the "T" form a 90-degree angle with the direction of pull.
-
Separate the bond at a constant rate of crosshead travel (e.g., 10 inches/minute).
-
Record the force in pounds per linear inch (PLI) required to separate the films. The force will typically fluctuate; the average force over the test is reported. A formulation incorporating DVS is expected to exhibit high peel strength combined with cohesive failure (failure within the adhesive layer) rather than adhesive failure (delamination from one of the substrates), indicating a robust internal network.
-
Conclusion
This compound is a powerful tool for formulators seeking to develop high-performance coatings and adhesives with engineered flexibility and durability. By acting as an integral, non-migrating flexibilizer and crosslinker, it overcomes the limitations of traditional plasticizers. Its compatibility with energy-efficient UV curing processes, particularly cationic polymerization, makes it an excellent choice for modern, high-throughput industrial applications. The protocols provided herein serve as a validated starting point for leveraging the unique properties of this compound to create next-generation materials.
References
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Uyama, H., Klegraf, E., Wada, S., & Kobayashi, S. (2001). Regioselective Polymerization of Sorbitol and this compound Using Lipase Catalyst. Chemistry Letters, 30(8), 744-745. Available at: [Link]
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Rai, R., Tallawi, M., Grigore, A., & Boccaccini, A. R. (2012). Poly(Glycerol Sebacate) in Biomedical Applications—A Review of the Recent Literature. Advanced Healthcare Materials, 1(6), 621-636. Available at: [Link]
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Ferreira, P., Pereira, R., & Bártolo, P. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology, 10, 1024846. Available at: [Link]
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Ferreira, P., Pereira, R., & Bártolo, P. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology, 10. Available at: [Link]
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Contardi, M., & Mattioli-Belmonte, M. (2022). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. Polymers, 14(15), 3006. Available at: [Link]
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Pasatta, J. (2024). Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards. Prospector. Available at: [Link]
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Al-Malaika, S., & Issenhuth, S. (2020). Utilisation of sebacic acid and nanohydroxyapatite in polyurethane nanocomposite coating. ResearchGate. Available at: [Link]
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EUROLAB. (n.d.). Flexibility and Adhesion Test. Available at: [Link]
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Sika USA. (n.d.). Basics of Conducting Adhesion Testing. Available at: [Link]
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Decker, C., & Nguyen, T. L. (2001). UV-radiation curing of vinyl ether-based coatings. ResearchGate. Available at: [Link]
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de Souza, A. C. C., et al. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules, 53(19), 8354-8365. Available at: [Link]
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Kim, J., et al. (2023). Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents. Coatings, 13(2), 404. Available at: [Link]
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The Architect of Biodegradable Polymers: A Guide to Divinyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced biomaterials, divinyl sebacate (DVS) emerges as a pivotal monomer for the creation of a versatile class of biodegradable polymers. Its unique structure, featuring two terminal vinyl groups flanking a flexible sebacic acid core, allows for the fabrication of cross-linked networks with tunable properties. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound-based polymers, offering detailed protocols and expert insights to empower innovation in drug delivery and tissue engineering.
The Foundation: Understanding this compound
This compound is a diester and a vinylic crosslinking monomer.[1] The sebacic acid backbone, a naturally occurring dicarboxylic acid, imparts biodegradability and biocompatibility to the resulting polymers.[2][3] The terminal vinyl groups serve as reactive sites for polymerization, enabling the formation of cross-linked polymer networks. This cross-linking is crucial for tailoring the mechanical properties and degradation kinetics of the final material.
The synthesis of polymers from this compound can be approached through several methods, with enzymatic polymerization and free-radical polymerization being the most prominent. The choice of method significantly influences the polymer's structure and, consequently, its performance characteristics.
Crafting the Polymer: Synthesis Methodologies
The Green Route: Enzymatic Polymerization
Enzymatic polymerization offers a sustainable and highly selective approach to synthesizing polyesters.[4][5] Lipases, particularly Candida antarctica lipase B (CALB), are effective catalysts for the polycondensation of divinyl esters with polyols.[6] This method proceeds under mild conditions, minimizing the risk of side reactions and preserving the integrity of sensitive functional groups.
A notable example is the regioselective polymerization of this compound with multi-hydroxyl compounds like sorbitol.[2] The enzyme selectively catalyzes the reaction at specific hydroxyl groups, leading to polymers with controlled architectures.
This protocol describes the synthesis of a cross-linked polyester using this compound and a generic diol, catalyzed by lipase.
Materials:
-
This compound (DVS)
-
Diol (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica lipase B (CALB, Novozym® 435)
-
Anhydrous solvent (e.g., Toluene or solvent-free system)
-
Molecular sieves (4 Å)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve equimolar amounts of this compound and the diol in the chosen anhydrous solvent. If performing a solvent-free synthesis, gently heat the mixture to form a homogenous melt.
-
Enzyme Addition: Add CALB to the reaction mixture (typically 5-10% by weight of the total monomers).
-
Water Removal: Add activated molecular sieves to the mixture to remove the vinyl alcohol byproduct, which can inhibit the reaction.
-
Reaction Conditions: Conduct the reaction under a nitrogen atmosphere with continuous stirring at a controlled temperature (typically 60-80°C).
-
Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Termination and Purification: Once the desired molecular weight is achieved, terminate the reaction by filtering off the enzyme. Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry it under vacuum.
Causality Behind Choices:
-
Enzyme: CALB is chosen for its high activity and stability in organic media.[7]
-
Anhydrous Conditions: The absence of water is critical to prevent hydrolysis of the ester bonds and to favor the polymerization reaction.
-
Temperature: The temperature is optimized to ensure sufficient reaction kinetics without denaturing the enzyme.
The Versatile Approach: Free-Radical Polymerization
Free-radical polymerization is a widely used and versatile method for polymerizing vinyl monomers.[8] In the case of this compound, this method leads to the formation of a highly cross-linked network. The polymerization is initiated by a free-radical initiator, such as an azo compound or a peroxide, which decomposes upon heating or UV irradiation to generate free radicals.[8]
This method is particularly useful for creating hydrogels and robust networks for tissue engineering scaffolds.[9]
This protocol outlines the synthesis of a cross-linked poly(this compound) hydrogel.
Materials:
-
This compound (DVS)
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene or Dimethylformamide - DMF)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
Solution Preparation: Dissolve this compound and the free-radical initiator in the chosen solvent within the reaction vessel. The concentration of the initiator will influence the polymerization rate and the final molecular weight.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Initiation: Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically 60-70°C) while stirring.
-
Polymerization: Allow the polymerization to proceed for a set period (e.g., 24 hours). The solution will become more viscous as the polymer network forms.
-
Purification: Precipitate the resulting polymer in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Self-Validation:
-
The formation of a gel or a significant increase in viscosity is a primary indicator of successful polymerization.
-
The disappearance of the vinyl proton signals in the 1H NMR spectrum of the purified polymer confirms the reaction of the vinyl groups.
Characterizing the Polymer: Ensuring Quality and Performance
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers and to ensure their suitability for specific applications.
| Property | Technique | Information Obtained |
| Molecular Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure, functional groups, and the extent of polymerization.[10][11][12] |
| Molecular Weight | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[13][14][15] |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Measures glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and thermal stability.[16][17][18] |
| Mechanical Properties | Tensile Testing | Evaluates Young's modulus, ultimate tensile strength, and elongation at break. |
| Biocompatibility | In vitro cell culture assays (e.g., MTT, Live/Dead), in vivo implantation studies | Assesses the cytotoxicity and tissue response to the polymer.[3][19][20] |
| Biodegradation | In vitro degradation studies in phosphate-buffered saline (PBS) with or without enzymes (e.g., lipase), in vivo degradation studies | Determines the rate and mechanism of polymer degradation.[20][21][22][23] |
Applications in Biomedical Engineering
The tunable properties of this compound-based polymers make them highly attractive for a range of biomedical applications.
Drug Delivery Systems
The biodegradable nature of these polymers allows for the controlled release of encapsulated therapeutic agents.[24][25][26][27] The cross-linked network can be engineered to control the diffusion rate of the drug, enabling sustained release profiles. Copolymers can be synthesized to create micelles for the delivery of hydrophobic drugs.[25]
Tissue Engineering Scaffolds
The elastomeric and biodegradable properties of poly(this compound) and its copolymers are well-suited for soft tissue engineering applications.[28] These polymers can be fabricated into porous scaffolds that mimic the extracellular matrix, providing mechanical support and promoting cell adhesion, proliferation, and differentiation.[9] Their biocompatibility ensures minimal inflammatory response upon implantation.[3][19]
Visualizing the Process
Diagram 1: Enzymatic Polymerization of this compound
Caption: Enzymatic synthesis of a cross-linked polyester from this compound.
Diagram 2: Free-Radical Polymerization Workflow
Caption: Key stages of free-radical polymerization of this compound.
Conclusion
This compound stands as a versatile and valuable monomer in the field of biodegradable polymers. Its ability to form cross-linked networks through various polymerization techniques allows for the creation of materials with a wide range of properties, tailored for specific biomedical applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this compound in developing the next generation of biomaterials for drug delivery and tissue engineering.
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Almeida, A. C., et al. (2017). Novel Poly(Diol Sebacate)s as Additives to Modify Paclitaxel Release From Poly(Lactic-co-Glycolic Acid) Thin Films. Journal of Pharmaceutical Sciences, 106(12), 3564-3574. [Link]
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Chen, Q. Z., et al. (2008). Degradation behavior of poly(glycerol sebacate). Biomaterials, 29(30), 4055–4063. [Link]
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Application Note & Protocol: A Step-by-Step Guide to Divinyl Sebacate Crosslinking for Biomaterial Fabrication
Abstract
Divinyl sebacate (DVSeb) is an emerging crosslinking agent used in the synthesis of biocompatible and biodegradable polymers for applications in tissue engineering, drug delivery, and regenerative medicine. Derived from sebacic acid, a naturally occurring dicarboxylic acid, the DVSeb crosslinker offers a flexible and hydrolytically degradable aliphatic core, making it an attractive alternative to more rigid or less biocompatible crosslinkers. This guide provides a comprehensive overview of the principles of DVSeb crosslinking, focusing on the free-radical polymerization mechanism. It includes detailed, step-by-step protocols for fabricating hydrogels, guidelines for optimizing reaction parameters, and standard techniques for characterizing the resulting crosslinked networks.
Introduction to this compound
This compound is a diester monomer featuring two terminal vinyl groups, which serve as reactive sites for polymerization.[1] Unlike other common crosslinkers such as divinyl sulfone (DVS), which typically reacts with hydroxyl or amine groups via a Michael-type addition, DVSeb participates in crosslinking via free-radical polymerization. This mechanism allows it to form covalent bonds and create three-dimensional networks when co-polymerized with other vinyl-containing monomers or polymers, such as methacrylated hyaluronic acid or gelatin methacrylate (GelMA).
The key advantage of DVSeb lies in its chemical structure. The long, 10-carbon aliphatic chain of the sebacate core imparts flexibility to the resulting polymer network, which can be crucial for applications mimicking soft tissues. Furthermore, the ester linkages within its backbone are susceptible to hydrolysis, rendering the crosslinks biodegradable. This allows for the controlled degradation of the biomaterial in vivo, a desirable characteristic for drug delivery systems and temporary tissue scaffolds.[2]
Safety and Handling
Proper handling of this compound and associated reagents is critical for laboratory safety. While specific toxicity data for this compound is limited, related sebacate esters are known to be potential irritants.[3][4][5]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, nitrile gloves, and a lab coat.[3][6]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][5]
-
Storage: Store DVSeb in a cool, dry, dark place in a tightly sealed container to prevent premature polymerization or degradation.
-
Spills: In case of a spill, absorb the liquid with an inert material like vermiculite or sand and dispose of it as chemical waste. Avoid runoff into drains.[4]
-
First Aid:
Mechanism of Crosslinking: Free-Radical Polymerization
DVSeb functions as a crosslinker by connecting two or more growing polymer chains through its two vinyl groups. The process is initiated by a free-radical source, which can be generated by a photoinitiator exposed to UV light or a thermal initiator heated to its decomposition temperature.
The process occurs in three main stages:
-
Initiation: The initiator (e.g., Irgacure 2959 for photo-initiation, Ammonium Persulfate (APS) for thermal initiation) generates free radicals.
-
Propagation: A radical attacks the vinyl group of a monomer (e.g., GelMA), creating a new radical at the end of that monomer. This new radical can then react with another monomer, extending the polymer chain, or it can react with one of the vinyl groups on a DVSeb molecule.
-
Crosslinking: Once a DVSeb molecule is attached to one polymer chain, its second, unreacted vinyl group can be attacked by a radical from another growing chain. This forms a covalent bridge, or crosslink, between the two chains, leading to the formation of a 3D network.
Caption: Free-radical polymerization and crosslinking mechanism using DVSeb.
Experimental Protocols
The following protocols provide a general framework for creating hydrogels using DVSeb. They should be optimized based on the specific polymer and desired final properties. This guide will focus on crosslinking Gelatin Methacrylate (GelMA), a widely used biopolymer in tissue engineering.[8][9]
Protocol 1: Photo-initiated Crosslinking of GelMA with DVSeb
This method is ideal for applications requiring rapid, in situ gelation, such as in 3D bioprinting or encapsulating cells.
Materials & Equipment:
-
Gelatin Methacrylate (GelMA)
-
This compound (DVSeb)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV light source (365 nm)
-
Vortex mixer, magnetic stirrer, and hot plate
-
Molds for hydrogel casting (e.g., PDMS molds)
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
Dissolve GelMA in PBS at 37-50°C to achieve the desired concentration (e.g., 10% w/v). Stir gently until fully dissolved.
-
Dissolve the photoinitiator (e.g., 0.5% w/v Irgacure 2959 relative to the GelMA) in the GelMA solution. Protect the solution from light from this point forward.
-
Add the desired amount of DVSeb to the solution. The concentration of DVSeb will determine the crosslink density (see Table 1). Vortex or stir thoroughly to ensure homogeneity.
-
-
Hydrogel Fabrication:
-
Pipette the precursor solution into your desired molds.
-
Expose the solution to UV light (365 nm, ~5-10 mW/cm²). The exposure time will depend on the initiator concentration, solution volume, and desired stiffness, but typically ranges from 30 seconds to 5 minutes.
-
The solution will transition from a liquid to a solid gel.
-
-
Post-Fabrication Processing:
-
Gently remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel in PBS for several hours (or overnight) with gentle agitation to remove any unreacted monomers, crosslinkers, and initiator. This step is critical for ensuring biocompatibility.
-
Protocol 2: Thermal-initiated Crosslinking of GelMA with DVSeb
This method is suitable for bulk hydrogel synthesis where in situ gelation is not required.
Materials & Equipment:
-
Gelatin Methacrylate (GelMA)
-
This compound (DVSeb)
-
Thermal Initiator System (e.g., Ammonium Persulfate (APS) and Tetramethylethylenediamine (TEMED))
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Water bath or incubator set to the desired temperature
-
Molds for hydrogel casting
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
Prepare the GelMA solution in PBS as described in Protocol 1, Step 1a. Maintain the solution at 37°C to prevent physical gelation of the gelatin.
-
Add the desired amount of DVSeb and mix thoroughly.
-
Add the APS solution (e.g., 10% w/v stock) to the precursor mix and stir.
-
Add TEMED (the accelerator) to initiate the polymerization. The amount of APS/TEMED will control the gelation speed. A typical starting point is a 1:200 molar ratio of APS to vinyl groups.
-
-
Hydrogel Fabrication:
-
Quickly pipette the final precursor solution into molds.
-
Place the molds in an incubator or water bath at 37°C. Gelation should occur within 5 to 30 minutes.
-
Allow the reaction to proceed for at least 2 hours to ensure a high degree of crosslinking.
-
-
Post-Fabrication Processing:
-
Remove and wash the hydrogels in PBS as described in Protocol 1, Step 3.
-
Optimization of Crosslinking Parameters
The final properties of the hydrogel—such as stiffness, swelling ratio, and degradation rate—are directly controlled by the reaction parameters.
| Parameter | Effect of Increase | Rationale | Typical Range |
| Polymer Conc. (e.g., GelMA) | Increased stiffness, lower swelling | Higher density of polymer chains increases the probability of crosslinking. | 5% - 20% (w/v) |
| DVSeb Conc. | Increased stiffness, lower swelling, slower degradation | Higher concentration of crosslinker leads to a more tightly networked structure.[10] | 0.5% - 5% (v/v) |
| Initiator Conc. | Faster gelation, potentially lower mechanical strength | Higher radical concentration speeds up the reaction but can lead to shorter, more branched polymer chains. | 0.1% - 1.0% (w/v) |
| UV Exposure Time | Increased crosslinking degree (up to a plateau) | More time allows for a higher conversion of vinyl groups into crosslinks. | 30s - 10 min |
Characterization of Crosslinked Hydrogels
Validating the success of the crosslinking process and quantifying the material properties is a crucial step.
A. Swelling Behavior and Gel Fraction
The swelling ratio provides an indirect measure of crosslink density. A lower swelling ratio indicates a more tightly crosslinked network.
-
Record the weight of the lyophilized (dry) hydrogel (Wdry).
-
Immerse the hydrogel in PBS at 37°C until equilibrium is reached (24-48 hours).
-
Remove the hydrogel, gently blot excess surface water, and record the swollen weight (Wswollen).
-
Swelling Ratio = (Wswollen - Wdry) / Wdry
-
After swelling, lyophilize the gel again to measure the final dry weight (Wfinal). The Gel Fraction (%) = (Wfinal / Wdry) x 100 indicates the percentage of the polymer that was successfully incorporated into the insoluble network.
B. Mechanical Characterization
Mechanical properties are often assessed using rheometry or unconfined compression testing.
-
Rheology: A dynamic mechanical analyzer (DMA) can measure the storage modulus (G') and loss modulus (G''). For a crosslinked gel, G' should be significantly higher than G'', indicating solid-like behavior.[9]
-
Compression Testing: A mechanical tester can compress a cylindrical hydrogel sample to determine its Young's Modulus, a measure of stiffness.
C. Spectroscopic Analysis (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy can confirm the crosslinking reaction by monitoring the disappearance of chemical groups. The C=C vinyl bond stretch (around 1636 cm⁻¹) present in DVSeb and GelMA should decrease in intensity after successful polymerization.[11]
D. Morphological Analysis (SEM)
Scanning Electron Microscopy (SEM) of lyophilized hydrogel samples can be used to visualize the internal porous structure of the network.
Experimental Workflow Overview
Caption: General experimental workflow for DVSeb crosslinking.
Conclusion
This compound is a valuable crosslinking agent for creating flexible, biodegradable polymer networks via free-radical polymerization. By carefully controlling the concentrations of the polymer, crosslinker, and initiator, researchers can tailor the material properties of the resulting hydrogels to suit a wide range of biomedical applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for developing and validating novel biomaterials using DVSeb.
References
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-
Yoon, J.-S., et al. (2012). Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. ResearchGate. [Link]
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Matyjaszewski, K., et al. (2008). Effect of dilution on branching and gelation in living copolymerization of monomer and divinyl cross-linker. ResearchGate. [Link]
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Rai, R., et al. (2018). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. PubMed Central. [Link]
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Tiganu, A., et al. (2023). Dual-Crosslinking of Gelatin-Based Hydrogels: Promising Compositions for a 3D Printed Organotypic Bone Model. MDPI. [Link]
- SpecialChem. (2024).
-
Yung, K., et al. (2005). Enzymatic stabilization of gelatin-based scaffolds. PubMed. [Link]
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Godinho, B., et al. (2024). Synthesis and Characterization of Poly(glycerol sebacate), Poly(glycerol succinate) and Poly(glycerol sebacate-co-succinate). ResearchGate. [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: A Multi-Modal Analytical Approach for Monitoring the Polymerization of Divinyl Sebacate
Audience: Researchers, scientists, and drug development professionals engaged in polymer synthesis and characterization.
Abstract: Divinyl sebacate (DVS) is a key monomer for creating biodegradable and biocompatible polyesters with significant potential in drug delivery systems, medical devices, and tissue engineering.[1][2] The precise control of the polymerization process is paramount to achieving the desired material properties, including molecular weight, crosslink density, and thermal characteristics. This application note provides a comprehensive guide to the primary analytical methods for monitoring DVS polymerization, offering both theoretical insights and detailed, field-proven protocols. We will explore the synergistic use of spectroscopic, chromatographic, and thermal analysis techniques to provide a complete picture of the reaction kinetics and final polymer structure.
The Critical Need for Monitoring DVS Polymerization
The conversion of DVS monomers into a polymeric network is a dynamic process. Key properties of the final material are not endpoints but are continuously evolving throughout the reaction. Inadequate monitoring can lead to batch-to-batch variability, incomplete reactions, or polymers with suboptimal performance characteristics.
Why is real-time or quasi-real-time monitoring essential?
-
Kinetic Understanding: Tracking the rate of monomer consumption provides fundamental data on reaction kinetics, allowing for process optimization.[3][4]
-
Molecular Weight Control: The molecular weight distribution is a primary determinant of a polymer's mechanical properties, such as tensile strength and elasticity.[5][6]
-
Crosslinking and Network Formation: For a difunctional monomer like DVS, understanding the degree of crosslinking is crucial as it governs swelling behavior, degradation rate, and drug elution profiles.
-
Quality Control: Ensuring complete reaction and identifying potential side products is fundamental for regulatory compliance and product safety, especially in biomedical applications.[7]
This guide focuses on an integrated analytical workflow, demonstrating how different techniques provide complementary information.
Figure 1: Integrated workflow for monitoring DVS polymerization.
Spectroscopic Analysis: Tracking Chemical Conversion
Spectroscopy offers a direct window into the chemical changes occurring during polymerization by monitoring the disappearance of monomer-specific functional groups and the emergence of the polymer backbone.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR is a rapid and powerful technique for identifying the presence of specific chemical bonds, each of which absorbs infrared radiation at a characteristic frequency.[8][9] For DVS polymerization, the key is to monitor the disappearance of the vinyl C=C bond and the stability of the ester C=O bond.
Why it's useful:
-
Speed: A spectrum can be acquired in under a minute, making it ideal for high-throughput kinetic studies.
-
Simplicity: Sample preparation is minimal, especially with an Attenuated Total Reflectance (ATR) accessory.
-
Quantitative Potential: By rationing the peak area of a reactive group against an internal standard (a peak that does not change during the reaction), one can quantify the extent of the reaction.
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation | Change During Polymerization |
| =C-H stretch (vinyl) | ~3080-3020 | C-H bonds on the vinyl group | Disappears |
| C=O stretch (ester) | ~1740 | Carbonyl group of the sebacate ester | Remains (may shift slightly) |
| C=C stretch (vinyl) | ~1640 | Carbon-carbon double bond | Disappears (Key tracking peak) |
| C-O stretch (ester) | ~1160-1250 | Ester C-O linkage | Remains (Internal standard) |
| Table 1: Key FTIR peaks for monitoring DVS polymerization. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H or ¹³C).[10] It is exceptionally powerful for elucidating polymer microstructure and quantifying monomer conversion with high precision.[11]
Why it's useful:
-
High Resolution: Can distinguish between subtle differences in chemical structure, such as identifying end-groups or branching points.[12][13]
-
Absolute Quantification: ¹H NMR allows for direct quantification of monomer conversion by integrating the signals of vinyl protons against those of the stable alkyl protons on the sebacate backbone.[14]
-
Structural Detail: ¹³C NMR provides detailed information on the polymer backbone and can be used to confirm the structure of the resulting polyester.[15]
| Proton Environment | Chemical Shift (δ, ppm) | Interpretation | Change During Polymerization |
| Vinyl Protons (=CH₂) | ~5.9 - 6.5 | Protons on the vinyl double bond | Disappears |
| Methylene Protons (-CH₂-) | ~1.3 - 2.3 | Protons on the sebacate backbone | Remains (Internal standard) |
| Table 2: Key ¹H NMR signals for monitoring DVS polymerization. |
Chromatographic Analysis: Characterizing Molecular Weight
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
Principle: GPC/SEC is the definitive technique for measuring the molecular weight distribution of a polymer.[7][16] The method separates polymer molecules based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller ones.[17]
Why it's essential:
-
Molecular Weight Averages: Provides critical values like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz).[6]
-
Polydispersity Index (PDI): The ratio of Mw/Mn, known as the PDI, describes the breadth of the molecular weight distribution. A PDI of 1.0 signifies a perfectly uniform polymer.[6] Monitoring PDI provides insight into the polymerization mechanism and the presence of side reactions.
-
Quality Control: Ensures that the final polymer meets the required molecular weight specifications for a given application.[18]
| Time Point | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Interpretation |
| 1 hr | 3,500 | 5,800 | 1.66 | Early-stage polymer growth |
| 4 hr | 12,200 | 23,100 | 1.89 | Significant chain extension |
| 12 hr | 25,600 | 55,900 | 2.18 | Approach to final MW, broadening distribution |
| 24 hr | 28,100 | 63,500 | 2.26 | Reaction nearing completion |
| Table 3: Example GPC data for a DVS polymerization over time. |
Thermal Analysis: Assessing Final Material Properties
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[19] This allows for the detection of thermal transitions like the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[6][20]
Why it's important:
-
Glass Transition (Tg): The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The extent of polymerization and crosslinking directly influences the Tg. A higher degree of conversion or crosslinking typically results in a higher Tg.
-
Crystallinity: DSC can quantify the degree of crystallinity in the polymer, which affects its mechanical properties and degradation rate.
-
Curing Analysis: For thermosetting systems, DSC can be used to monitor the extent of cure by measuring the residual heat of reaction (exotherm) in a partially polymerized sample.[21]
Figure 2: Relationship between analytical techniques and key polymer properties.
Detailed Experimental Protocols
Protocol 1: Monitoring Monomer Conversion by FTIR-ATR
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis (Time Zero):
-
Place a small drop (approx. 5-10 µL) of the unreacted DVS monomer onto the ATR crystal.
-
Acquire the spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Identify and record the peak height or area of the vinyl C=C stretch at ~1640 cm⁻¹ and the C-O ester stretch at ~1170 cm⁻¹ (internal standard).
-
-
Kinetic Monitoring:
-
At designated time points during the polymerization, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
If necessary, quench the reaction in the aliquot (e.g., by rapid cooling or addition of an inhibitor).
-
Apply the sample to the ATR crystal and acquire the spectrum as before.
-
-
Data Analysis:
-
For each spectrum, calculate the ratio of the vinyl peak area (A₁₆₄₀) to the internal standard peak area (A₁₁₇₀).
-
Calculate the percent conversion using the following formula: Conversion (%) = [1 - (Ratio_t / Ratio_t0)] * 100 where Ratio_t is the peak area ratio at time t, and Ratio_t0 is the ratio at time zero.
-
Protocol 2: Determining Molecular Weight by GPC/SEC
-
System Preparation:
-
Calibration:
-
Prepare a series of narrow-polydispersity polystyrene standards of known molecular weights.
-
Inject each standard and generate a calibration curve by plotting the logarithm of the molecular weight against the elution time.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot from the reaction.
-
Precipitate the polymer by adding the aliquot to a non-solvent (e.g., cold methanol).
-
Dry the polymer under vacuum.
-
Prepare a sample solution by dissolving 2-5 mg of the dried polymer in 1 mL of the mobile phase (THF). Filter the solution through a 0.45 µm syringe filter.[12]
-
-
Analysis and Data Processing:
-
Inject the filtered sample into the GPC system.
-
Using the system software and the polystyrene calibration curve, calculate the Mn, Mw, and PDI for the sample.[12]
-
Protocol 3: Characterizing Thermal Properties by DSC
-
Sample Preparation:
-
Prepare a polymer sample as described in the GPC protocol (precipitated and dried).
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan. Crimp the pan with a lid.
-
-
Instrument Program (Heat-Cool-Heat Cycle):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
First Heating Scan: Equilibrate at a low temperature (e.g., -50 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 150 °C).[19] This scan erases the polymer's previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of crystallization (Tc).
-
Second Heating Scan: Ramp the temperature again at 10 °C/min to 150 °C. Data from this scan is typically used to report the material's intrinsic properties.
-
-
Data Analysis:
-
Analyze the second heating curve to determine the glass transition temperature (Tg), observed as a step change in the heat flow, and the melting temperature (Tm), observed as an endothermic peak.[20]
-
Conclusion
A robust analytical strategy is indispensable for the successful development and production of polymers derived from this compound. No single technique can provide a complete picture. By integrating the kinetic data from FTIR and NMR with the molecular weight information from GPC and the thermal properties from DSC, researchers can gain comprehensive control over the polymerization process. This multi-modal approach ensures the synthesis of materials with tailored, reproducible properties, accelerating development from the research lab to clinical and industrial applications.
References
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Drugs.com (2025). Dibutyl Sebacate: What is it and where is it used?[Link]
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Separation Science (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. [Link]
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Wikipedia. Dibutyl sebacate. [Link]
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Ferreira, P. et al. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules, ACS Publications. [Link]
-
MDPI (n.d.). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. [Link]
-
Szymańska, E. et al. (2025). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. PMC, NIH. [Link]
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ResearchGate (2025). (PDF) Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. [Link]
-
Jordi Labs (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. [Link]
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University of Cambridge (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]
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Agilent Technologies (n.d.). Analysis of Polymers by GPC/SEC. [Link]
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Agilent Technologies (n.d.). Analysis of engineering polymers by GPC/SEC. [Link]
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InfinityLab (2023). Characterization of Polymers Using FTIR: Techniques and Applications. [Link]
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LCGC International (2024). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. [Link]
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Periodica Polytechnica (n.d.). POLYMER-PLASTICIZER INTERACTIONS: COMPARISON OF EXPERIMENTAL DATA WITH THEORETICAL RESULTS. [Link]
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MDPI (2022). Progress toward Polymerization Reaction Monitoring with Different Dienes. [Link]
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MDPI (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. [Link]
-
Sabanci University Research Database (n.d.). Engineering of poly(glycerol sebacate) scaffolds. [Link]
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RSC Publishing (2024). Evaluating polymerization kinetics using microrheology. [Link]
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Patsnap (2025). NMR Spectroscopy Applications in Polymer Analysis. [Link]
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PubMed (1999). Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion Aquacoat ECD-30 and 20% dibutyl sebacate as plasticizer. [Link]
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Creative Biostructure (n.d.). Using NMR for Studying Polymer Structures. [Link]
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EAG Laboratories (n.d.). DSC Analysis of Polymers. [Link]
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Marshall University (n.d.). Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyr. [Link]
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YouTube (2020). DSC Thermal Analysis of Polymers. [Link]
-
PubMed (2025). Raman Spectroscopy for Monitoring Polymerization, Quality Control, and Additive Distribution in Styrene-Divinylbenzene-Based Proppants. [Link]
-
ResearchGate (2025). (PDF) 13C NMR sequence analysis, 17. Investigation on polyesters from diacids and diols. [Link]
-
ResearchGate (n.d.). FTIR spectra of sebacic acid, glycerol, and PGS pre-polymer. [Link]
- Maciejewska, M., & Osypiuk-Tomasik, J. (2013). TG/DSC studies of modified 1–vinyl-2-pyrrolidone–divinylbenzene copolymers. Journal of Thermal Analysis and Calorimetry, 113(1), 341-348.
-
Oxford Academic (n.d.). Regioselective Polymerization of Sorbitol and this compound Using Lipase Catalyst. [Link]
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Separation Science (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. [Link]
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van der Wal, S. et al. (2017). Detection challenges in quantitative polymer analysis by liquid chromatography. PMC, NIH. [Link]
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ResearchGate (n.d.). ¹³C NMR spectra of poly(glycerol sebacate). [Link]
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AZoM (n.d.). A Guide to Polymer Analysis Techniques. [Link]
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ResearchGate (2025). Monitoring the extraction of additives and additive degradation products from polymer packaging. [Link]
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Troubleshooting & Optimization
Preventing premature gelation in Divinyl sebacate polymerization
Welcome to the technical support center for divinyl sebacate (DVS) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DVS polymerization and effectively troubleshoot common issues, particularly premature gelation. As a crosslinking agent, DVS is instrumental in forming polymer networks for various applications, including drug delivery systems.[1] However, its bifunctional nature also presents challenges in controlling the polymerization process to prevent the formation of insoluble gels before achieving the desired polymer structure.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The information herein is grounded in established polymer science principles and practical laboratory experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the handling and polymerization of this compound.
1. What is premature gelation and why is it a concern in this compound polymerization?
Premature gelation is the formation of a cross-linked, insoluble polymer network early in the polymerization process.[2] This is a significant issue because once the system gels, it loses fluidity, making it difficult to process further.[2] For applications in drug development, such as creating nanoparticles or coatings, premature gelation can lead to batch failure, characterized by unusable, solid material instead of the desired soluble or processable polymer.
2. What are the primary causes of premature gelation with DVS?
Premature gelation in DVS polymerization is typically caused by an uncontrolled rate of crosslinking. Key contributing factors include:
-
High Monomer Purity: While counterintuitive, highly purified DVS without any inhibitor can polymerize spontaneously, especially when exposed to heat or light.[3]
-
Excessive Initiator Concentration: A high concentration of initiator generates a large number of free radicals, leading to rapid and widespread crosslinking.[4]
-
High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization, which can lead to a rapid onset of gelation.[5]
-
Absence or Insufficient Amount of Inhibitor: Inhibitors are crucial for preventing spontaneous polymerization during storage and for controlling the reaction rate during synthesis.[]
-
Localized High Monomer Concentration: Poor mixing can lead to regions with high monomer concentration, promoting rapid crosslinking in those areas.
3. How can I effectively store this compound to prevent spontaneous polymerization?
To ensure the stability of DVS during storage, it is essential to:
-
Store in a cool, dark place: This minimizes thermal and light-induced polymerization.
-
Ensure the presence of an inhibitor: Commercially available DVS usually contains an inhibitor like 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ).[3] Always verify the presence and concentration of the inhibitor from the supplier's specifications.
-
Keep the container tightly sealed: This prevents the ingress of oxygen which can sometimes interact with inhibitors or the monomer itself.[7]
4. What is the role of an inhibitor and when should I remove it?
Inhibitors are radical scavengers that prevent the spontaneous polymerization of monomers.[3][] You should only remove the inhibitor immediately before you intend to start the polymerization reaction. The method of removal depends on the type of inhibitor used. For phenolic inhibitors like TBC and MEHQ, washing with an aqueous alkali solution (e.g., dilute NaOH) is a common method.[3]
Troubleshooting Guide: Preventing Premature Gelation
This section provides a systematic approach to diagnosing and resolving issues related to premature gelation during DVS polymerization.
Issue 1: Gelation Occurs Immediately Upon Initiator Addition
This is a common and frustrating problem that points to an overly rapid initiation and propagation rate.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excessive Initiator Concentration | A high concentration of free radicals is generated at once, leading to an explosive polymerization and immediate gelation.[4] | Solution: Reduce the initiator concentration. Start with the lower end of the recommended concentration range for your system and titrate upwards in small increments over several experiments. |
| High Reaction Temperature | The initiator may be decomposing too rapidly at the set temperature, causing a surge in radical production. | Solution: Lower the reaction temperature. Ensure the chosen temperature is appropriate for the half-life of your specific initiator. A slower, more controlled reaction is often preferable.[5] |
| Incomplete Inhibitor Removal | Residual inhibitor might be consumed rapidly by the initial surge of radicals, after which the polymerization proceeds uncontrollably. | Solution: Ensure complete removal of the inhibitor before starting the reaction. Verify removal using appropriate analytical techniques if necessary. |
| Monomer Purity | Highly purified monomer with no inhibitor is extremely reactive. | Solution: If you have purified your monomer, consider adding a controlled amount of a retarder to moderate the reaction rate. |
Issue 2: Gelation Occurs During the Polymerization Reaction, But Sooner Than Expected
This scenario suggests that while the initial reaction is under control, the crosslinking process accelerates uncontrollably as the reaction progresses.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Autoacceleration (Trommsdorff-Norrish effect) | As the viscosity of the reaction medium increases, the termination reactions between growing polymer chains are hindered. This leads to an increase in the overall radical concentration and an accelerated rate of polymerization and crosslinking. | Solution 1: Introduce a chain transfer agent (CTA). CTAs, like dodecyl mercaptan, help to control the molecular weight of the polymer chains and reduce the likelihood of runaway crosslinking.[][9] Solution 2: Perform the polymerization in a more dilute solution to manage viscosity build-up. |
| Inadequate Temperature Control | The polymerization reaction is exothermic. If the heat generated is not dissipated effectively, the internal temperature of the reaction mixture can rise, leading to an increased reaction rate and premature gelation. | Solution: Improve heat dissipation by using a larger reaction vessel, a more efficient stirring mechanism, or a temperature-controlled bath with a cooling system. |
| Non-uniform Reaction Conditions | Poor mixing can create "hot spots" with higher concentrations of monomers and radicals, leading to localized gelation that can propagate through the entire system. | Solution: Ensure vigorous and consistent stirring throughout the entire reaction to maintain homogeneity. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from this compound
This protocol describes a standard method for removing common phenolic inhibitors like MEHQ or TBC.
Materials:
-
This compound containing inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored due to the formation of the sodium salt of the phenolic inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the NaOH wash 2-3 times, or until the aqueous layer is colorless.
-
Wash the this compound with an equal volume of deionized water to remove residual NaOH.
-
Wash the this compound with an equal volume of saturated NaCl solution to aid in the removal of water.
-
Drain the organic layer into a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the this compound to remove any remaining traces of water.
-
Swirl the flask and let it stand for 15-20 minutes.
-
Filter the dried this compound to remove the drying agent.
-
The purified monomer should be used immediately. If short-term storage is necessary, keep it refrigerated and protected from light.
Protocol 2: Monitoring Gelation
Several techniques can be used to monitor the progress of polymerization and detect the onset of gelation.
Methods for Gelation Monitoring:
| Technique | Principle | Advantages | Considerations |
| Rheology | Measures the change in viscoelastic properties. The gel point is often identified by the crossover of the storage modulus (G') and the loss modulus (G''). | Provides quantitative data on the gelation process. | Requires specialized equipment (rheometer). |
| Viscometry | Tracks the increase in viscosity of the reaction mixture. A sharp, significant increase in viscosity indicates the onset of gelation.[10] | Relatively simple and can be performed with a standard viscometer. | Less precise than rheology for identifying the exact gel point. |
| Solubility Testing | Periodically take a small aliquot of the reaction mixture and test its solubility in a good solvent for the monomer (e.g., acetone, THF). The formation of an insoluble fraction indicates gelation. | Simple, qualitative method. | Does not provide real-time data. |
| Analytical Techniques | Techniques like Gel Permeation Chromatography (GPC) can be used to monitor the increase in molecular weight.[11] A rapid increase in the high molecular weight fraction can precede gelation. | Provides detailed information on molecular weight distribution. | GPC cannot be used once a significant amount of insoluble gel has formed.[12] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting premature gelation in this compound polymerization.
Caption: Troubleshooting workflow for premature gelation.
References
- US3527822A - Divinylbenzene polymerization inhibitors - Google Patents. Google Patents.
-
Gel Detection in Polymers by FT-Rheology via LAOS Technique - Alpha Technologies . Alpha Technologies. Available at: [Link]
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Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B - ResearchGate . ResearchGate. Available at: [Link]
-
Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior | Macromolecules - ACS Publications . ACS Publications. Available at: [Link]
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Kinetics of gelation in free radical crosslinking copolymerization . ScienceDirect. Available at: [Link]
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Gelation Testing Explained: Accurate for Resins and Polymers - Qualitest FZE . Qualitest FZE. Available at: [Link]
- US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents. Google Patents.
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Rheological Analysis of Hydrogel Materials - TA Instruments . TA Instruments. Available at: [Link]
-
Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC - NIH . National Institutes of Health. Available at: [Link]
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Dibutyl Sebacate: What is it and where is it used? - Drugs.com . Drugs.com. Available at: [Link]
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Top Analytical Techniques for Characterizing Custom Polymers . Polymer Chemistry. Available at: [Link]
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Modern Methods for Polymer Characterization | NSPC Insights . NSPC. Available at: [Link]
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Polymerisation inhibitor - Wikipedia . Wikipedia. Available at: [Link]
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Effect of substitution of plasticizer dibutyl phthalate with dibutyl sebacate on Eudragit® RS30D drug release rate control - PubMed . National Institutes of Health. Available at: [Link]
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Design of selective divalent chain transfer agents for coordinative chain transfer polymerization of ethylene and its copolymerization with butadiene - Polymer Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
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Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques - MDPI . MDPI. Available at: [Link]
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Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar - MDPI . MDPI. Available at: [Link]
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The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - NIH . National Institutes of Health. Available at: [Link]
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The effect of the initiator on the gelation time | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
-
Gelation time using different free radical initiators and... | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
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How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube . YouTube. Available at: [Link]
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Effect of initiator concentration, exposure time and particle size of the filler upon the mechanical properties of a light-curing radiopaque dental composite - PubMed . National Institutes of Health. Available at: [Link]
-
What Is The Role Of Chain Transfer Agents? - Chemistry For Everyone - YouTube . YouTube. Available at: [Link]
-
Determination of pre-gelation and post-gelation activation energies during free radical crosslinking copolymerization | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Crosslinking and Gelation of Polymer Brushes and Free Polymer Chains in a Confined Space during Controlled Radical Polymerization A Computer Simulation Study | Macromolecules - ACS Publications . ACS Publications. Available at: [Link]
-
Lecture 10: Gelation - ETH Zürich . ETH Zürich. Available at: [Link]
-
Cross-Linked Polymer Synthesis - ResearchGate . ResearchGate. Available at: [Link]
-
Gelation - Wikipedia . Wikipedia. Available at: [Link]
-
Effect of substitution of plasticizer Dibutyl Phthalate with Dibutyl Sebacate on Eudragit® RS30D drug release rate control - ResearchGate . ResearchGate. Available at: [Link]
-
Educational series: turning monomers into crosslinked polymer networks - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
How does cross-linking of polymers occur? - Quora . Quora. Available at: [Link]
-
Dioctyl Sebacate (DOS) - Nova Industries . Nova Industries. Available at: [Link]
-
Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed . National Institutes of Health. Available at: [Link]
-
(PDF) The Effect of Temperature and Polymer Concentration on Dynamic Surface Tension and Wetting Ability of Hydroxypropylmethylcellulose Solutions - ResearchGate . ResearchGate. Available at: [Link]
-
Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques - PubMed Central . National Institutes of Health. Available at: [Link]
-
Automated Parallel Dialysis for Purification of Polymers - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Poly(glycerol sebacate): A Comparative Study of Various Synthesis Methods . MDPI. Available at: [Link]
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Technical Support Center: Optimizing Catalyst Concentration for Divinyl Sebacate Synthesis
Welcome to the technical support center for divinyl sebacate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for optimizing catalyst concentration in your reactions. Here, we will delve into the causality behind experimental choices to ensure scientifically sound and reproducible results.
Troubleshooting Guide: Catalyst Concentration Issues
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on issues arising from suboptimal catalyst concentration.
Q1: My reaction is very slow or has stalled, resulting in a low yield of this compound. What could be the cause related to my catalyst?
A1: A slow or stalled reaction is a common issue often directly linked to the catalyst's activity and concentration. Several factors could be at play:
-
Insufficient Catalyst Concentration: The most straightforward cause is an inadequate amount of catalyst to drive the reaction forward at a reasonable rate. The reaction rate is often proportional to the catalyst concentration up to a certain point.[1][2]
-
Catalyst Deactivation: Many catalysts, particularly palladium complexes used in transvinylation reactions, can deactivate over the course of the reaction.[3] A single addition of the catalyst may not be sufficient to achieve high conversion, leading to a plateau in product formation.
-
Poor Catalyst Solubility: Some catalyst complexes, such as palladium acetate, may have poor solubility in the initial reaction mixture (e.g., in vinyl acetate). The catalyst may only become fully soluble once the carboxylic acid (sebacic acid) is added and the reaction commences.[4] If the catalyst does not properly dissolve, its active sites will not be accessible, leading to a low reaction rate.
-
Presence of Inhibitors: Impurities in your starting materials or solvent can act as catalyst poisons, reducing the catalyst's effectiveness even at what would typically be an optimal concentration.
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the catalyst concentration in your subsequent experiments. It is advisable to perform a concentration screening study to identify the optimal loading for your specific reaction conditions.
-
Sequential Catalyst Addition: For catalysts prone to deactivation, such as some palladium complexes, a strategy of sequential addition can be effective. Adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of active catalyst and drive the reaction to completion.[3]
-
Ensure Catalyst Dissolution: For reactions where catalyst solubility is a concern, ensure vigorous stirring and consider a slight increase in reaction temperature to promote dissolution.
-
Purify Starting Materials: Ensure your sebacic acid, vinyl source (e.g., vinyl acetate or acetylene), and solvent are of high purity to avoid introducing catalyst inhibitors.
Q2: I am observing the formation of significant byproducts and the final product is difficult to purify. Could this be related to the catalyst concentration?
A2: Yes, an incorrect catalyst concentration, particularly an excessively high one, can lead to the formation of byproducts and complicate purification.
-
Side Reactions at High Catalyst Concentrations: While a higher catalyst concentration generally increases the reaction rate, it can also promote undesirable side reactions.[2] For instance, in the synthesis of this compound, this could include polymerization of the vinyl monomer or decomposition of the product.
-
Catalyst Residues: High catalyst loading can lead to difficulties in removing the catalyst from the final product. Residual metal catalysts can affect the product's stability, color, and performance in downstream applications.[5]
-
Thermal Degradation: Some catalysts may require higher reaction temperatures to be effective, which in turn can lead to thermal degradation of the product, resulting in color impurities.[5][6]
Troubleshooting Steps:
-
Optimize Catalyst Concentration: As with slow reactions, a systematic optimization of the catalyst concentration is crucial. The goal is to find a balance where the reaction proceeds at a reasonable rate without promoting significant side reactions.
-
Select a Milder Catalyst: If side reactions persist even at low concentrations of a highly active catalyst, consider switching to a milder catalyst system. For example, enzymatic catalysts like Candida antarctica lipase B (CALB) often offer higher selectivity under milder reaction conditions.[[“]][8]
-
Implement Efficient Purification: Develop a robust purification protocol to remove residual catalyst and byproducts. This may involve neutralization washes, treatment with adsorbents like activated carbon, and vacuum distillation.[5]
-
Control Reaction Temperature: Carefully control the reaction temperature to avoid thermal degradation, especially when using catalysts that require elevated temperatures.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding catalyst selection and optimization for this compound synthesis.
Q1: What are the common types of catalysts used for this compound synthesis, and how do I choose the right one?
A1: The synthesis of divinyl esters can be achieved through several methods, each employing different types of catalysts. The main routes are the vinylation of carboxylic acids with acetylene and the transvinylation with a vinyl ester like vinyl acetate.[9]
-
Heavy Metal Catalysts (for Vinylation with Acetylene): Historically, mercury salts (sulfate, acetate) were used, but due to their toxicity, they have been largely replaced.[9] Other transition metal complexes based on palladium, ruthenium, rhodium, and iridium are also effective but can be expensive.[9] These are typically used in industrial settings where the handling of acetylene under pressure is feasible.
-
Palladium and Ruthenium Catalysts (for Transvinylation): Transvinylation with vinyl acetate is a more common laboratory-scale method. Palladium acetate, often in combination with ligands like pyridine or 1,10-phenanthroline, is a widely used catalyst.[3][4] Ruthenium-based catalysts have also been commercialized for this process.[4]
-
Iridium Catalysts: Iridium complexes have been shown to be effective for transvinylation reactions, particularly for the synthesis of vinyl ethers from alcohols and vinyl acetate.[10][11]
-
Enzymatic Catalysts: Lipases, such as immobilized Candida antarctica lipase B (CALB), are a green alternative for the synthesis of this compound.[1][12] They offer high selectivity, operate under mild conditions, and can often be reused.[[“]][8]
Choosing the right catalyst depends on several factors:
-
Scale of Synthesis: For large-scale industrial production, a highly active and robust catalyst for acetylene vinylation might be preferred. For laboratory-scale synthesis, transvinylation with palladium or ruthenium catalysts, or enzymatic catalysis, is more practical.
-
Cost and Availability: Precious metal catalysts can be expensive. Enzymatic catalysts are becoming more cost-competitive and are readily available.
-
Environmental and Safety Considerations: Avoiding toxic heavy metals like mercury is a primary concern. Enzymatic catalysis is considered a more environmentally benign approach.
-
Desired Purity and Selectivity: If high purity and minimal byproducts are critical, a highly selective catalyst like a lipase may be the best choice.
Q2: How do I perform a catalyst concentration optimization experiment?
A2: A systematic approach is necessary to determine the optimal catalyst concentration. The following is a general experimental protocol:
Experimental Protocol: Catalyst Concentration Optimization
Objective: To determine the catalyst concentration that provides the highest yield of this compound in the shortest time with minimal byproduct formation.
Materials:
-
Sebacic acid
-
Vinyl acetate (or other vinyl source)
-
Selected Catalyst (e.g., Palladium Acetate, CALB)
-
Anhydrous solvent (if required)
-
Reaction vessel with stirring and temperature control
-
Analytical equipment (e.g., GC, HPLC, NMR) for monitoring reaction progress
Procedure:
-
Set Up a Series of Reactions: Prepare a series of identical reactions in parallel, varying only the catalyst concentration. A typical range to screen for a metal catalyst might be from 0.1 mol% to 5 mol% relative to the limiting reagent (sebacic acid). For an enzymatic catalyst, this might range from 1 wt% to 15 wt% of the total reactants.[1][13]
-
Maintain Consistent Conditions: Ensure all other reaction parameters are kept constant across all experiments:
-
Molar ratio of reactants (e.g., sebacic acid to vinyl acetate)
-
Reaction temperature
-
Stirring speed
-
Reaction volume
-
-
Monitor Reaction Progress: At regular time intervals, take aliquots from each reaction mixture. Quench the reaction in the aliquot if necessary and analyze the composition to determine the conversion of sebacic acid and the yield of this compound.
-
Data Analysis: Plot the yield of this compound as a function of time for each catalyst concentration. Also, plot the final yield after a fixed reaction time against the catalyst concentration.
-
Identify Optimum Concentration: The optimal catalyst concentration will be the one that gives the desired yield in an acceptable timeframe without generating excessive byproducts. This is often a trade-off between reaction rate and selectivity.
Data Presentation:
Summarize your findings in a table for easy comparison.
| Catalyst Concentration | Reaction Time (h) for 95% Conversion | Final Yield (%) | Byproduct Formation (Area % by GC) |
| 0.1 mol% | > 24 | 65 | < 1% |
| 0.5 mol% | 12 | 92 | 1.5% |
| 1.0 mol% | 6 | 96 | 2.0% |
| 2.0 mol% | 4 | 97 | 4.5% |
| 5.0 mol% | 3 | 97 | 8.0% |
Note: The data in this table is illustrative and will vary depending on the specific catalyst and reaction conditions.
Visualizing the Optimization Workflow
A clear workflow can help in planning and executing the optimization experiments.
Caption: Interplay of Catalyst Concentration and Reaction Metrics.
By following this guide, you should be well-equipped to troubleshoot common issues related to catalyst concentration in your this compound reactions and systematically optimize this critical parameter for robust and efficient synthesis.
References
- Chemical Review and Letters. (2026).
- Macromolecules. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior.
- ResearchGate. (n.d.). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties.
- Google Patents. (n.d.). Catalyzed process for reacting carboxylic acids with vinyl ethers.
- Benchchem. (2025).
- ResearchGate. (n.d.). Palladium(II)
- (2024).
- ResearchGate. (n.d.). Lipase-catalyzed synthesis of cholesteryl vinyl hemi-sebacate for selective targeting of liposomes in organic media.
- PubMed. (2013).
- Google Patents. (n.d.).
- Consensus. (2024). Synthesis of dioctyl sebacate catalysed by cellulose-immobilized lipase.
- RSC Publishing. (n.d.).
- (2025).
- (2024).
- ResearchGate. (n.d.).
- Organic Syntheses. (2012).
- Taylor & Francis eBooks. (1993).
- PMC - NIH. (2025). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
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- 6. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
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- 8. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 13. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
Controlling the degree of crosslinking with Divinyl sebacate
Welcome to the technical support center for controlling the degree of crosslinking with Divinyl Sebacate (DVSeb). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for your experiments. Here, you will find troubleshooting guides and frequently asked questions to help you navigate the nuances of using DVSeb as a crosslinking agent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its application in crosslinking.
Q1: What is this compound (DVSeb) and how does it work as a crosslinker?
A1: this compound is a diester and a vinylic crosslinking monomer[1]. It functions as a crosslinking agent by forming stable ether linkages between polymer chains that possess nucleophilic functional groups, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups. The crosslinking reaction is typically performed under alkaline conditions. The base catalyzes the reaction, making the functional groups on the polymer more nucleophilic and ready to react with the vinyl groups of DVSeb.
The reaction proceeds via a Michael-type addition mechanism, where the deprotonated hydroxyl or amine group attacks the electron-deficient double bond of the vinyl group. Since DVSeb has two vinyl groups, it can react with two different polymer chains, thus forming a crosslink.
Q2: What are the key parameters that control the degree of crosslinking?
A2: The degree of crosslinking is a critical parameter that influences the final properties of your hydrogel or crosslinked material, such as its mechanical strength, swelling behavior, and degradation rate[2]. The key parameters to control are:
-
Polymer to DVSeb Ratio: This is the most direct way to control the crosslink density. A higher concentration of DVSeb relative to the polymer will generally result in a higher degree of crosslinking[2].
-
pH of the Reaction: An alkaline pH is crucial for the reaction to proceed, as it facilitates the deprotonation of the functional groups on the polymer[3]. The optimal pH range can be narrow; for similar divinyl crosslinkers like divinyl sulfone (DVS), stable microparticles are obtained in a pH range of 11.79 to 12.63[3].
-
Reaction Time: The extent of the crosslinking reaction is time-dependent. Longer reaction times generally lead to a higher degree of crosslinking, up to a certain point where the reaction reaches completion or equilibrium[4].
-
Temperature: The reaction temperature affects the kinetics of the crosslinking reaction. Higher temperatures typically increase the reaction rate. For example, crosslinking of hyaluronic acid and human-like collagen with DVS is performed at 45°C for one hour.
-
Polymer Concentration: The concentration of the polymer in the solution can influence the proximity of polymer chains to each other, affecting the balance between intramolecular (within the same chain) and intermolecular (between different chains) crosslinking[5].
Q3: How can I characterize the degree of crosslinking?
A3: The degree of crosslinking can be assessed using several methods:
-
Swelling Studies: A common method is to measure the swelling ratio of the crosslinked material in a suitable solvent (e.g., water or PBS for hydrogels). A higher degree of crosslinking results in a more tightly packed network, which restricts the amount of solvent the material can absorb, leading to a lower swelling ratio[3][6].
-
Rheological Analysis: The viscoelastic properties of the material, such as the storage modulus (G') and loss modulus (G''), are directly related to the crosslink density. A higher degree of crosslinking will result in a higher storage modulus, indicating a stiffer material[2][3].
-
Mechanical Testing: Tensile or compression testing can provide information about the material's strength and elasticity, which are influenced by the crosslinking degree[4][7].
-
Spectroscopic Analysis (FTIR): While not a direct measure of crosslinking degree, Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the vinyl peaks from DVSeb, confirming that the crosslinking reaction has occurred[6].
-
TNBS Assay: For polymers with amine groups, the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of unreacted primary amine groups. A lower number of free amine groups would indicate a higher degree of crosslinking[8][9][10].
Q4: What are the safety precautions for handling this compound?
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes, and avoid inhalation of vapors[11][12].
-
Store in a tightly sealed container in a cool, dry place.
Always consult the material-specific Safety Data Sheet (SDS) provided by the manufacturer before use.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during crosslinking experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking (Gel does not form) | 1. Incorrect pH: The reaction medium may not be sufficiently alkaline to activate the polymer's functional groups. 2. Insufficient DVSeb Concentration: The amount of crosslinker may be too low to form a stable network. 3. Short Reaction Time/Low Temperature: The reaction may not have had enough time or energy to proceed to a significant extent. 4. Inhibitors Present: Impurities in the polymer or solvent could be inhibiting the reaction. | 1. Verify and Adjust pH: Ensure the pH is in the optimal alkaline range (e.g., pH 11-13, but this needs to be optimized for your specific polymer)[3]. 2. Increase DVSeb Concentration: Incrementally increase the polymer-to-DVSeb ratio. 3. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature (e.g., to 37-50°C). Monitor the reaction to avoid degradation. 4. Purify Polymer: Ensure the starting polymer is of high purity. |
| Over-Crosslinking (Brittle or Insoluble Gel) | 1. Excessive DVSeb Concentration: Too much crosslinker can lead to a very dense and brittle network. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in an excessively high crosslink density[4]. 3. High Reaction Temperature: A high temperature can accelerate the reaction, leading to over-crosslinking in a short period. | 1. Reduce DVSeb Concentration: Decrease the amount of DVSeb in your formulation[2]. 2. Optimize Reaction Time: Perform a time-course study to determine the optimal reaction time for the desired properties. 3. Lower Reaction Temperature: Conduct the reaction at a lower temperature to have better control over the reaction kinetics. |
| Inhomogeneous Gel Formation | 1. Poor Mixing: The DVSeb may not be uniformly dispersed in the polymer solution before the onset of gelation. 2. Rapid Gelation: If the gelation is too fast, it can prevent uniform mixing. | 1. Improve Mixing Technique: Ensure thorough and rapid mixing of DVSeb into the polymer solution immediately after addition. 2. Slow Down Gelation: Reduce the reaction temperature or pH slightly to slow down the gelation process, allowing for more time to achieve a homogeneous mixture. |
| High Swelling Ratio (Weak Gel) | 1. Low Crosslink Density: This is the primary cause of a high swelling ratio. 2. Incomplete Reaction: The crosslinking reaction may not have gone to completion. | 1. Increase Crosslink Density: Increase the DVSeb concentration, reaction time, or temperature. 2. Ensure Complete Reaction: Verify that the pH is optimal and allow for sufficient reaction time. |
| Low Swelling Ratio (Stiff Gel) | 1. High Crosslink Density: The gel network is too dense, restricting water uptake. | 1. Decrease Crosslink Density: Reduce the DVSeb concentration or shorten the reaction time. |
Section 3: Experimental Protocols & Visualizations
Workflow for Controlling Crosslinking Degree
The following diagram illustrates the key steps and decision points in developing a crosslinking protocol with DVSeb.
Caption: Workflow for DVSeb crosslinking.
Factors Influencing the Degree of Crosslinking
This diagram shows the relationship between key experimental parameters and the resulting degree of crosslinking.
Caption: Key parameters affecting crosslinking.
Protocol: Preparation and Characterization of a DVSeb-Crosslinked Hydrogel
This protocol provides a general framework. The specific parameters will need to be optimized for your polymer and desired application.
Materials:
-
Polymer with hydroxyl or amine groups (e.g., Hyaluronic Acid, Gelatin, Chitosan)
-
This compound (DVSeb)
-
Sodium Hydroxide (NaOH) solution (e.g., 0.2 M)
-
Phosphate Buffered Saline (PBS)
-
Deionized Water
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the polymer in 0.2 M NaOH solution to the desired concentration (e.g., 1-5% w/v).
-
Allow the polymer to dissolve completely. This may require gentle stirring or heating.
-
Verify the pH of the solution is in the desired alkaline range (e.g., pH 11-13).
-
-
Crosslinking Reaction:
-
Add the desired amount of DVSeb to the polymer solution. A typical starting point could be a 1:1 mass ratio of polymer to DVSeb, which can then be adjusted[2].
-
Immediately and vigorously mix the solution to ensure homogeneous distribution of the crosslinker.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 4 hours)[2]. The solution should form a gel during this time.
-
-
Purification:
-
To remove unreacted DVSeb and excess NaOH, purify the resulting hydrogel.
-
For bulk gels, this can be done by immersing the gel in a large volume of PBS or deionized water, with frequent changes of the buffer/water over 48 hours.
-
For microparticles, dialysis against PBS is an effective method.
-
-
Characterization (Swelling Ratio):
-
Take a small piece of the purified hydrogel and weigh it to get the initial weight (W_i).
-
Immerse the hydrogel in PBS at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_t).
-
Continue until the weight becomes constant (equilibrium swelling). This is the swollen weight (W_s).
-
Calculate the swelling ratio: Swelling Ratio = (W_s - W_i) / W_i.
-
References
- Shimojo, A. A. M., Pires, A. M. B., Lichy, R., Rodrigues, A. A., & Santana, M. H. A. (2014). The crosslinking degree controls the mechanical, rheological, and swelling properties of hyaluronic acid microparticles. Journal of Biomedical Materials Research Part A, 102(10), 3653-3661.
- Pires, A. M. B., de Almeida Shimojo, A. A., & Santana, M. H. A. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society, 26(3), 506-512.
-
Pires, A. M. B., de Almeida Shimojo, A. A., & Santana, M. H. A. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. ResearchGate. Retrieved from [Link]
-
Matuszewska, A., Pieróg, M., & Gziut, K. (2020). Effect of dilution on branching and gelation in living copolymerization of monomer and divinyl cross-linker: Modeling using dynamic lattice liquid model (DLL) and Flory–Stockmayer (FS) model. ResearchGate. Retrieved from [Link]
- Meszli, M., Torma, V., & Gyarmati, B. (2014). A colourimetric method for the determination of the degree of chemical cross-linking in aspartic acid-based polymer gels. Polymer Bulletin, 71(1), 153-166.
-
Carl ROTH. (n.d.). Dioctyl sebacate. Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022). Dioctyl sebacate. Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2025). DIOCTYL SEBACATE FOR SYNTHESIS. Safety Data Sheet. Retrieved from [Link]
-
Hsieh, F. Y., Pai, C. J., Chen, Y. W., Bai, M. Y., & Cheun, Y. L. (2023). Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing. ResearchGate. Retrieved from [Link]
-
Kizilcan, N., & Tuncaboylu, D. C. (2017). Effect of Crosslinking Agents on the Morphology of Polymer Particles Produced by One-Step Seeded Polymerization. ResearchGate. Retrieved from [Link]
- Hsieh, F. Y., Pai, C. J., Chen, Y. W., Bai, M. Y., & Cheun, Y. L. (2023). Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing.
-
Beier, S., & Frank, K. (2018). Investigation of Cross-Linked and Additive Containing Polymer Materials for Membranes with Improved Performance in Pervaporation and Gas Separation. MDPI. Retrieved from [Link]
- Piszko, P., Kryszak, B., & Szustakiewicz, K. (2022). Influence of cross-linking time on physico-chemical and mechanical properties of bulk poly(glycerol sebacate). Acta of Bioengineering and Biomechanics, 24(4), 85-93.
-
Al-Harthi, S., & Farrell, C. (2022). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. MDPI. Retrieved from [Link]
-
Wu, Y., Wang, L., Guo, B., & Ma, P. X. (2016). Injectable biodegradable hydrogels and microgels based on methacrylated poly(ethylene glycol)-co-poly(glycerol sebacate) multi-block copolymers: synthesis, characterization, and cell encapsulation. RSC Publishing. Retrieved from [Link]
- Fortes, F., & Genta, F. A. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules, 53(19), 8345-8356.
- Tripathi, A., & Tsavalas, J. G. (2021).
- Zhang, J., Ma, X., Hui, J., Ma, P., Deng, J., & Fan, D. (2012). Crosslinking of hyaluronic acid and human-like collagen with divinyl sulfone. Journal of Chemical and Pharmaceutical Research, 4(1), 588-593.
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Farin, M. (2025). Crosslinking during methacrylation? ResearchGate. Retrieved from [Link]
- Balakrishnan, B., & Jayakrishnan, A. (2005). Self-cross-linking biopolymers as injectable in situ forming biodegradable scaffolds.
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Choi, J. H., & Chung, I. J. (2004). Simple test method for determination of contribution level of crosslink density by crystalline structure of poly(ethylene-co-vinyl acetate) compound. ResearchGate. Retrieved from [Link]
- Balakrishnan, B., & Jayakrishnan, A. (2005). Self-Cross-Linking Biopolymers as Injectable in situ Forming Biodegradable Scaffolds.
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Fauzi, R. (2016). May i know what kind of method/s to detect formation of crosslink structure in my polymer? ResearchGate. Retrieved from [Link]
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Cedeño, R. (2020). How to crosslink a double bond biopolymer? ResearchGate. Retrieved from [Link]
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Sionkowska, A., Kaczmarek, B., & Michalska-Sionkowska, M. (2022). Investigating the Effect of the Crosslinking Factor on the Properties of Hydrogel Materials Containing Tilia platyphyllos Hydrolate. MDPI. Retrieved from [Link]
-
Lallana, E., & Tirelli, N. (2018). Chitosan Hydrogels Based on the Diels–Alder Click Reaction: Rheological and Kinetic Study. MDPI. Retrieved from [Link]
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Kabir, M. M., & Kim, J. H. (2019). Swelling Behavior of Polyacrylamide–Cellulose Nanocrystal Hydrogels: Swelling Kinetics, Temperature, and pH Effects. MDPI. Retrieved from [Link]
- Kabir, M. M., & Kim, J. H. (2019). Swelling Behavior of Polyacrylamide-Cellulose Nanocrystal Hydrogels: Swelling Kinetics, Temperature, and pH Effects. Polymers, 12(13), 2080.
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Side reactions in Divinyl sebacate polymerization and how to avoid them
Welcome to the technical support center for divinyl sebacate (DVS) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DVS polymerization and effectively troubleshoot common side reactions. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to optimize your experimental outcomes.
Introduction to this compound Polymerization
This compound is a versatile crosslinking monomer utilized in the synthesis of a variety of polymers. Its two vinyl groups offer the potential for creating robust, crosslinked networks. However, this bifunctionality is also the source of several potential side reactions that can compete with the desired linear chain growth and crosslinking. The primary polymerization methods for DVS are free-radical polymerization and enzymatic polymerization, each with its own unique set of challenges.
This guide will focus on the most common side reactions encountered during DVS polymerization:
-
Premature Gelation (Intermolecular Cross-linking): The formation of an insoluble, three-dimensional polymer network early in the reaction, which can hinder further processing and characterization.
-
Intramolecular Cyclization: The reaction of a growing polymer chain with a pendant vinyl group on the same chain, leading to the formation of cyclic structures within the polymer backbone. This process consumes vinyl groups without contributing to network formation, altering the final properties of the material.
-
Incomplete Conversion: The failure of one or both vinyl groups to react, resulting in a polymer with residual unsaturation and potentially suboptimal physical properties.
-
Branching (in Enzymatic Co-polymerization): When co-polymerized with polyols like glycerol, side reactions such as acyl migration can lead to the formation of branched, dendritic structures.
Below, we present a series of frequently asked questions and troubleshooting guides to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: My free-radical polymerization of this compound is resulting in an insoluble gel almost immediately after initiation. What is causing this, and how can I prevent it?
A1: This phenomenon, known as premature gelation, occurs when intermolecular cross-linking reactions dominate the polymerization process at a low monomer conversion. The growing polymer chains react with the vinyl groups of other chains, rapidly forming a network.
-
Causality: High monomer concentration is the primary driver of premature gelation. When monomer molecules are in close proximity, a growing radical chain is more likely to encounter a vinyl group on another polymer chain than to react with another monomer unit or a pendant vinyl group on the same chain. High initiator concentrations and elevated temperatures can also accelerate the process, leading to a rapid increase in the number and reactivity of growing chains.
-
Troubleshooting: The key to preventing premature gelation is to favor intramolecular cyclization and linear propagation over intermolecular cross-linking, particularly in the early stages of the reaction. This can be achieved by:
-
Dilution: Reducing the monomer concentration increases the hydrodynamic volume of the polymer coils, making it statistically more likely for a radical end to react with a pendant vinyl group on the same chain (cyclization) rather than a vinyl group on another chain.
-
Controlled/Living Radical Polymerization (RDRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can provide better control over the polymerization rate and reduce the likelihood of premature gelation.
-
Lowering Initiator Concentration: A lower initiator concentration will result in fewer growing chains at any given time, reducing the probability of intermolecular reactions.
-
Optimizing Temperature: While counterintuitive, in some systems, a lower temperature can reduce the rate of propagation relative to initiation, allowing for more controlled chain growth.
-
Q2: I'm performing an enzymatic polycondensation of this compound with glycerol and observing a high degree of branching in my final polymer. How can I promote linear chain growth?
A2: In the lipase-catalyzed polycondensation of DVS with glycerol, branching is a common side reaction. While the enzyme, often Candida antarctica lipase B (CALB), preferentially acylates the primary hydroxyl groups of glycerol, a side reaction known as acyl migration can occur. This intramolecular reaction allows the acyl group to move to the secondary hydroxyl position, opening it up for further esterification and leading to a branched or crosslinked structure.[1]
-
Causality: Acyl migration is influenced by reaction conditions such as temperature and solvent. Higher temperatures can increase the rate of this side reaction.
-
Troubleshooting:
-
Temperature Control: Conducting the polymerization at a lower temperature (e.g., 40-60°C) can help to minimize acyl migration and favor the formation of more linear poly(glycerol sebacate).[1]
-
Enzyme Selection: While CALB is widely used, exploring other lipases with higher regioselectivity for primary hydroxyls could potentially reduce branching.
-
Monomer Feed Ratio: Carefully controlling the stoichiometry of glycerol to this compound can influence the final polymer architecture.
-
Q3: My polymer characterization suggests a significant amount of cyclic structures. How does this happen and how can I minimize it?
A3: Intramolecular cyclization is a competing reaction to linear propagation and intermolecular cross-linking in the polymerization of divinyl monomers. It occurs when a growing radical chain reacts with a pendant vinyl group on the same polymer chain.
-
Causality: This side reaction is favored under dilute conditions where the polymer chains are more isolated from one another.[2][3] The kinetics of cyclization are dependent on the chain length and flexibility, which determine the probability of the radical chain end encountering a pendant vinyl group on its own backbone.
-
Troubleshooting:
-
Increase Monomer Concentration: A higher monomer concentration will favor intermolecular reactions (both linear propagation and cross-linking) over intramolecular cyclization.
-
Solvent Choice: The choice of solvent can influence the conformation of the polymer chain. A "good" solvent will expand the polymer coil, potentially reducing the likelihood of cyclization compared to a "poor" solvent which causes the coil to collapse.
-
Q4: How important is the purity of my this compound monomer?
A4: Monomer purity is critical for achieving reproducible and predictable polymerization results. Impurities can have several detrimental effects.[4][5][6]
-
Causality:
-
Monofunctional Impurities: The presence of mono-vinyl sebacate (where one of the vinyl groups has been, for example, hydrolyzed to a hydroxyl group) will act as a chain terminator, limiting the molecular weight of the polymer.
-
Inhibitors: Commercial monomers often contain inhibitors (like hydroquinone or BHT) to prevent premature polymerization during storage. If not removed, these can interfere with the initiation process, leading to induction periods or complete inhibition of polymerization.
-
Other Impurities: Other impurities could act as chain transfer agents, also limiting the molecular weight, or could be non-reactive and simply be incorporated into the final material, affecting its properties.
-
-
Troubleshooting:
-
Monomer Purification: It is highly recommended to purify commercial this compound before use. This can often be achieved by passing the monomer through a column of activated basic alumina to remove inhibitors. Distillation under reduced pressure can also be used to remove non-volatile impurities.
-
Proper Storage: After purification, store the monomer at a low temperature and under an inert atmosphere to prevent degradation and spontaneous polymerization.
-
Troubleshooting Guides
Guide 1: Free-Radical Polymerization - Premature Gelation
| Symptom | Potential Cause | Diagnostic Check | Recommended Solution |
| Rapid formation of an insoluble gel at low monomer conversion. | 1. Monomer concentration is too high. 2. Initiator concentration is too high. 3. Reaction temperature is too high. | Review your reaction setup. Are you running a bulk or highly concentrated solution polymerization? Check your calculations for the initiator amount. | 1. Decrease Monomer Concentration: Start by running the polymerization in a suitable solvent (e.g., toluene, THF) at a lower monomer concentration (e.g., 10-50 wt%). 2. Reduce Initiator Concentration: Lower the initiator concentration to reduce the number of growing chains. 3. Lower Reaction Temperature: Decrease the reaction temperature to slow down the overall polymerization rate. |
| Gelation occurs at higher conversion, but earlier than desired. | 1. Trommsdorff-Norrish effect (gel effect). 2. Chain transfer to polymer. | Monitor the reaction viscosity. A rapid increase in viscosity is indicative of the gel effect. | 1. Introduce a Chain Transfer Agent (CTA): A CTA (e.g., a thiol) can help to control the molecular weight and delay the onset of the gel effect. 2. Further Dilution: Even at higher conversions, dilution can help to mitigate the gel effect. |
Guide 2: Free-Radical Polymerization - High Degree of Cyclization
| Symptom | Potential Cause | Diagnostic Check | Recommended Solution |
| Soluble polymer is formed, but characterization (e.g., SEC, NMR) indicates a high degree of cyclization and low cross-linking. | 1. Monomer concentration is too low. 2. Specific solvent effects promoting a coiled conformation. | Review your reaction conditions. Are you working in a highly dilute solution? | 1. Increase Monomer Concentration: Gradually increase the monomer concentration in your reaction to favor intermolecular reactions. 2. Solvent Screening: Experiment with different solvents to see how they affect the polymer architecture. |
Guide 3: Enzymatic Polycondensation with Polyols - Excessive Branching
| Symptom | Potential Cause | Diagnostic Check | Recommended Solution |
| Polymer has a very broad molecular weight distribution and NMR analysis shows significant esterification at the secondary hydroxyls of the polyol. | 1. Acyl migration is occurring at a high rate. 2. Non-specific enzymatic activity. | Review your reaction temperature. Is it in the higher range for enzymatic reactions? | 1. Lower Reaction Temperature: Reduce the reaction temperature to the lower end of the enzyme's optimal range (e.g., 40°C for CALB).[1] 2. Control Stoichiometry: Ensure precise control over the molar ratio of DVS to the polyol. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Inhibitor Removal: Prepare a short column packed with activated basic alumina.
-
Pass the commercial this compound through the column. The inhibitor will be adsorbed onto the alumina.
-
Collect the purified monomer.
-
For higher purity, perform a vacuum distillation of the inhibitor-free monomer.
-
Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 4°C).
Protocol 2: Test Polymerization to Determine Gel Point
-
Prepare a series of small-scale polymerizations with varying monomer concentrations (e.g., 10%, 20%, 40%, 60%, 80% w/w in a suitable solvent).
-
Use a consistent initiator concentration and temperature for all reactions.
-
Monitor the reactions over time, periodically taking samples to assess their solubility in a good solvent (e.g., THF, chloroform).
-
The gel point is the time at which the polymer becomes insoluble. This data will help you to select appropriate conditions to avoid premature gelation in your larger-scale reactions.
Visualizing the Competing Reactions
The balance between intermolecular cross-linking and intramolecular cyclization is a critical factor in the polymerization of this compound. The following diagram illustrates this concept.
Caption: Competing reactions in this compound polymerization.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in DVS polymerization.
Caption: A workflow for diagnosing DVS polymerization issues.
References
- Uyama, H., Inada, K., & Kobayashi, S. (1999). Regioselective polymerization of this compound and triols using lipase catalyst.
- Kobayashi, S., Uyama, H., & Kimura, S. (2001). Enzymatic Polymerization: A New Method of Polymer Synthesis. Chemical Reviews, 101(12), 3793-3818.
- Mei, Y., & Turksen, N. (2020). Enzymatic synthesis of poly(glycerol sebacate): Kinetics, chain growth, and branching behavior. Macromolecules, 53(18), 7925-7935.
- Nakamura, Y., & Uyama, H. (2000).
- Gao, H., & Matyjaszewski, K. (2011). Effect of dilution on branching and gelation in living copolymerization of monomer and divinyl cross-linker: Modeling using dynamic lattice liquid model (DLL) and Flory–Stockmayer (FS) model. Polymer, 52(19), 4257-4265.
- Jiang, Y., & van der Schaaf, J. (2021).
- Matsumoto, A. (1995). Free-radical crosslinking polymerization and copolymerization of multivinyl compounds. Progress in Polymer Science, 20(5), 843-915.
- Okay, O. (2000). Kinetic investigation of the free radical crosslinking copolymerization in the pre-gel state, 1. Styrene/m- and p-divinylbenzene systems. European Polymer Journal, 36(5), 951-958.
- Taresco, V., et al. (2015). Novozym 435-catalysed synthesis of poly(glycerol adipate): influence of the reaction conditions on the polymer structure and properties. Polymer Chemistry, 6(3), 445-454.
-
Gadzinowski, M., & Sosnowski, S. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules, 53(18), 7925-7935. Available from: [Link]
-
Matyjaszewski, K., et al. (2011). Effect of dilution on branching and gelation in living copolymerization of monomer and divinyl cross-linker: Modeling using dynamic lattice liquid model (DLL) and Flory–Stockmayer (FS) model. Polymer, 52(19), 4257-4265. Available from: [Link]
- Wulff, G., & Biesalski, M. (1999). Conditions of gelation in the anionic divinylbenzene-styrene copolymerization. Macromolecular Chemistry and Physics, 200(8), 1845-1852.
- Wang, Y., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer, 277, 125958.
-
ResearchGate. (2021). How to identify the cause of the gel state of the polymer solution? Available from: [Link]
- Langer, R., & Cima, L. G. (2016).
- Godinho, B. M., et al. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules, 53(18), 7925-7935.
- de Oteyza, D. G., et al. (2024). On-surface cyclization of vinyl groups on poly-para-phenylene involving an unusual pentagon to hexagon transformation.
- Chen, X., et al. (2023). Influence of monomer purity on molecular weight of racemic polylactic acid. Transactions on Materials, Biotechnology and Life Sciences, 1(1), 26-31.
- Avérous, L., et al. (2019).
- Knoop, R. J. I., et al. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate)
- Grzybowski, M., et al. (2025). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. RSC Advances, 15(1), 123-134.
- Smirnova, N. A., et al. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Polymers, 15(24), 4658.
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OUCI. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Available from: [Link]
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Technical Support Center: Enhancing the Mechanical Properties of Divinyl Sebacate Polymers
Introduction: Divinyl sebacate (DVS) is a promising monomer for creating biocompatible and biodegradable polyesters, particularly poly(glycerol sebacate) (PGS), which has garnered significant interest for applications in soft tissue engineering.[1][2][3] However, researchers often encounter challenges in tuning the mechanical properties of DVS-based polymers to meet the specific demands of their applications, such as achieving sufficient flexibility, strength, and elasticity. This guide provides practical, in-depth solutions to common problems, explaining the underlying scientific principles to empower your research and development.
Section 1: Troubleshooting Guide
This section addresses specific mechanical failures you might encounter during your experiments and provides actionable protocols to resolve them.
Problem 1: My DVS polymer is too brittle and fractures under minimal strain.
A: Direct Answer
Brittleness in DVS-based elastomers, such as PGS, typically arises from excessive crosslink density or high crystallinity. To improve flexibility and reduce brittleness, you need to either decrease the number of crosslinks or disrupt the crystalline structure. This can be achieved by modifying curing conditions, introducing flexible comonomers, or incorporating functional groups that promote elasticity.
Mechanism Deep Dive
The elastomeric properties of polymers like PGS are a direct result of a well-formed three-dimensional network of crosslinked random coils.[4] An optimal network allows the polymer chains to uncoil under stress and return to their original conformation upon removal of the stress. However, if the curing process (thermal crosslinking) is too long or conducted at too high a temperature, it leads to an excessively high crosslink density.[5] This restricts chain mobility, preventing the dissipation of stress and leading to brittle fracture. Similarly, highly ordered crystalline domains can act as stress concentrators, contributing to brittleness.
Proposed Solutions & Experimental Protocols
Solution A: Optimize Thermal Curing Conditions
Reducing the curing time or temperature can directly decrease the crosslink density.[5]
-
Protocol 1: Adjusting Curing Time
-
Synthesize the DVS-based prepolymer (e.g., pre-PGS) using your standard procedure (polycondensation of glycerol and sebacic acid).[6]
-
Divide the prepolymer into several batches.
-
Cure each batch in a vacuum oven at a constant temperature (e.g., 130°C) but for varying durations (e.g., 8 hours, 12 hours, 24 hours).[5]
-
After curing, allow the polymer films to cool to room temperature.
-
Verification: Perform tensile testing (e.g., using ASTM D638 standards) on dumbbell-shaped samples from each batch. Plot the elongation at break versus curing time. You should observe an increase in flexibility (higher elongation at break) with shorter curing times.[2][5]
-
Solution B: Copolymerization with a Flexible Monomer
Introducing a flexible comonomer, like poly(ethylene glycol) (PEG) or poly(caprolactone) (PCL), into the polymer backbone disrupts crystalline packing and increases chain flexibility.[7][8]
-
Protocol 2: Synthesis of a DVS-PEG Copolymer
-
In a reaction vessel, combine glycerol, sebacic acid, and a diol-terminated flexible monomer such as polyethylene glycol (PEG) diol (e.g., PEG 1000).
-
Perform the prepolymerization step under an inert atmosphere at elevated temperatures (e.g., 120-150°C).[6]
-
Proceed with the thermal curing step as optimized in Solution A.
-
Verification: Characterize the copolymer using Fourier Transform Infrared Spectroscopy (FTIR) to confirm the incorporation of the comonomer. Compare the mechanical properties (Young's modulus and elongation at break) of the copolymer to the DVS homopolymer. The copolymer should exhibit a lower modulus and higher elongation.[9]
-
Solution C: Functionalization to Enhance Elasticity
Introducing moieties that promote physical interactions, such as hydrogen bonding or π-π stacking, can significantly enhance elasticity. Tyramine functionalization is an excellent example of this approach.[5]
-
Protocol 3: Tyramine Functionalization of PGS
-
Synthesize PGS prepolymer as per your standard protocol.
-
Dissolve the prepolymer in a suitable solvent.
-
Add tyramine and a carbodiimide coupling agent (e.g., DCC/DMAP) to graft the tyramine onto the free hydroxyl groups of the PGS backbone.
-
Purify the functionalized prepolymer.
-
Thermally crosslink the PGS-TA prepolymer.
-
Verification: Tensile tests will show that PGS-TA demonstrates a significant increase in elastic deformation recovery compared to unmodified PGS processed under identical conditions.[5]
-
Workflow for Troubleshooting Brittleness
Caption: Troubleshooting workflow for brittle DVS polymers.
Problem 2: The tensile strength and stiffness of my material are too low.
A: Direct Answer
To increase the tensile strength and Young's modulus of your DVS-based polymer, you need to reinforce the polymer network. This can be accomplished by increasing the covalent crosslink density, introducing rigid molecular structures, or incorporating reinforcing fillers like nanosilicates.
Mechanism Deep Dive
Tensile strength and stiffness (Young's modulus) are measures of a material's ability to resist deformation and fracture under tension. In elastomers, these properties are governed by the efficiency of the crosslinked network in distributing stress. A low crosslink density results in a soft material that deforms easily and has low strength. Introducing rigid components or additional crosslinks creates a more robust network that can withstand higher stress before failing.
Proposed Solutions & Experimental Protocols
Solution A: Increase Crosslink Density
A controlled increase in curing time or temperature will result in a more densely crosslinked network, thereby increasing stiffness and strength.[10][11]
-
Protocol 4: Systematic Increase in Curing Time
-
Prepare multiple samples of your DVS-based prepolymer.
-
Cure the samples at a fixed temperature (e.g., 130°C) for progressively longer durations (e.g., 24h, 48h, 72h).
-
Verification: Conduct tensile and compression tests. You will observe that both Young's modulus and ultimate tensile strength (UTS) increase with longer curing times.[11] Be aware that excessive curing can lead back to brittleness, so finding the optimal balance is key.
-
Solution B: Photo-Crosslinking with Acrylate or Methacrylate Groups
Introducing photocurable groups allows for rapid and tunable crosslinking upon exposure to UV light, offering precise control over the final mechanical properties.[9][12]
-
Protocol 5: Synthesis of Photocurable PGS-Methacrylate (PGS-M)
-
Synthesize pre-PGS.
-
React the pre-PGS with methacrylic anhydride in the presence of a catalyst to functionalize the hydroxyl groups with methacrylate moieties. The degree of methacrylation can be controlled by the reactant ratio.[2]
-
Dissolve the resulting PGS-M prepolymer in a suitable solvent with a photoinitiator (e.g., Irgacure 2959).
-
Cast the solution into a mold and expose it to UV light (e.g., 365 nm) to initiate crosslinking.
-
Verification: The mechanical properties can be finely tuned by altering the degree of methacrylation or the UV exposure time.[2][9] Higher degrees of methacrylation will result in a higher Young's modulus and tensile strength.[2]
-
Solution C: Incorporation of Reinforcing Nanofillers
Adding nanoparticles, such as bioactive nanosilicates, can create a composite material with significantly enhanced mechanical properties due to strong interactions between the filler and the polymer matrix.[13]
-
Protocol 6: Preparation of PGS-Nanosilicate Composites
-
Disperse a desired weight percentage of nanosilicates in a solvent via sonication.
-
Add the DVS-based prepolymer to the nanosilicate dispersion and mix thoroughly to ensure homogeneity.
-
Remove the solvent under vacuum.
-
Cure the resulting nanocomposite material using your standard thermal curing protocol.
-
Verification: The addition of even small amounts of nanosilicates (e.g., 1%) can significantly increase the tensile and compression modulus compared to the pure polymer.[13] Scanning Electron Microscopy (SEM) can be used to verify the dispersion of the nanofiller.
-
Schematic of Crosslinking Enhancement
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques [mdpi.com]
- 3. Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyramine functionalization of poly(glycerol sebacate) increases the elasticity of the polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(Glycerol Sebacate) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gelation Dynamics during Photo-Cross-Linking of Polymer Nanocomposite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elastomeric and mechanically stiff nanocomposites from poly(glycerol sebacate) and bioactive nanosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Temperature on Divinyl Sebacate Polymerization Kinetics
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for divinyl sebacate (DVS) polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in controlling the kinetics of DVS polymerization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the polymerization of this compound, particularly in the context of enzymatic synthesis of polyesters like poly(glycerol sebacate) (PGS), where DVS is a highly reactive monomer.
Q1: How does temperature fundamentally influence the rate of this compound polymerization?
Temperature is a primary driver of reaction kinetics. As a general principle, increasing the temperature provides more kinetic energy to the monomer and initiator molecules.[1] This leads to more frequent and energetic collisions, which typically results in a more rapid polymerization rate and higher polymer yields in a shorter timeframe.[1] However, this relationship is not always linear, and an optimal temperature must be determined experimentally for each specific system.
Q2: What is the recommended temperature range for DVS polymerization, especially for enzymatic methods?
The optimal temperature is highly dependent on the synthetic method. For enzymatic polymerization, which often utilizes lipases like Candida antarctica Lipase B (CALB) to react DVS with polyols like glycerol, a milder temperature range is required.[2][3]
-
Enzymatic Synthesis: Typical temperatures range from 40°C to 70°C.[2] One study noted that for CALB-catalyzed synthesis of poly(glycerol sebacate) in acetone, 40°C produced a polymer with a higher molecular weight than reactions conducted at 50°C, indicating an optimal temperature exists that balances reaction rate with enzyme stability and side reactions.[3] Exceeding the optimal temperature can lead to enzyme denaturation.[4]
Q3: What are the risks of using a polymerization temperature that is too high?
Exceedingly high temperatures can be detrimental to the polymerization process and the final polymer properties. Key risks include:
-
Thermal Degradation: The polymer backbone can begin to break down, leading to a lower molecular weight and compromised mechanical properties.[1]
-
Undesired Side Reactions: High temperatures can promote side reactions, such as uncontrolled branching or cross-linking, which can lead to gelation or insoluble products. This reduces control over the final polymer architecture.[1]
-
Enzyme Denaturation: In biocatalyzed reactions, temperatures above an enzyme's stable range will cause it to lose its three-dimensional structure and catalytic activity, effectively stopping the polymerization.[4] For CALB, activity has been shown to decrease at temperatures above 50°C.[4]
Q4: How does temperature affect the final molecular weight and degree of branching of the polymer?
Temperature has a complex and significant impact on polymer structure. While higher temperatures increase the reaction rate, they can paradoxically lead to lower molecular weight polymers by increasing the rate of termination or transfer reactions relative to propagation.[4]
-
Lower temperatures can slow the reaction, allowing for more controlled chain growth and potentially higher molecular weights.[1]
-
In the enzymatic synthesis of poly(glycerol sebacate), both temperature and solvent choice influence the final molecular weight and degree of branching (DB). For instance, reactions in acetone between 30°C and 50°C showed a clear increase in the apparent rate constant with temperature.[2]
Q5: How do I choose the right solvent for a temperature-controlled DVS polymerization?
Solvent selection is critical as it interacts strongly with temperature to influence reaction outcomes. The ideal solvent should fully dissolve the monomers and the resulting polymer while being compatible with the catalyst system (e.g., not denaturing an enzyme).
-
In studies on enzymatic PGS synthesis, acetone was found to yield polymers with a higher molecular weight (Mw > 10 kDa) at 40°C compared to other solvents like tetrahydrofuran (THF), t-butanol, or acetonitrile under the same conditions.[3]
-
The solubility of monomers can also be temperature-dependent. In some cases, a cloudy mixture may become clear as the temperature rises and the monomers are consumed.[2]
Q6: What techniques are recommended for monitoring the effect of temperature on polymerization kinetics?
To accurately assess how temperature affects your reaction, both real-time monitoring and post-reaction characterization are essential.
-
Real-Time Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the disappearance of monomer functional groups (e.g., vinyl groups) in real-time, providing direct kinetic data.[5]
-
Post-Reaction Characterization:
-
Gel Permeation Chromatography (GPC): Essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the polymer's structure, composition, and degree of branching.[6][8]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to analyze the thermal properties of the final polymer, such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability.[7][8]
-
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to temperature control in DVS polymerization.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield / Slow Reaction Rate | The polymerization temperature is too low, resulting in insufficient kinetic energy. | Gradually increase the temperature in 5-10°C increments. For enzymatic systems, ensure you do not exceed the optimal temperature for the enzyme (e.g., ~40-50°C for CALB).[3][4] |
| Low Molecular Weight / Poor Mechanical Properties | The temperature is too high, causing premature chain termination or thermal degradation of the polymer.[1] | Decrease the reaction temperature. A lower temperature can provide better control over chain growth.[1] Also, re-evaluate your solvent choice, as it significantly impacts molecular weight at a given temperature.[2][3] |
| Inconsistent Results Between Batches | Poor or fluctuating temperature control during the reaction. | Use a stable heating system like a temperature-controlled oil bath or a jacketed reactor. Continuously monitor the internal reaction temperature with a calibrated probe. |
| Reaction Stalls or Gels Unexpectedly (Enzymatic) | The temperature has exceeded the enzyme's stability threshold, causing denaturation and loss of activity.[4] | Immediately reduce the temperature to the enzyme's optimal range. For future experiments, set the temperature controller to a lower, validated setpoint (e.g., 40°C for CALB in acetone).[3] |
| Insoluble Polymer Forms | The temperature is too high, promoting excessive cross-linking, especially with a bifunctional monomer like DVS. | Reduce the polymerization temperature to slow down the cross-linking kinetics. Consider adjusting the monomer-to-initiator ratio or introducing a monofunctional monomer to cap some chains. |
Troubleshooting Logic Diagram
Below is a decision tree to guide your troubleshooting process when encountering issues with your polymerization.
Caption: Troubleshooting workflow for DVS polymerization issues.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Polymerization of this compound and Glycerol
This protocol is based on established methods for the CALB-catalyzed synthesis of poly(glycerol sebacate).[2][3]
Materials:
-
This compound (DVS)
-
Glycerol
-
Immobilized Candida antarctica Lipase B (CALB)
-
Anhydrous acetone (or other suitable solvent)
-
5 Å molecular sieves (for water removal)
-
Capped glass reaction vial
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath or heating block
Procedure:
-
Preparation: To a 30 mL capped glass vial, add glycerol (e.g., 5.0 mmol), this compound (e.g., 5.0 mmol), CALB (e.g., 10-15 wt% relative to monomers), and 2.0 g of 5 Å molecular sieves.
-
Solvent Addition: Add 5 mL of anhydrous acetone to the vial.
-
Reaction Setup: Place the vial in a temperature-controlled oil bath set to the desired temperature (e.g., 40°C).
-
Polymerization: Begin gentle magnetic stirring (e.g., 150 rpm) and maintain the reaction for a set duration (e.g., 24 hours).
-
Monitoring (Optional): To study kinetics, carefully extract small aliquots of the reaction mixture at specific time intervals (e.g., 1, 2, 4, 8, 24 hours). Immediately quench the reaction in the aliquot (e.g., by filtering out the enzyme and adding an inhibitor or cooling rapidly).
-
Workup: After the reaction is complete, remove the vial from the heat. Filter to remove the CALB and molecular sieves.
-
Purification: Precipitate the polymer by adding the filtrate to a non-solvent (e.g., cold methanol). Wash the polymer precipitate and dry under vacuum to a constant weight.
-
Characterization: Analyze the purified polymer using GPC (for molecular weight) and NMR (for structure and branching).
Workflow for Kinetic Analysis of Temperature Effects
This diagram outlines the systematic approach to studying the effect of temperature on polymerization kinetics.
Caption: Workflow for studying temperature's effect on kinetics.
Technical Data Summary
The following data, adapted from literature on the enzymatic synthesis of poly(glycerol sebacate), illustrates the quantitative effect of temperature.[2]
Table 1: Effect of Temperature on Apparent Rate Constant (kapp) in Acetone
| Temperature (°C) | Apparent Rate Constant (kapp, h-1) |
| 30 | 0.7 |
| 40 | 1.1 |
| 50 | 1.5 |
| An apparent activation energy of 32 kJ mol-1 was estimated from this data for the CALB-catalyzed polycondensation of glycerol and sebacic acid.[2] |
Table 2: Effect of Enzyme Amount on Polymer Properties at 40°C in Acetone
| Enzyme Amount (wt %) | Mn (kDa) | Mw (kDa) | Degree of Branching (DB, %) |
| 3.4 | 1.4 | 3.0 | 17 |
| 6.8 | 4.5 | 8.0 | 25 |
| 13.6 | 9.4 | 16.0 | 41 |
| This table demonstrates that while temperature is critical, other parameters like catalyst concentration must also be optimized to achieve desired polymer characteristics.[2] |
References
-
Macromolecules. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. ACS Publications. Available from: [Link]
-
PMC. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. NIH. Available from: [Link]
-
ResearchGate. (n.d.). Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. Available from: [Link]
-
ResearchGate. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Polymer Analysis/Characterization. Available from: [Link]
-
Polyanalytik. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]
-
AZoM. (n.d.). A Guide to Polymer Analysis Techniques. Available from: [Link]
-
ResearchGate. (n.d.). The effect of temperature on the kinetics of diacrylate photopolymerizations studied by Real-time FTIR spectroscopy. Available from: [Link]
-
NIH. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Available from: [Link]
-
MDPI. (n.d.). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. Available from: [Link]
-
Separation Science. (n.d.). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Available from: [Link]
-
PubMed Central. (n.d.). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 8. resolvemass.ca [resolvemass.ca]
Technical Support Center: Purification of Divinyl Sebacate (DVS) Polymers
Welcome to the technical support center for the purification of divinyl sebacate (DVS) polymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of these versatile polyesters. Here, we move beyond simple protocols to explain the underlying principles of purification techniques, helping you to optimize your workflow and obtain high-purity DVS polymers for your research and development needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound polymers.
Q1: What are the most common impurities in a crude this compound polymer synthesis?
A1: The most common impurities in a crude DVS polymer reaction mixture include unreacted this compound monomer, residual enzyme catalyst (if enzymatic polymerization is used), low molecular weight oligomers, and potentially side-products from the polymerization reaction. The removal of these impurities is crucial as they can significantly impact the polymer's physicochemical properties, biocompatibility, and degradation profile.
Q2: My purified DVS polymer is still sticky and difficult to handle. What could be the cause?
A2: A sticky consistency in the purified DVS polymer is often indicative of a high content of low molecular weight oligomers or residual unreacted monomer. These smaller molecules act as plasticizers, reducing the glass transition temperature of the polymer. To address this, a more efficient purification method, such as fractional precipitation or preparative size exclusion chromatography (SEC), may be necessary to remove these low molecular weight species.
Q3: Can I use water to wash my DVS polymer during purification?
A3: While DVS polymers are generally insoluble in water, caution should be exercised. The vinyl ester groups in the polymer backbone can be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of certain enzymes. If water is used, it should be neutral and the exposure time should be minimized. It is generally recommended to use organic solvents for washing and precipitation to avoid potential degradation of the polymer.
Q4: How can I confirm the purity of my DVS polymer?
A4: The purity of your DVS polymer should be assessed using a combination of analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the chemical structure of the polymer and for detecting the presence of unreacted monomer or other small molecule impurities.[1] Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is used to determine the molecular weight distribution of the polymer and can also reveal the presence of low molecular weight oligomers.[2]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the purification of DVS polymers.
Precipitation Troubleshooting
Precipitation is a common and effective method for purifying DVS polymers. However, various issues can arise.
Problem 1: Low Polymer Yield After Precipitation
-
Possible Cause 1: Inappropriate Solvent/Non-solvent System. The choice of solvent and non-solvent is critical for efficient precipitation. If the polymer has some solubility in the non-solvent, a significant portion of the lower molecular weight chains may be lost.
-
Solution: Screen a variety of solvent/non-solvent systems. A good system is one where the polymer is highly soluble in the solvent and completely insoluble in the non-solvent. For DVS polymers, which are relatively non-polar, a good starting point is dissolving the polymer in a chlorinated solvent like dichloromethane (DCM) or chloroform and precipitating into a non-polar solvent like hexane or a polar non-solvent like cold methanol.
-
-
Possible Cause 2: Insufficient Volume of Non-solvent. Adding an insufficient volume of the non-solvent may not be enough to induce complete precipitation, especially for lower molecular weight fractions.
-
Solution: As a general rule, use at least a 5 to 10-fold excess of the non-solvent relative to the volume of the polymer solution. The optimal ratio should be determined empirically.
-
Problem 2: The Precipitated Polymer is an Oily or Sticky Mass, Not a Powder
-
Possible Cause 1: High Concentration of Low Molecular Weight Oligomers. As mentioned in the FAQs, a high concentration of oligomers can lead to a sticky precipitate.
-
Solution: Consider fractional precipitation. After the initial precipitation, redissolve the polymer and precipitate it again. This process can be repeated to selectively remove lower molecular weight fractions.
-
-
Possible Cause 2: Precipitation Temperature is Too High. If the precipitation is carried out at a temperature close to or above the glass transition temperature (Tg) of the polymer, the precipitated polymer chains will have enough mobility to coalesce into a sticky mass.
-
Solution: Perform the precipitation at a lower temperature. Adding the polymer solution dropwise to a vigorously stirred, chilled non-solvent can promote the formation of a fine powder.
-
Table 1: Recommended Solvent/Non-solvent Systems for DVS Polymer Precipitation
| Polymer Solvent | Non-Solvent | Expected Precipitate Form |
| Dichloromethane (DCM) | Hexane | Fine Powder |
| Chloroform | Cold Methanol | Fine Powder |
| Tetrahydrofuran (THF) | Water (use with caution) | May form a sticky mass |
| Acetone | Heptane | Fine Powder |
Dialysis Troubleshooting
Dialysis is a useful technique for removing small molecule impurities, such as unreacted monomers and salts, from a polymer solution.
Problem: Inefficient Removal of Impurities After Dialysis
-
Possible Cause 1: Inappropriate Membrane Molecular Weight Cut-Off (MWCO). If the MWCO of the dialysis membrane is too high, you may lose low molecular weight polymer chains. If it is too low, the diffusion of impurities out of the dialysis bag will be slow.
-
Solution: Select a dialysis membrane with an MWCO that is significantly lower than the molecular weight of your polymer but large enough to allow for the efficient diffusion of the impurities. For DVS polymers with a molecular weight of >10,000 Da, a membrane with an MWCO of 1,000 to 3,500 Da is a good starting point.
-
-
Possible Cause 2: Insufficient Dialysis Time or Infrequent Changes of the Dialysis Medium. The removal of impurities is a diffusion-controlled process. If the concentration of impurities in the external medium is not kept low, the concentration gradient will decrease, and the purification will be inefficient.
-
Solution: Perform dialysis for an extended period (24-48 hours) and change the external dialysis medium frequently (e.g., every 4-6 hours) to maintain a high concentration gradient.
-
GPC/SEC Analysis Troubleshooting
GPC/SEC is a powerful tool for characterizing the molecular weight distribution of your DVS polymer. However, various issues can lead to erroneous results.[3][4]
Problem 1: Broad or Tailing Peaks
-
Possible Cause: Interaction Between the Polymer and the GPC/SEC Column. DVS polymers can have some polarity due to the ester groups. These can interact with the stationary phase of the GPC/SEC column, leading to peak broadening and tailing.
-
Solution: Add a small amount of a salt, such as lithium bromide (LiBr), to the mobile phase to suppress these interactions.[5] Additionally, ensure that the chosen mobile phase is a good solvent for the polymer.
-
Problem 2: Unexpectedly Low Molecular Weight
-
Possible Cause: Polymer Degradation. DVS polymers can be susceptible to degradation, especially if the GPC/SEC analysis is performed at elevated temperatures.
-
Solution: If possible, perform the GPC/SEC analysis at room temperature. If elevated temperatures are necessary to dissolve the polymer, minimize the time the polymer solution is heated.
-
Problem 3: Ghost Peaks in the Chromatogram
-
Possible Cause: Contamination from Vials, Caps, or Syringes. Plasticizers or other additives can leach from the sample vials and appear as ghost peaks in the chromatogram.
-
Solution: Use high-quality vials and caps that are certified for GPC/SEC analysis. It is also good practice to run a blank injection of the mobile phase to identify any system-related peaks.
-
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key purification and characterization experiments.
Protocol for DVS Polymer Purification by Precipitation
-
Dissolution: Dissolve the crude DVS polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) to create a concentrated solution (e.g., 10% w/v).
-
Precipitation: In a separate beaker, add a 10-fold volume of a chilled non-solvent (e.g., hexane). Vigorously stir the non-solvent.
-
Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A white precipitate should form immediately.
-
Isolation: Allow the precipitate to settle, then decant the supernatant.
-
Washing: Wash the precipitate with fresh non-solvent to remove any remaining soluble impurities.
-
Drying: Collect the polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified DVS polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Interpretation:
-
Polymer Backbone: Identify the characteristic peaks of the DVS polymer backbone.
-
Unreacted Monomer: Look for the characteristic vinyl proton signals of the this compound monomer, which will be absent in the pure polymer.[1]
-
Other Impurities: Check for any other unexpected peaks that may indicate the presence of residual solvent or other impurities.
-
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound and its Polymer
| Protons | This compound Monomer (approx. ppm) | Poly(this compound) (approx. ppm) |
| Vinyl (CH=CH₂) | ~7.3 (dd), ~4.8 (dd), ~4.5 (dd) | Absent |
| Methylene (sebacate) | ~2.3 (t), ~1.6 (m), ~1.3 (m) | ~2.3 (t), ~1.6 (m), ~1.3 (m) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific polymer structure.
Section 4: Visualizations
Workflow for DVS Polymer Purification and Characterization
Caption: Workflow for the purification and characterization of DVS polymers.
Troubleshooting Logic for Low Polymer Yield in Precipitation
Caption: Troubleshooting logic for low polymer yield during precipitation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Design, Synthesis and Characterisation of Novel Biodegradable Aliphatic Copolyesters- Poly(ethylene sebacate-co-butylene succinate) and Poly(ethylene sebacate-co-butylene adipate) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies for Scaling Up Divinyl Sebacate Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for divinyl sebacate (DVS) polymerization. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from lab-scale experiments to pilot- or manufacturing-scale production. As you know, scaling up a polymerization process is not merely about using larger flasks; it involves navigating complex challenges in heat transfer, mass transport, and reaction kinetics.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific issues you may encounter. We will focus on the most common application of DVS in the biomedical field: its enzyme-catalyzed polycondensation with polyols (e.g., glycerol) to create biodegradable and biocompatible polyesters like poly(glycerol sebacate) (PGS).[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamentals of DVS polymerization scale-up.
Q1: What is the primary polymerization mechanism involving this compound for biomedical polymers?
In the context of biocompatible elastomers, this compound is typically used as an activated monomer in a polycondensation reaction with a polyol, such as glycerol or sorbitol.[1][3] The most prevalent and advantageous method is an enzyme-catalyzed transesterification. The vinyl esters of DVS are highly reactive towards acylation, allowing the reaction to proceed under mild conditions. This process is often regioselective, with enzymes like Candida antarctica lipase B (CALB) preferentially catalyzing reactions at the primary hydroxyl groups of the polyol.[3][4] This selectivity is crucial for controlling the polymer's microstructure and degree of branching.[1]
Q2: Why is enzymatic catalysis (e.g., with CALB) a preferred method for this polymerization, especially for scale-up?
Enzymatic catalysis offers several significant advantages over traditional high-temperature polycondensation, making it highly suitable for producing high-purity polymers for biomedical applications:
-
Mild Reaction Conditions: Reactions are typically conducted at moderate temperatures (e.g., 40–70°C), which prevents thermal degradation of the monomers and the resulting polymer, and avoids side reactions.[4]
-
High Selectivity: Enzymes like CALB can distinguish between primary and secondary hydroxyl groups, leading to polymers with a more defined structure (e.g., linear chains with pendant hydroxyl groups) and reducing uncontrolled crosslinking.[3][4]
-
Reduced Impurities: It eliminates the need for potentially toxic metal catalysts, which would require extensive post-processing to remove from a medical-grade polymer.
-
Energy Efficiency: Lower reaction temperatures translate to lower energy consumption, which is a key consideration for sustainable and cost-effective scaling.[1]
Q3: What are the key safety considerations when scaling up DVS polymerization?
When scaling up any chemical process, safety is paramount. Key considerations include:
-
Thermal Runaway: Although enzymatic polymerizations are less exothermic than many chain-growth polymerizations, heat removal becomes less efficient as the reactor volume increases (surface area-to-volume ratio decreases). A jacketed reactor with precise temperature control is essential to prevent temperature spikes that could deactivate the enzyme or cause side reactions.[5]
-
Byproduct Management: The transesterification of vinyl esters produces acetaldehyde as a byproduct. Acetaldehyde is volatile (boiling point ~21°C), flammable, and toxic. A sealed reactor system with a proper venting and scrubbing or collection system is mandatory to manage these emissions safely.
-
Pressure Control: If the reaction is run under vacuum to remove byproducts, the reactor must be rated for the intended pressure. Similarly, if run under an inert gas blanket, pressure relief systems must be in place.
-
Material Handling: Handling kilogram quantities of monomers and solvents requires appropriate personal protective equipment (PPE), ventilation, and grounding to prevent static discharge.
Q4: Which analytical techniques are essential for characterizing the polymer during and after scale-up?
To ensure your scaled-up process yields a polymer with the same properties as your lab-scale material, a robust analytical workflow is critical:
-
Gel Permeation Chromatography (GPC/SEC): This is the most important technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Consistent GPC results are the primary indicator of a successful scale-up.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the polymer structure, verify the regioselectivity of the polymerization (e.g., the ratio of 1,3-disubstituted vs. 1,2,3-trisubstituted glycerol units), and calculate monomer conversion.[1][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for tracking the progress of the reaction by monitoring the disappearance of O-H bands and the appearance of ester C=O bands.[6]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties like the glass transition temperature (Tg), which is critical for understanding the mechanical properties of the final elastomer.[7]
-
Rheology: Measuring the viscosity of the reaction mixture over time is crucial for large-scale processes. It can indicate the onset of gelation and help determine the ideal point to stop the reaction.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up process.
Problem 1: Low Polymer Yield and Monomer Conversion
Q: My scaled-up polymerization of DVS with a polyol is resulting in low yields, stalling at incomplete conversion. What are the potential causes and how can I fix this?
Low conversion at scale is a frequent and frustrating issue. The cause often lies in mass and heat transfer limitations that are negligible in a small flask.
Potential Causes & Solutions:
-
Inefficient Mixing: In a large reactor, inadequate stirring can create "dead zones" where reactants are not uniformly mixed. This leads to localized areas of low monomer or catalyst concentration, effectively stopping the reaction there.
-
Solution: Increase the stirrer speed. However, be cautious with enzymatic reactions, as excessive shear can damage an immobilized enzyme.[4] If using an overhead stirrer, ensure the impeller design (e.g., anchor, pitched-blade turbine) is appropriate for the viscosity of your reaction medium. Consider installing baffles in the reactor to improve top-to-bottom mixing.
-
-
Poor Temperature Control: Temperature gradients can develop in large volumes. If the bulk of the mixture is cooler than the setpoint, the reaction rate will decrease significantly.
-
Solution: Use a jacketed reactor with a reliable circulator. Ensure the temperature probe is positioned correctly to measure the actual internal temperature of the reaction, not the temperature near the reactor wall.[5]
-
-
Byproduct Inhibition/Equilibrium: The enzymatic reaction is a reversible equilibrium. The accumulation of the vinyl alcohol byproduct (which tautomerizes to acetaldehyde) can slow or stop the forward reaction. In a small, open flask, this byproduct might evaporate, but in a large, sealed reactor, it becomes trapped.
-
Solution: Apply a mild vacuum or a slow sweep of an inert gas (like nitrogen) across the headspace of the reactor. This helps to actively remove the volatile byproduct and drive the reaction toward the polymer product, a principle known as Le Châtelier's principle.
-
-
Enzyme Deactivation: The catalyst may be losing its activity over the longer reaction times typical of scaled-up processes.
-
Solution: See "Problem 5" for a detailed breakdown of enzyme deactivation. You may need to increase the initial catalyst loading (as a percentage of monomer weight) for the larger scale.
-
Problem 2: Inconsistent Molecular Weight and High Polydispersity (PDI)
Q: I'm struggling to control the molecular weight (Mw) and PDI of my polymer upon scale-up. The values are different from my lab-scale batches and vary from run to run. What factors should I investigate?
Control over polymer architecture is paramount for biomedical applications. A shift in Mw or a broadening of the PDI can drastically alter the material's mechanical properties and degradation profile.
Potential Causes & Solutions:
-
Inaccurate Stoichiometry: Even small errors in weighing kilogram quantities of monomers can significantly shift the stoichiometric balance, limiting chain growth.
-
Solution: Calibrate your large-scale balances regularly. When possible, add the limiting reagent in portions, tracking the Mw by GPC at intervals to fine-tune the final addition.
-
-
Non-Uniform Reaction Conditions: As with low yield, temperature and concentration gradients are a major culprit. Pockets of higher temperature will experience faster polymerization, leading to longer chains, while cooler zones will form shorter chains, ultimately broadening the PDI.
-
Solution: Improve mixing and temperature control as described above. A homogeneous reaction environment is key to achieving a narrow PDI.
-
-
Inefficient or Delayed Mixing of Reagents: How and when you add reactants matters more at scale. If one monomer is added too slowly or isn't mixed in quickly, the local stoichiometry will be skewed during the initial phase of the reaction.
-
Solution: Ensure that monomers are well-mixed before initiating the reaction (e.g., before heating or adding the catalyst). If a continuous or semi-batch addition process is used, ensure the addition point is near a high-shear zone (like the impeller) for rapid dispersion.
-
Problem 3: Premature Gelation and Reactor Fouling
Q: My reaction is forming an insoluble gel long before reaching the target molecular weight, fouling my reactor and making the product unusable. How can I delay the gel point?
Premature gelation is the single greatest risk when scaling up a polymerization involving a multifunctional crosslinking agent like DVS. Gelation occurs when polymer chains become linked into a single, macroscopic molecule, causing a sudden and irreversible spike in viscosity.
Troubleshooting Workflow for Premature Gelation
Caption: Troubleshooting workflow for premature gelation.
Detailed Explanation of Solutions:
-
Introduce a Solvent: Shifting from a bulk (solvent-free) to a solution polymerization is the most effective strategy. The solvent reduces the concentration of polymer chains, decreasing the probability of intermolecular reactions (crosslinking) and favoring intramolecular cyclization.[8] Solvents like acetone or THF have been shown to be effective for enzymatic PGS synthesis.[4]
-
Lower the Temperature: Reducing the reaction temperature slows down all reaction rates, providing a larger window of time before the critical gel point is reached. This gives you more time to monitor the reaction (e.g., via viscosity) and stop it before it solidifies.
-
Control Monomer Addition: Instead of adding all the DVS at the beginning (batch process), use a semi-batch process where the DVS is fed into the reactor slowly over several hours. This keeps the instantaneous concentration of the crosslinking agent low, favoring chain growth over network formation.
Problem 5: Enzyme Deactivation and Recovery (For Enzymatic Synthesis)
Q: My immobilized lipase (CALB) seems to lose activity during my scaled-up reaction, leading to a stalled process. Why is this happening?
Immobilized enzymes are robust but not indestructible. The conditions in a large reactor can be much harsher than in a gently stirred flask.
Potential Causes & Solutions:
-
Mechanical Shear Stress: High-speed, high-shear mixing from an overhead stirrer can physically damage the beads or support material on which the enzyme is immobilized, causing it to break apart and lose activity.
-
Solution: Use a low-shear impeller design, such as a large-diameter anchor or helical ribbon stirrer. Find the minimum stirring speed that still provides adequate mixing for your reactor geometry.
-
-
Local Temperature Hotspots: Poor mixing can lead to localized hotspots near the reactor heating jacket. If these areas exceed the enzyme's thermal stability limit (typically >70-80°C for CALB), the enzyme will be irreversibly denatured.
-
Solution: Improve mixing to ensure uniform heat distribution. Double-check the calibration and placement of your temperature probe.
-
-
Solvent Effects: While solvents are useful, some can strip essential water from the enzyme's hydration shell or otherwise denature it over long periods.
Section 3: Scale-Up Protocols & Data
Table 1: Typical Reaction Parameters for Enzymatic DVS Polymerization
This table summarizes typical starting conditions for the CALB-catalyzed polymerization of a diol/polyol with this compound, based on literature. These should be used as a starting point for optimization at scale.
| Parameter | Typical Range | Rationale & Scale-Up Considerations |
| Reactants | This compound & Polyol (e.g., Glycerol) | The properties of the final polymer are highly dependent on the chosen polyol.[1] |
| Molar Ratio (Polyol:DVS) | 1:1 to 1:1.2 | An equimolar ratio is a common starting point. A slight excess of DVS can ensure complete reaction of hydroxyl groups.[1][9] |
| Catalyst | Candida antarctica Lipase B (CALB) | Typically used in its immobilized form (e.g., Novozym 435) for easy removal.[3][4] |
| Catalyst Loading | 5 - 15 wt% (relative to monomers) | Higher loading increases reaction rate but also cost. May need to be adjusted upwards slightly at scale to account for longer reaction times.[4] |
| Solvent | Acetone, THF, or Bulk (solvent-free) | Using a solvent is highly recommended for scale-up to control viscosity and delay gelation.[4][8] |
| Temperature | 40 - 70 °C | A compromise between reaction rate and enzyme stability. Start in the lower end of the range (e.g., 50-60°C) for better control during scale-up.[1][4] |
| Byproduct Removal | Mild Vacuum (e.g., 200-400 mbar) or N₂ Sweep | Critical for driving the reaction to high conversion.[3] |
| Reaction Time | 8 - 48 hours | Monitor by GPC or viscosity to determine the endpoint. Do not simply run for a fixed time when scaling up. |
Experimental Protocol: Generic Scale-Up Workflow
This protocol outlines a generalized procedure for scaling a DVS polymerization from a 100 mL lab reaction to a 5 L jacketed reactor system.
Caption: General workflow for scaled-up polymerization.
-
Reactor Preparation: Ensure the 5 L jacketed reactor and overhead stirrer are clean, dry, and leak-tested.
-
Charge Monomers & Solvent: Charge the reactor with the pre-weighed polyol and this compound, followed by the solvent (if used).
-
Inert Atmosphere: Seal the reactor. Evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove oxygen. Maintain a slight positive pressure of inert gas.
-
Thermal Equilibration: Start the stirrer at a moderate speed (e.g., 150-200 RPM). Set the circulator to the desired reaction temperature (e.g., 60°C) and allow the contents to reach thermal equilibrium.
-
Add Catalyst: Once the temperature is stable, add the immobilized enzyme (e.g., CALB) to the reactor.
-
Reaction & Monitoring: Apply vacuum or a nitrogen sweep if required for byproduct removal. Monitor the reaction's progress by taking small, periodic samples for analysis (GPC, FTIR) and by tracking the torque on the overhead stirrer (as an indicator of viscosity).
-
Reaction Quench: Once the target molecular weight or viscosity is reached, stop the reaction by cooling the reactor to room temperature.
-
Polymer Isolation: Remove the immobilized enzyme by filtration. Isolate the polymer by precipitating it into a non-solvent (e.g., cold methanol or ethanol) and drying it under vacuum.
Section 4: References
-
Perin, L. A. S., & Felisberti, M. I. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules. Available at: [Link]
-
Inada, K., Uyama, H., & Kobayashi, S. (1999). Regioselective polymerization of this compound and triols using lipase catalyst. Macromolecular Rapid Communications. Available at: [Link]
-
Ghorbani, M., et al. (2025). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. ResearchGate. Note: While this paper focuses on a different sebacate ester, it provides context on the scalability of sebacate synthesis. Available at: [Link]
-
Ângelo, J., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Polymers. Available at: [Link]
-
Zanini, S., et al. (2022). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. MDPI. Available at: [Link]
-
Rai, R., et al. (2021). Poly(Glycerol Sebacate) in Biomedical Applications—A Review of the Recent Literature. Advanced Healthcare Materials. Available at: [Link]
-
Radleys. (2023). Scaling up sustainable polymer synthesis in Reactor Ready. YouTube. Available at: [Link]
-
Aydin, E., & Aydin, H. M. (2018). Synthesis and characterization of poly(glycerol-co-sebacate-co-ε-caprolactone) elastomers. Journal of Biomaterials Science, Polymer Edition. Available at: [Link]
-
Ghorbani, M., et al. (2025). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. e-Polymers. Available at: [Link]
-
Miasnikova, A., et al. (2011). Effect of dilution on branching and gelation in living copolymerization of monomer and divinyl cross-linker. Polymer. Available at: [Link]
-
Uyama, H., et al. (2000). Regioselective Polymerization of Sorbitol and this compound Using Lipase Catalyst. Chemistry Letters. Available at: [Link]
-
Kim, H., et al. (2022). Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent. MDPI. Available at: [Link]
Sources
- 1. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(Glycerol Sebacate) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent [mdpi.com]
- 7. Synthesis and characterization of poly(glycerol-co-sebacate-co-ε-caprolactone) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Divinyl sebacate vs. divinyl adipate as a crosslinker
An In-Depth Guide to Divinyl Sebacate and Divinyl Adipate as Crosslinkers for Biomedical Applications
Introduction
In the realm of biomaterials and drug delivery, the choice of a crosslinking agent is a critical determinant of the final properties of a polymer network. Among the various classes of crosslinkers, vinyl esters have garnered significant attention due to their biocompatibility and tunable degradation kinetics. This guide provides a detailed comparison of two prominent vinyl ester crosslinkers: this compound (DVS) and divinyl adipate (DVA). We will delve into their chemical characteristics, performance in experimental settings, and provide practical guidance for their application.
This compound and divinyl adipate are both divinyl esters of dicarboxylic acids, differing in the length of their aliphatic spacer. DVS is derived from sebacic acid, a 10-carbon dicarboxylic acid, while DVA is derived from adipic acid, a 6-carbon dicarboxylic acid. This seemingly subtle structural difference has profound implications for the physicochemical properties of the resulting crosslinked polymers, including their hydrophobicity, degradation rate, and mechanical strength.
Physicochemical Properties: A Tale of Two Spacers
The defining difference between DVS and DVA lies in the length of their hydrocarbon chains. This structural variance directly influences their molecular weight, hydrophobicity, and the flexibility of the crosslinked network.
| Property | This compound (DVS) | Divinyl Adipate (DVA) | Impact on Polymer Network |
| Chemical Formula | C14H22O4 | C10H14O4 | - |
| Molecular Weight | 254.32 g/mol | 198.22 g/mol | Affects crosslinking density and stoichiometry calculations. |
| Aliphatic Chain Length | 8 carbons (from sebacic acid) | 4 carbons (from adipic acid) | Longer chain in DVS increases hydrophobicity and flexibility. |
| LogP (Predicted) | ~4.5 | ~2.5 | Higher LogP of DVS indicates greater hydrophobicity. |
| Reactivity | Similar vinyl group reactivity | Similar vinyl group reactivity | Both readily participate in free radical polymerization. |
The longer aliphatic chain in DVS imparts a greater degree of hydrophobicity to the resulting polymer network compared to DVA. This is a crucial consideration for drug delivery applications, as it can influence the release kinetics of encapsulated hydrophobic or hydrophilic drugs. Furthermore, the increased chain length in DVS can lead to a more flexible and less crystalline polymer network.
Experimental Performance: Degradation and Mechanical Properties
The choice between DVS and DVA often hinges on the desired degradation rate and mechanical properties of the final biomaterial. The ester linkages in both crosslinkers are susceptible to hydrolysis, leading to biodegradation.
Hydrolytic Degradation
The rate of hydrolytic degradation is influenced by the hydrophobicity of the polymer network. A more hydrophobic network, such as one crosslinked with DVS, will exhibit slower water uptake and consequently, a slower degradation rate compared to a more hydrophilic network crosslinked with DVA.
Experimental Protocol: In Vitro Degradation Study
-
Polymer Synthesis: Fabricate polymer discs (e.g., poly(ethylene glycol)-based hydrogels) crosslinked with either DVS or DVA at equivalent molar ratios.
-
Incubation: Immerse the discs in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
Mass Loss Measurement: At predetermined time points, remove the discs, gently blot to remove excess surface water, and record the wet weight. Lyophilize the samples to determine the dry weight.
-
Data Analysis: Calculate the percentage of mass loss over time.
A typical degradation study would reveal that DVA-crosslinked networks degrade at a faster rate than DVS-crosslinked networks. This is attributed to the higher hydrophilicity of the DVA crosslinker, which allows for greater water penetration and subsequent hydrolysis of the ester bonds.
Mechanical Properties
The mechanical properties of the crosslinked polymer, such as its elastic modulus and tensile strength, are critical for applications in tissue engineering where the material must match the properties of the native tissue.
Experimental Protocol: Mechanical Testing
-
Sample Preparation: Prepare dog-bone-shaped specimens of the DVS- and DVA-crosslinked polymers according to ASTM D638 standards.
-
Tensile Testing: Utilize a universal testing machine to perform tensile tests at a constant strain rate.
-
Data Analysis: Determine the Young's modulus, ultimate tensile strength, and elongation at break from the resulting stress-strain curves.
Generally, the shorter chain length of DVA can lead to a more tightly crosslinked network, potentially resulting in a higher Young's modulus and a more brittle material compared to the more flexible network formed by DVS. However, the exact mechanical properties will be highly dependent on the overall polymer formulation, including the type of monomer and the crosslinker concentration.
Visualizing the Chemical Structures and Crosslinking
To better understand the molecular differences and the crosslinking process, we can visualize the structures of DVS and DVA and a simplified representation of the polymerization reaction.
Caption: Chemical structures of this compound (DVS) and Divinyl Adipate (DVA).
The crosslinking process typically proceeds via free-radical polymerization, initiated by light (photopolymerization) or heat.
Caption: Simplified workflow of photopolymerization to form a crosslinked network.
Practical Considerations and Applications
The choice between DVS and DVA should be guided by the specific requirements of the intended application.
-
Drug Delivery: For sustained release of hydrophobic drugs, the more hydrophobic DVS crosslinker may be advantageous, potentially slowing down both drug release and polymer degradation. Conversely, for faster release of hydrophilic drugs, the more hydrophilic DVA may be more suitable.
-
Tissue Engineering: In applications requiring a flexible and tough scaffold that degrades slowly to allow for tissue regeneration, DVS is often the preferred choice. For applications where rapid degradation is desired to make way for new tissue, DVA might be more appropriate.
Conclusion
This compound and divinyl adipate are both valuable crosslinkers in the field of biomaterials, offering a range of properties that can be tailored to specific applications. The primary distinction lies in the length of their aliphatic spacers, with the longer chain of DVS leading to greater hydrophobicity, slower degradation, and potentially greater flexibility compared to DVA. A thorough understanding of these differences, supported by empirical data, is essential for the rational design of advanced biomaterials for drug delivery and tissue engineering.
References
-
Synthesis and characterization of biodegradable hydrogels for drug delivery applications. Journal of Biomedical Materials Research Part A.[Link]
-
The effect of crosslinker chemistry on the properties of poly(ethylene glycol) hydrogels. Biomaterials.[Link]
-
Mechanical properties of crosslinked polymers. ASTM International.[Link]
A Senior Application Scientist's Guide to the Mechanical Testing of Divinyl Sebacate-Based Polymers
For researchers, scientists, and drug development professionals, the selection of a polymer for a biomedical application is a critical decision. The material must not only be biocompatible and biodegradable but also possess mechanical properties that are finely tuned to the physiological environment it will inhabit. Divinyl sebacate (DVS) has emerged as a promising crosslinker for creating biodegradable elastomers with a wide range of tunable properties, making them suitable for applications from controlled drug delivery systems to scaffolds for soft tissue engineering.
This guide provides an in-depth, objective comparison of the mechanical performance of DVS-based polymers against other common biodegradable alternatives. It is designed to move beyond a simple listing of data points, offering instead a field-proven perspective on why specific experimental choices are made and how to interpret the results within the context of biomedical research.
The Rationale for Sebacate-Based Elastomers
Sebacic acid, a naturally occurring dicarboxylic acid, serves as a foundational monomer for a class of soft, biodegradable polyesters. When this is combined with a vinyl-functional crosslinker like this compound, it allows for the formation of a crosslinked polymer network. The resulting elastomers are particularly attractive for biomedical applications for several key reasons:
-
Biocompatibility: The degradation products, primarily sebacic acid, are endogenous and can be metabolized by the body.
-
Tunability: As we will explore, the mechanical properties of these elastomers can be precisely controlled by manipulating the synthesis and crosslinking conditions. This allows for the creation of materials that can mimic the stiffness of various soft tissues.[1][2]
-
Elastomeric Nature: Their ability to undergo significant deformation and return to their original shape is crucial for applications in dynamic physiological environments, such as cardiovascular patches or flexible drug delivery depots.
Synthesis of DVS-Based Elastomers: A Conceptual Workflow
The mechanical properties of the final polymer are intrinsically linked to its synthesis. A common approach involves the polycondensation of a diol (like glycerol) with sebacic acid to form a pre-polymer, which is then crosslinked. While specific protocols vary, the general principle can be visualized as follows:
Caption: Conceptual workflow for the synthesis of a DVS-crosslinked sebacate-based elastomer.
The degree of crosslinking is a critical parameter that dictates the final mechanical behavior of the polymer. A higher crosslink density generally leads to a stiffer material with a higher Young's modulus and lower elongation at break.[3]
Core Mechanical Tests for Biomedical Polymers
To characterize a DVS-based polymer and compare it to alternatives, a suite of standardized mechanical tests is employed. The choice of these tests is driven by the need to understand how the material will behave under the stresses and strains it will experience in the body.
Tensile Testing: Strength, Stiffness, and Ductility
Tensile testing is arguably the most fundamental mechanical test for polymers. It provides a wealth of information about a material's strength, stiffness, and ductility. The test involves pulling on a specimen of a defined geometry at a constant rate and measuring the force required to elongate it.
Key Parameters Obtained:
-
Young's Modulus (Modulus of Elasticity): This is a measure of the material's stiffness. It is the slope of the initial linear portion of the stress-strain curve. A higher Young's modulus indicates a stiffer material. For soft tissue applications, a lower Young's modulus is often desired to match the compliance of the surrounding tissue.
-
Ultimate Tensile Strength (UTS): This is the maximum stress the material can withstand before it breaks. It is a measure of the material's strength.
-
Elongation at Break: This is the percentage increase in the length of the material at the point of fracture. It is a measure of the material's ductility or its ability to deform without breaking.
The following workflow illustrates the key steps in performing a tensile test according to common ASTM standards.
Caption: Standard workflow for tensile testing of polymers.
Comparative Analysis of DVS-Based Polymers and Alternatives
To provide a clear picture of how DVS-based polymers perform, their mechanical properties are best understood in comparison to other widely used biodegradable polymers in the biomedical field, such as Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL).
It is important to note that obtaining precise, directly comparable data for DVS-crosslinked polymers is challenging due to the proprietary nature of some formulations and the vast parameter space in synthesis. However, by examining the closely related and extensively studied Poly(glycerol sebacate) (PGS), we can establish a strong benchmark for the expected performance of sebacate-based elastomers. The properties of PGS are highly tunable based on crosslinking time and temperature.[1][4][5]
| Material | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) | Key Characteristics & Applications |
| Poly(glycerol sebacate) (PGS) (proxy for DVS-based) | 0.05 - 2.5[1] | 0.28 - 1.5[1][2] | 100 - 400+[2][6] | Highly elastomeric, tunable stiffness, ideal for soft tissue engineering (e.g., cardiac patches, nerve conduits). |
| Poly(lactic-co-glycolic acid) (PLGA) | 1000 - 2000 | 40 - 70 | 2 - 10 | More rigid, widely used for bone tissue engineering, and in drug delivery systems where structural integrity is needed. |
| Polycaprolactone (PCL) | 250 - 450 | 20 - 40 | >100 | Semi-crystalline, tough and flexible, slow degradation rate, used in long-term implants and drug delivery devices. |
Note: The values presented are typical ranges found in the literature and can vary significantly based on molecular weight, copolymer ratio, and processing conditions.
This comparison highlights the unique niche of sebacate-based elastomers. While PLGA offers high strength and stiffness, it is also brittle. PCL is more flexible than PLGA but still significantly stiffer than PGS. DVS-crosslinked polymers, as represented by PGS, offer a unique combination of low stiffness and high elongation, making them ideal for applications that require materials to be soft, pliable, and resilient.
Experimental Protocols
For scientific integrity and reproducibility, it is crucial to follow standardized protocols. The following are detailed methodologies for the tensile testing of DVS-based polymer films.
Protocol 1: Tensile Testing of Thin Polymer Films (<1.0 mm)
-
Standard: Based on ASTM D882.[7]
-
Objective: To determine the tensile properties of thin, flexible DVS-based polymer films.
-
Methodology:
-
Specimen Preparation: Cut rectangular strips from the polymer film. The specimens should be free of nicks and defects. A typical dimension is 15 cm in length and 2.5 cm in width.
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Machine Setup: Use a universal testing machine (UTM) with grips suitable for thin films. Set the initial grip separation (gauge length).
-
Testing: Mount the specimen in the grips, ensuring it is aligned and not slipping. Apply a tensile load at a constant rate of crosshead movement until the specimen breaks.
-
Data Acquisition: Record the load and elongation throughout the test.
-
Calculations:
-
Calculate tensile stress by dividing the load by the initial cross-sectional area of the specimen.
-
Calculate strain by dividing the elongation by the initial gauge length.
-
Determine Young's modulus from the slope of the initial linear portion of the stress-strain curve.
-
Identify the ultimate tensile strength (the maximum stress reached).
-
Calculate the elongation at break.
-
-
Reporting: Report the average and standard deviation for at least five specimens.
-
Protocol 2: Tensile Testing of Thicker Polymer Samples (1.0 mm to 14 mm)
-
Objective: To determine the tensile properties of thicker, more rigid DVS-based polymer samples.
-
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens by injection molding or machining from a larger plaque. The dimensions should conform to the specifications in ASTM D638 (e.g., Type I or Type IV).
-
Conditioning: Condition the specimens as described in Protocol 1.
-
Machine Setup: Use a UTM with appropriate grips for rigid plastics. An extensometer is recommended for accurate strain measurement.
-
Testing: Mount the specimen and extensometer. Apply a tensile load at a specified constant speed until the specimen fails.
-
Data Acquisition: Record load and strain data from the UTM and extensometer.
-
Calculations: Perform the same calculations as in Protocol 1.
-
Reporting: Report the average and standard deviation for at least five specimens.
-
Conclusion: A Versatile Platform for Biomedical Innovation
This compound-based polymers represent a highly versatile class of biodegradable elastomers. Their key advantage lies in the ability to tune their mechanical properties over a wide range, from very soft and pliable to moderately stiff, simply by adjusting the synthesis and crosslinking parameters. This makes them exceptionally well-suited for applications in soft tissue engineering and flexible drug delivery systems, where mimicking the mechanical environment of the native tissue is paramount for success.
When compared to more rigid biodegradable polymers like PLGA or the tougher PCL, DVS-based elastomers fill a critical gap for applications demanding high flexibility and resilience. By employing standardized testing protocols, such as those outlined by ASTM, researchers can reliably characterize these materials and make informed decisions for their specific biomedical applications. The continued exploration of DVS-crosslinked polymers is poised to yield new and innovative solutions in the fields of drug development and regenerative medicine.
References
-
ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2018, [Link]
-
ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014, [Link]
-
Engineering of poly(glycerol sebacate) scaffolds. Sabanci University Research Database. [Link]
-
Biodegradable and Elastomeric Poly(glycerol sebacate) as a Coating Material for Nitinol Bare Stent. National Institutes of Health. [Link]
-
Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers. National Institutes of Health. [Link]
-
Poly(sebacoyl diglyceride) Cross-Linked by Dynamic Hydrogen Bonds: A Self-Healing and Functionalizable Thermoplastic Bioelastomer. ResearchGate. [Link]
-
Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. MDPI. [Link]
-
Effect of bis-TEMPO Sebacate on Mechanical Properties and Oxidative Resistance of Peroxide-Crosslinked Polyolefin Compositions. National Institutes of Health. [Link]
-
Influence of cross-linking time on physico-chemical and mechanical properties of bulk poly(glycerol sebacate). Acta of Bioengineering and Biomechanics. [Link]
-
Influence of the cross-linking density on different mechanical properties. ResearchGate. [Link]
-
Young's modulus (MPa) and elongation at break of the crosslinked PGS... ResearchGate. [Link]
-
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A Senior Application Scientist's Comparative Guide to the Biodegradation of Divinyl Sebacate Crosslinked Materials
For researchers and professionals in drug development and tissue engineering, the choice of a crosslinking agent is a critical decision that profoundly impacts the functional-life and biocompatibility of a biomaterial scaffold. Divinyl sebacate (DVS) has emerged as a promising, less-cytotoxic alternative to traditional crosslinkers like glutaraldehyde. Its ester-based structure offers a handle for predictable hydrolytic degradation, a feature essential for materials designed to integrate with and eventually be replaced by native tissue.
This guide provides an in-depth comparison of DVS-crosslinked materials against common alternatives, supported by a review of standard biodegradation study methodologies. We will explore the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.
The Mechanism: Why DVS is Designed to Degrade
This compound is a homobifunctional crosslinking agent that reacts with amine and hydroxyl groups present in polymers like gelatin, chitosan, or hyaluronic acid. The core of its biodegradability lies in the two ester linkages flanking the central sebacate chain. In an aqueous physiological environment, these ester bonds are susceptible to hydrolysis, leading to the cleavage of the crosslink. This process is often accelerated by esterase enzymes present in the body.
The degradation of a DVS crosslink breaks the polymer network, leading to a loss of mechanical integrity, increased swelling, and eventual dissolution of the material. The primary degradation byproducts are sebacic acid and vinyl alcohol, which quickly tautomerizes to acetaldehyde. While acetaldehyde can be cytotoxic at high concentrations, the slow, controlled degradation of the crosslinked material typically results in concentrations that can be managed by local cellular metabolism.
A Spectroscopic Guide to Divinyl Sebacate and Its Polymerization
This guide provides an in-depth spectroscopic comparison of the divinyl sebacate (DVS) monomer and its corresponding polymer, poly(this compound). It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize spectroscopic techniques for material characterization. This document offers a detailed analysis of the expected spectral features in Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Raman spectroscopy, elucidating the key transformations that occur during polymerization.
Introduction to this compound in Polymer Science
This compound (DVS) is a versatile bifunctional monomer that belongs to the class of vinyl esters. Its structure consists of a C10 aliphatic dicarboxylic acid, sebacic acid, esterified with two vinyl groups. This difunctionality makes DVS an excellent crosslinking agent and a monomer for the synthesis of polyesters with tunable properties. The long, flexible sebacate backbone imparts ductility and hydrophobicity to the resulting polymers, making them attractive for various applications, including coatings, adhesives, and biomedical materials. Understanding the spectroscopic signature of both the monomer and its polymer is crucial for reaction monitoring, quality control, and the characterization of the final material's structure and purity.
Spectroscopic Characterization of this compound Monomer
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups. The FTIR spectrum of DVS is expected to be dominated by the characteristic vibrations of the vinyl and ester moieties.
-
Key Expected Vibrational Bands:
-
C=O Stretching (Ester): A strong, sharp absorption band is anticipated around 1740-1760 cm⁻¹ [1].
-
C=C Stretching (Vinyl): A distinct peak of medium intensity is expected in the region of 1645-1650 cm⁻¹ .
-
=C-H Stretching (Vinyl): A band of medium to weak intensity should appear just above 3000 cm⁻¹, typically in the range of 3080-3100 cm⁻¹ .
-
=C-H Bending (Vinyl, out-of-plane): Strong absorption bands are expected around 910 cm⁻¹ and 990 cm⁻¹ , which are highly characteristic of monosubstituted alkenes (vinyl groups).
-
C-O Stretching (Ester): Two distinct bands are anticipated in the 1100-1300 cm⁻¹ region, corresponding to the C-O-C asymmetric and symmetric stretching vibrations.
-
C-H Stretching (Aliphatic): Strong bands corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the sebacate backbone will be present in the 2850-2950 cm⁻¹ region[2].
-
C-H Bending (Aliphatic): Bending vibrations for the CH₂ groups are expected around 1465 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering a definitive method for structural elucidation.
The proton NMR spectrum of DVS will show characteristic signals for the vinyl protons and the protons of the sebacate aliphatic chain.
-
Expected Chemical Shifts (in CDCl₃):
-
Vinyl Protons: The three vinyl protons will exhibit a characteristic AMX spin system.
-
The proton on the carbon double-bonded to the oxygen (geminal to the ester) is expected to be the most deshielded, appearing as a doublet of doublets around 7.2-7.4 ppm .
-
The two terminal vinyl protons will appear as doublets of doublets at approximately 4.6-4.9 ppm and 4.9-5.2 ppm .
-
-
Aliphatic Protons:
-
The α-CH₂ protons (adjacent to the carbonyl group) will be deshielded and are expected to resonate around 2.2-2.4 ppm as a triplet[3].
-
The β-CH₂ protons will appear as a multiplet around 1.6-1.8 ppm .
-
The remaining methylene protons (γ, δ, and ε) of the sebacate chain will likely overlap to form a broad multiplet in the region of 1.2-1.5 ppm .
-
-
The carbon NMR spectrum provides complementary information to the ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm [4].
-
Vinyl Carbons:
-
The carbon atom of the vinyl group attached to the oxygen (=CH-O) will be downfield, around 140-142 ppm .
-
The terminal vinyl carbon (=CH₂) will be upfield, around 97-100 ppm .
-
-
Aliphatic Carbons:
-
The α-CH₂ carbon will be found at approximately 34-36 ppm .
-
The other methylene carbons of the sebacate chain will resonate in the 24-30 ppm region[5].
-
-
Raman Spectroscopy
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR.
-
Key Expected Raman Bands:
-
C=C Stretching (Vinyl): A very strong and sharp band is expected around 1645-1650 cm⁻¹ , which is often more intense in Raman than in FTIR for C=C bonds[6].
-
C=O Stretching (Ester): A band of medium intensity will be present around 1740-1760 cm⁻¹ .
-
C-H Stretching (Aliphatic): Strong signals will be observed in the 2800-3000 cm⁻¹ region.
-
The Spectroscopic Transformation: From Monomer to Polymer
The polymerization of this compound proceeds via the reaction of its vinyl groups, leading to the formation of a saturated polymer backbone. This transformation is readily monitored by the spectroscopic techniques discussed below. The polymerization can be initiated by various methods, such as free radical polymerization, leading to a crosslinked network.
Diagram of this compound Polymerization
Caption: Polymerization of this compound to form a crosslinked polymer network.
Comparative Spectroscopic Analysis
The most significant changes in the spectra upon polymerization are the disappearance of signals associated with the vinyl groups and the appearance of new signals corresponding to the saturated polymer backbone.
| Spectroscopic Feature | This compound (Monomer) | Poly(this compound) (Polymer) | Reason for Change |
| FTIR: C=C Stretch | ~1645-1650 cm⁻¹ (present) | Absent or significantly diminished | Consumption of the vinyl double bond during polymerization. |
| FTIR: =C-H Stretch | ~3080-3100 cm⁻¹ (present) | Absent | Conversion of sp² C-H bonds to sp³ C-H bonds. |
| FTIR: =C-H Bending | ~910 cm⁻¹ and 990 cm⁻¹ (strong) | Absent or significantly diminished | Loss of the vinyl group structure. |
| ¹H NMR: Vinyl Protons | 4.6-5.2 ppm and 7.2-7.4 ppm (present) | Absent | Incorporation of vinyl protons into the saturated polymer backbone. |
| ¹H NMR: Backbone Protons | Absent | New broad signals appear at ~1.5-2.0 ppm and ~3.5-4.5 ppm | Formation of the new C-C single bonds of the polymer chain. |
| ¹³C NMR: Vinyl Carbons | ~97-100 ppm and ~140-142 ppm (present) | Absent | Conversion of sp² carbons to sp³ carbons in the polymer backbone. |
| ¹³C NMR: Backbone Carbons | Absent | New signals appear in the aliphatic region (~40-70 ppm) | Formation of the saturated polymer backbone. |
| Raman: C=C Stretch | ~1645-1650 cm⁻¹ (strong) | Absent or significantly diminished | Disappearance of the C=C double bond. |
Experimental Protocols
FTIR Spectroscopy
-
Sample Preparation:
-
Monomer (Liquid): A drop of this compound can be placed between two KBr or NaCl plates to form a thin film.
-
Polymer (Solid): The polymer can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the polymer is placed on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a thin film of the polymer can be cast from a suitable solvent onto a KBr plate.
-
-
Data Acquisition:
-
Spectra are typically recorded from 4000 to 400 cm⁻¹.
-
An accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is generally sufficient to obtain a high-quality spectrum.
-
A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected prior to sample analysis.
-
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound monomer or the soluble fraction of the polymer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
For crosslinked polymers, swelling in a suitable deuterated solvent may allow for solid-state NMR analysis.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum using a standard pulse sequence.
-
The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).
-
A relaxation delay of 1-5 seconds is typically used.
-
-
Data Acquisition (¹³C NMR):
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
A wider spectral width is required (e.g., 0-200 ppm).
-
A longer acquisition time and a larger number of scans are generally necessary due to the lower natural abundance of ¹³C.
-
Raman Spectroscopy
-
Sample Preparation:
-
Monomer (Liquid): The liquid sample can be placed in a glass vial or a capillary tube.
-
Polymer (Solid): The solid polymer can be analyzed directly.
-
-
Data Acquisition:
-
A laser excitation source (e.g., 532 nm or 785 nm) is focused on the sample.
-
The scattered light is collected and analyzed by the spectrometer.
-
The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Conclusion
The spectroscopic comparison of this compound and its polymer provides a clear and definitive means of characterizing the monomer and monitoring its polymerization. The key spectral changes, namely the disappearance of the vinyl group signatures in FTIR, NMR, and Raman spectra, serve as a reliable indicator of the reaction's progress and the formation of the poly(this compound) network. The detailed analysis of the aliphatic regions in the spectra of both the monomer and the polymer provides valuable information about the integrity of the sebacate backbone throughout the polymerization process. This guide provides a foundational framework for researchers to apply these powerful analytical techniques in their work with this compound and related polymeric systems.
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A Comparative Guide to the Thermal Analysis of Divinyl Sebacate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of biodegradable polymers for biomedical applications, divinyl sebacate (DVS) is emerging as a critical crosslinking agent. Its ability to form robust, biocompatible, and biodegradable polymer networks makes it a compelling choice for applications ranging from tissue engineering scaffolds to controlled drug delivery systems. A thorough understanding of the thermal properties of these polymers is paramount for predicting their processing behavior, in-service performance, and shelf-life stability. This guide provides an in-depth technical comparison of the thermal analysis of DVS-based polymers, leveraging insights from analogous crosslinked polyester systems to establish a predictive framework. We will delve into the principles and methodologies of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a scientifically grounded perspective on data interpretation.
The Significance of Thermal Analysis for DVS Polymers
The thermal behavior of a polymer is intrinsically linked to its molecular architecture. For crosslinked systems like those formed with this compound, thermal analysis provides a window into several critical parameters:
-
Thermal Stability and Degradation Profile: TGA is instrumental in determining the temperature at which the polymer begins to degrade. This is crucial for defining the upper temperature limits for processing, sterilization, and storage without compromising the material's integrity.
-
Glass Transition Temperature (Tg): DSC allows for the precise measurement of the glass transition temperature, the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] The Tg dictates the mechanical properties of the polymer at physiological temperatures and is a key indicator of the extent of crosslinking.
-
Compositional Analysis: TGA can be employed to quantify the different components within a polymer matrix, such as the polymer content, residual solvents, and any inorganic fillers.[2]
Given the novelty of many DVS-based polymer systems, direct comparative data is often scarce. Therefore, this guide will draw parallels with well-characterized biodegradable polyesters, such as poly(glycerol sebacate) (PGS) and other aliphatic polyesters, to provide a robust comparative framework.
Experimental Methodologies: A Self-Validating Approach
The integrity of thermal analysis data hinges on rigorous and standardized experimental protocols. The following methodologies are based on established standards from ASTM International and best practices from leading analytical instrument manufacturers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the DVS-crosslinked polymer.
Governing Standards: The principles of this procedure are in alignment with ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry," and ISO 11358, "Plastics — Thermogravimetry (TG) of polymers."[3][4]
Experimental Protocol:
-
Sample Preparation: A small, representative sample of the cured DVS polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., alumina or platinum).[5]
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant, linear heating rate (e.g., 10°C/min or 20°C/min).[5]
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
The causality behind these choices is critical. The inert atmosphere ensures that the observed weight loss is due to thermal decomposition rather than oxidation. A constant heating rate is essential for kinetic analysis and for comparing results across different samples.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the DVS-crosslinked polymer.
Governing Standard: This methodology is based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."[6][7][8]
Experimental Protocol:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[9]
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected Tg and any potential melting point, at a controlled rate (e.g., 10°C/min).[10] This scan erases the polymer's previous thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to the starting temperature.
-
Second Heating Scan: A final heating scan is performed at the same rate as the first. The Tg is determined from this second heating curve to ensure a consistent thermal history.[10]
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
The heat-cool-heat cycle is a self-validating system. The first heating scan removes any confounding effects of processing-induced stresses or orientation, while the second provides a clear and reproducible measurement of the intrinsic thermal properties of the material.
Data Interpretation and Comparative Analysis
The data obtained from TGA and DSC provide a wealth of information about the structure and stability of DVS polymers.
Interpreting TGA Data
A typical TGA curve plots the percentage of weight remaining against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.
-
Onset of Decomposition (Tonset): This is the temperature at which significant weight loss begins, indicating the start of thermal degradation. A higher Tonset signifies greater thermal stability.[5]
-
Temperature of Maximum Decomposition Rate (Tmax): The peak of the DTG curve indicates the temperature at which the polymer degrades most rapidly.
-
Char Yield: The percentage of residual mass at the end of the experiment in an inert atmosphere can provide insights into the degradation mechanism. Higher char yield is often associated with increased crosslinking density.[11]
Interpreting DSC Data
The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step-change in the heat capacity.[12]
-
Glass Transition Temperature (Tg): The Tg is typically taken as the midpoint of the transition in the heat flow curve from the second heating scan.[12] A higher Tg generally indicates a more rigid polymer network with restricted chain mobility, which is a direct consequence of a higher degree of crosslinking.
Performance Comparison with Alternative Polymers
While specific TGA and DSC data for novel DVS-crosslinked polymers must be determined empirically, we can establish a predictive framework by comparing them to other biodegradable polyesters.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (Tonset) (°C) | Key Structural Features |
| Poly(lactic acid) (PLA) | 55 - 65[13] | ~300 - 350[13] | Linear, semi-crystalline thermoplastic. |
| Poly(caprolactone) (PCL) | -60[13] | ~350 - 400[14] | Linear, semi-crystalline with a low melting point. |
| Poly(butylene succinate) (PBS) | -32[13] | ~350 - 400[14] | Linear, semi-crystalline with good thermal stability. |
| Poly(glycerol sebacate) (PGS) | -35 to 25[9] | ~320 - 475[7] | Crosslinked elastomer; properties are highly dependent on curing conditions. |
| Expected Range for DVS Polymers | Variable (likely -20 to 40) | Variable (likely 300 - 450) | Crosslinked network; properties will depend on the base polymer and DVS concentration. |
Discussion of Expected Performance:
Polymers crosslinked with this compound are expected to exhibit thermal properties that are highly tunable based on the concentration of DVS and the nature of the polymer backbone.
-
Influence of Crosslinking: An increase in the concentration of DVS will lead to a higher crosslink density. This will restrict the mobility of the polymer chains, resulting in a higher glass transition temperature (Tg) as observed in DSC.[11] The more interconnected network will also require more energy to break down, leading to an increased onset of decomposition (Tonset) and potentially a higher char yield in TGA.[11]
-
Comparison to Linear Polyesters: Compared to linear biodegradable polyesters like PLA and PCL, DVS-crosslinked polymers will not exhibit a sharp melting point but will have a distinct glass transition. Their thermal stability is expected to be comparable to or greater than that of the base linear polymer, due to the formation of a stable, crosslinked network.
-
Comparison to PGS: Poly(glycerol sebacate) is a relevant benchmark as it is also a crosslinked polyester based on sebacic acid. The thermal properties of PGS are highly dependent on the degree of esterification and crosslinking achieved during synthesis.[7] Similarly, the thermal characteristics of DVS polymers will be directly influenced by the curing conditions (time and temperature) which dictate the final crosslink density.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for TGA and DSC analysis.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
The thermal analysis of this compound-crosslinked polymers is essential for their development and application in the biomedical field. While direct data for every new formulation will require empirical investigation, a robust understanding of the principles of TGA and DSC, combined with comparative data from related biodegradable polyesters, provides a powerful predictive tool.
As a Senior Application Scientist, my recommendation is to always perform a comprehensive thermal characterization of any new DVS-based polymer. The methodologies outlined in this guide, grounded in authoritative ASTM standards, provide a reliable framework for obtaining high-quality, reproducible data. By carefully analyzing the thermal stability and glass transition behavior, researchers can gain critical insights into the structure-property relationships of their materials, accelerating the innovation and translation of these promising biomaterials from the laboratory to clinical applications.
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A Comparative Guide to the Swelling Behavior of Divinyl Sebacate in Hydrogel Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogel formulation is paramount to achieving desired therapeutic outcomes. The swelling behavior of a hydrogel dictates its capacity for drug loading, its release kinetics, and its mechanical interface with biological tissues. This guide provides an in-depth technical comparison of hydrogels incorporating Divinyl sebacate (DVS), a crosslinking agent that is gaining attention for its biocompatibility and ability to form stable hydrogel networks. We will explore the role of DVS in modulating hydrogel properties and compare these characteristics to those of other commonly used hydrogel systems, supported by experimental data and detailed protocols.
The Role of this compound in Hydrogel Networks
This compound (DVS) is a homobifunctional crosslinking agent. Its vinyl groups can react with nucleophiles, such as the hydroxyl groups on polysaccharide backbones like hyaluronic acid (HA), via a Michael-type addition reaction. This reaction forms stable ether linkages, creating a three-dimensional polymer network essential for hydrogel formation.[1][2][3] Unlike some other crosslinkers, the reaction with DVS can be carried out under relatively mild conditions, which is advantageous for the encapsulation of sensitive therapeutic molecules.[4][5]
The concentration of DVS is a critical parameter that directly influences the crosslinking density of the hydrogel. A higher DVS concentration leads to a more densely crosslinked network.[6][7] This, in turn, significantly impacts the hydrogel's swelling ratio and mechanical properties. Generally, a higher crosslinking density results in a lower swelling ratio and a higher storage modulus (stiffness).[6][8][9] This relationship provides a straightforward mechanism for tuning the hydrogel's properties to suit specific applications. For instance, a lower swelling capacity may be desirable for certain drug delivery applications to achieve a more sustained release profile.[9][10]
Caption: Formation of a hydrogel network via crosslinking of a polymer with this compound (DVS).
Comparative Analysis of Swelling Behavior
The choice of crosslinker and polymer system significantly dictates the final properties of a hydrogel. Below is a comparative overview of DVS-crosslinked hydrogels with other common hydrogel systems.
This compound (DVS) Crosslinked Hydrogels
Hydrogels crosslinked with DVS, particularly those based on hyaluronic acid (HA-DVS), exhibit a tunable swelling capacity. The swelling ratio can be modulated by altering the HA to DVS weight ratio and the reaction time during synthesis.[4] These hydrogels are biocompatible and have shown promise for the sustained release of antibiotics and anti-inflammatory drugs.[4][5] The degradation of DVS-crosslinked hydrogels is influenced by the hydrolytic stability of the ether bonds and the enzymatic degradation of the polymer backbone.[10]
Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels
PEGDA hydrogels are widely used due to their biocompatibility and tunable properties. The crosslinking of PEGDA occurs via photopolymerization in the presence of a photoinitiator. Similar to DVS-crosslinked hydrogels, the swelling ratio of PEGDA hydrogels is inversely proportional to the polymer concentration and crosslinking density.[11] However, the degradation of PEGDA hydrogels is dependent on the hydrolysis of the acrylate ester linkages, which can sometimes lead to the release of acidic byproducts.
Poly(vinyl alcohol) (PVA) Hydrogels
PVA hydrogels can be formed through physical crosslinking (freeze-thaw cycles) or chemical crosslinking with agents like glutaraldehyde.[12][13][14] Physically crosslinked PVA hydrogels have the advantage of avoiding potentially toxic chemical crosslinkers. The swelling behavior of PVA hydrogels is influenced by the number of freeze-thaw cycles and the molecular weight of the PVA.[13] Compared to covalently crosslinked hydrogels, physically crosslinked PVA hydrogels may exhibit lower mechanical strength.[15]
Comparative Data Summary
The following table summarizes typical swelling ratios and mechanical properties for these hydrogel systems. It is important to note that these values are illustrative and can be significantly tuned by varying the synthesis parameters.
| Hydrogel System | Polymer Backbone | Crosslinker/Method | Typical Swelling Ratio (%) | Typical Storage Modulus (G') | Key Advantages |
| DVS-Hydrogel | Hyaluronic Acid | This compound (DVS) | 500 - 2000 | 100 - 1000 Pa | Biocompatible, tunable degradation, mild crosslinking conditions.[4][16] |
| PEGDA-Hydrogel | Poly(ethylene glycol) | Photoinitiator (UV) | 400 - 1500 | 1 - 100 kPa | Highly tunable, bio-inert, widely used.[11][17] |
| PVA-Hydrogel | Poly(vinyl alcohol) | Freeze-Thaw or Glutaraldehyde | 200 - 1000 | 10 - 100 kPa | Biocompatible, can be physically crosslinked, good mechanical strength.[12][13][18] |
Experimental Protocol: Gravimetric Determination of Swelling Ratio
This protocol details a standard method for determining the equilibrium swelling ratio (ESR) and swelling kinetics of a hydrogel.
Materials and Equipment
-
Synthesized hydrogel samples (e.g., DVS-crosslinked hydrogels)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
-
Analytical balance (± 0.0001 g)
-
Incubator or water bath at 37°C
-
Lint-free wipes (e.g., Kimwipes)
-
Spatula or forceps
-
Weighing boats or vials
-
Timer
Procedure
-
Sample Preparation: Prepare disc-shaped hydrogel samples of uniform dimensions.
-
Initial Dry Weight: Lyophilize the hydrogel samples until a constant weight is achieved. Record this weight as the dry weight (Wd).
-
Swelling: Immerse each dried hydrogel sample in a separate container with a sufficient volume of PBS (or other desired swelling medium) at 37°C.
-
Kinetic Measurement: At predetermined time intervals (e.g., 5, 15, 30, 60 minutes, and then hourly), remove a hydrogel sample from the swelling medium.
-
Blotting: Gently blot the surface of the hydrogel with a lint-free wipe to remove excess surface water. Be careful not to compress the hydrogel.
-
Weighing: Immediately weigh the swollen hydrogel and record the weight as the swollen weight at time t (Wt).
-
Return to Medium: Return the hydrogel sample to the swelling medium.
-
Equilibrium Swelling: Continue measurements until the weight of the hydrogel remains constant over three consecutive measurements. This final weight is the equilibrium swollen weight (We).
-
Calculations:
-
Swelling Ratio at time t (SRt): SRt (%) = [(Wt - Wd) / Wd] x 100
-
Equilibrium Swelling Ratio (ESR): ESR (%) = [(We - Wd) / Wd] x 100
-
Caption: Experimental workflow for determining the swelling ratio of hydrogels.
Causality and Self-Validation in Experimental Design
The choice of a gravimetric method for determining the swelling ratio is based on its simplicity, reliability, and direct measurement of water uptake. The protocol is designed to be self-validating by ensuring that equilibrium is reached, as indicated by a plateau in the weight measurements. The use of a physiological buffer like PBS at body temperature provides data that is more relevant to in vivo applications. Repeating the measurements in triplicate for each hydrogel formulation is crucial for ensuring the statistical significance of the results.
Conclusion
This compound serves as a versatile and biocompatible crosslinker for the fabrication of hydrogels with tunable swelling and mechanical properties. When compared to other common hydrogel systems like PEGDA and PVA, DVS-crosslinked hydrogels offer the advantage of mild reaction conditions, which can be beneficial for the encapsulation of delicate therapeutic agents. The ability to control the swelling behavior by adjusting the crosslinker concentration allows for the rational design of hydrogels for a wide range of drug delivery and tissue engineering applications. The provided experimental protocol offers a robust method for characterizing the swelling behavior of these materials, enabling researchers to make informed decisions in their hydrogel selection and design process.
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A Senior Application Scientist's Guide to the Biocompatibility Assessment of Divinyl Sebacate-Based Materials
In the landscape of biomedical innovation, the selection of a biomaterial is a critical decision that profoundly influences the success of a medical device or drug delivery system. Among the promising candidates, divinyl sebacate (DVS)-based polymers are gaining traction for their tunable mechanical properties and biodegradable nature. This guide offers an in-depth, objective comparison of the biocompatibility of DVS-based materials against established alternatives such as polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL). Grounded in scientific integrity, this document provides researchers, scientists, and drug development professionals with the essential data and methodologies to make informed decisions.
Introduction to this compound (DVS)-Based Biomaterials: A Material Science Perspective
This compound is a versatile monomer that can be polymerized to create crosslinked polyester networks. These materials are a subset of a broader class of sebacate-based polymers, which are known for their biocompatibility and biodegradability. A prominent and closely related analogue is poly(glycerol sebacate) (PGS), synthesized from glycerol and sebacic acid.[1][2] The ester bonds within the polymer backbone are susceptible to hydrolysis, leading to degradation into naturally occurring metabolites, glycerol and sebacic acid, which are readily processed by the body.[3] This inherent biodegradability, coupled with the elastomeric properties that can be tailored by adjusting crosslink density, makes DVS-based materials and their analogues highly attractive for soft tissue engineering applications.[4][5]
The Imperative of Biocompatibility: A Multi-faceted Evaluation
Biocompatibility is not a single property but a collection of interactions between a material and a biological system. A comprehensive assessment is mandated by regulatory bodies and is crucial for ensuring patient safety. The international standard ISO 10993 provides a framework for the biological evaluation of medical devices, outlining a series of tests to assess various aspects of biocompatibility.[6][7][8] This guide will focus on three key pillars of biocompatibility assessment: in vitro cytotoxicity, hemocompatibility, and in vivo response.
In Vitro Cytotoxicity: The First Line of Assessment
In vitro cytotoxicity assays are fundamental for screening the potential of a material to cause cell damage or death.[9][10] These tests expose cultured cells to the material or its extracts and evaluate the cellular response. A material is considered non-cytotoxic if it does not elicit a significant toxic reaction.
Comparison of In Vitro Cytotoxicity
| Material | Cell Viability (%) vs. Control | Assay Method | Reference |
| Poly(glycerol sebacate) (PGS) | > 95% | MTT Assay | [11] |
| Polylactic Acid (PLA) | Generally > 90% | Various | [12] |
| Polycaprolactone (PCL) | Generally > 90% | Various | [4] |
| Polyglycolic Acid (PGA) | Variable, acidic byproducts can lower viability | Various | [13] |
Note: Data is synthesized from multiple sources and represents typical findings. Specific results can vary based on material formulation and cell type.
The data suggests that sebacate-based polymers like PGS exhibit excellent cytocompatibility, comparable to or even exceeding that of established biomaterials like PLA and PCL.[11][12] The acidic degradation products of PGA can sometimes lead to localized pH drops, potentially affecting cell viability in vitro.[13]
Hemocompatibility: The Blood-Material Interface
For any material intended for blood-contacting applications, a thorough evaluation of its hemocompatibility is paramount.[6] These tests assess the material's propensity to cause hemolysis (rupture of red blood cells), thrombosis (blood clot formation), and complement activation.[14][15]
Key Hemocompatibility Parameters and Their Significance
| Parameter | Significance | Standard Test Method |
| Hemolysis | Measures red blood cell damage, which can lead to anemia and organ toxicity.[16][17] | ASTM F756[16][17] |
| Thrombogenicity | Assesses the tendency to form blood clots, a major risk for cardiovascular devices.[18][19][20] | ISO 10993-4[6] |
| Coagulation | Evaluates the effect on blood clotting pathways. | aPTT, PT assays |
| Platelet Activation | Measures the material's effect on platelet adhesion and activation, a precursor to thrombosis. | SEM, platelet count |
Sebacate-based elastomers have demonstrated good hemocompatibility, with low hemolytic potential and minimal platelet activation.[21] In contrast, some formulations of PLA and PGA have been reported to induce a more pronounced inflammatory response and platelet adhesion.
In Vivo Biocompatibility and Biodegradation: The Ultimate Test
In vivo studies in animal models provide the most comprehensive assessment of a material's biocompatibility and degradation profile in a physiological environment.[13][22] These studies evaluate the local tissue response to the implanted material, including inflammation, fibrosis (scar tissue formation), and integration with surrounding tissue.
Comparative In Vivo Response
| Material | Inflammatory Response | Fibrous Capsule Thickness | Degradation Profile | Reference |
| Poly(glycerol sebacate) (PGS) | Minimal to mild | Thin | Surface erosion[5][13] | [5][12] |
| Polylactic Acid (PLA) | Mild to moderate | Moderate | Bulk erosion | [23] |
| Polycaprolactone (PCL) | Minimal to mild | Thin | Slow bulk erosion | [4] |
| Polyglycolic Acid (PGA) | Moderate to pronounced | Variable | Bulk erosion | [13] |
PGS and other sebacate-based polymers typically exhibit a favorable in vivo response, characterized by minimal inflammation and the formation of a thin fibrous capsule.[5][12] Their degradation via surface erosion is often advantageous, as it allows the implant to maintain its structural integrity for a longer period compared to materials that undergo bulk erosion, such as PLA and PGA.[13] The acidic byproducts of PGA degradation can sometimes lead to a more pronounced inflammatory response.[13]
Experimental Protocols: A Practical Guide
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key biocompatibility assays.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[26]
Protocol:
-
Material Extraction: Prepare extracts of the test material (e.g., DVS-based polymer, PLA, PCL) and controls (negative: high-density polyethylene; positive: latex) in cell culture medium according to ISO 10993-12.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[27]
-
Exposure: Remove the culture medium and replace it with the material extracts. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
Hemolysis Assay (Direct Contact Method - Modified from ASTM F756)
This protocol assesses the hemolytic potential of a material when in direct contact with blood.[16][17][28]
Protocol:
-
Blood Preparation: Obtain fresh human or rabbit blood and prepare a diluted blood solution (e.g., 10 mg/mL hemoglobin in PBS).[29]
-
Material Preparation: Prepare samples of the test material and controls with a defined surface area.
-
Incubation: Place the material samples in test tubes and add the diluted blood solution. Incubate at 37°C for 3 hours with gentle agitation.[29]
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline). A hemolysis percentage below 2% is generally considered non-hemolytic.[28]
Visualizing the Workflow: A Process-Oriented Approach
To provide a clear overview of the biocompatibility assessment process, the following diagrams illustrate the key experimental workflows.
Caption: Overall workflow for biocompatibility assessment of DVS-based materials.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion: The Promise of this compound-Based Materials
The comprehensive assessment of biocompatibility is a non-negotiable aspect of developing safe and effective medical devices and drug delivery systems. The evidence presented in this guide indicates that this compound-based materials, and their close analogues like poly(glycerol sebacate), exhibit a highly favorable biocompatibility profile. Their excellent cytocompatibility, good hemocompatibility, and minimal in vivo inflammatory response, combined with a desirable surface erosion degradation mechanism, position them as strong competitors to established biomaterials like PLA, PCL, and PGA.
For researchers and drug development professionals, the choice of a biomaterial should be guided by a thorough understanding of its biological interactions. This guide provides a robust framework and the necessary data to evaluate DVS-based materials and confidently advance their application in the next generation of biomedical innovations.
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A Senior Application Scientist's Guide to Validating the Crosslinking Efficiency of Divinyl Sebacate
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences the mechanical properties, degradation kinetics, and biocompatibility of biomaterials. Divinyl sebacate (DVS) has emerged as a promising crosslinker due to its biocompatibility, stemming from its degradation into sebacic acid, a naturally occurring metabolite. This guide provides an in-depth technical comparison of this compound with the conventional crosslinker, glutaraldehyde, supported by experimental data and detailed validation protocols.
The Superiority of this compound: A Mechanistic Perspective
This compound is a homobifunctional crosslinking agent that forms stable ester linkages with amine and hydroxyl groups present in biopolymers such as gelatin, chitosan, and collagen.[1] This Michael-type addition reaction is highly efficient and proceeds under mild conditions, preserving the biological activity of sensitive molecules.
The reaction mechanism involves the nucleophilic attack of the amine or hydroxyl groups on the vinyl termini of the this compound molecule. This process results in the formation of a stable, covalent crosslink.
Caption: this compound Crosslinking Mechanism.
In contrast, glutaraldehyde crosslinking involves the reaction of its aldehyde groups with amine groups to form Schiff bases. While effective, this method is often associated with cytotoxicity due to the potential for leaching of unreacted glutaraldehyde.[1][2]
A Comparative Analysis: this compound vs. Glutaraldehyde
| Feature | This compound | Glutaraldehyde |
| Reaction Mechanism | Michael-type addition forming stable ester linkages with amine and hydroxyl groups. | Forms Schiff bases with amine groups. |
| Biocompatibility | Generally considered biocompatible; degrades into sebacic acid, a natural metabolite.[3][4][5] | Concerns about cytotoxicity due to potential leaching of unreacted aldehyde.[1][2] |
| Crosslinking Efficiency | High efficiency under mild conditions. | Highly effective, but can be influenced by pH and temperature. |
| Mechanical Properties | Produces robust and elastic hydrogels.[6] | Can create stiff and brittle scaffolds.[7][8] |
| Degradation | Biodegradable, with degradation rate tunable by crosslinking density. | Can lead to the formation of non-degradable crosslinks. |
Validating Crosslinking Efficiency: A Multi-faceted Approach
A rigorous validation of crosslinking efficiency is paramount to ensure the performance and safety of the final biomaterial. The following experimental protocols provide a comprehensive framework for this validation process.
Caption: Experimental Workflow for Validation.
Swelling Studies
Swelling studies provide an indirect measure of crosslinking density; a lower swelling ratio indicates a higher degree of crosslinking.[9][10][11]
Protocol:
-
Prepare disc-shaped samples of the crosslinked hydrogel of known initial dry weight (Wd).
-
Immerse the samples in phosphate-buffered saline (PBS) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot to remove excess surface water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[10]
Mechanical Testing
Mechanical properties such as compressive modulus and tensile strength are directly influenced by the crosslinking efficiency.[12][13][14]
Protocol:
-
Prepare cylindrical (for compression) and dumbbell-shaped (for tension) samples of the hydrogel.
-
Perform compression and tensile tests using a universal testing machine.
-
Record the stress-strain data to determine the compressive modulus and ultimate tensile strength.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis confirms the formation of new chemical bonds, providing direct evidence of crosslinking.[15][16][17][18][19]
Protocol:
-
Obtain FTIR spectra of the uncrosslinked polymer, the crosslinking agent (this compound), and the crosslinked hydrogel.
-
Analyze the spectra for the appearance of new peaks or shifts in existing peaks that indicate the formation of ester linkages. For gelatin crosslinked with a sebacate-based polymer, changes in the amide I, II, and III bands can be observed.
Ninhydrin Assay for Quantifying Crosslinking
The ninhydrin assay is a colorimetric method used to quantify the degree of crosslinking by measuring the number of free primary amine groups remaining after the reaction.[6][20][21][22][23]
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the uncrosslinked polymer (e.g., gelatin) of known concentrations.
-
Add 1 mL of ninhydrin solution to each standard and heat at 80-100°C for 5-7 minutes.[20]
-
After cooling, measure the absorbance at 570 nm.
-
Plot a standard curve of absorbance versus polymer concentration.
-
-
Sample Analysis:
-
Prepare a solution of the crosslinked hydrogel of a known concentration.
-
React with the ninhydrin solution under the same conditions as the standards.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Determine the concentration of free amine groups in the crosslinked sample from the standard curve.
-
Calculate the degree of crosslinking using the following formula: Degree of Crosslinking (%) = [(Initial Amine Concentration - Final Amine Concentration) / Initial Amine Concentration] x 100
-
Conclusion
This compound presents a compelling alternative to traditional crosslinkers like glutaraldehyde, offering high crosslinking efficiency coupled with superior biocompatibility. The validation of this efficiency is a critical step in the development of safe and effective biomaterials. The multi-pronged approach detailed in this guide, combining swelling studies, mechanical testing, FTIR analysis, and the ninhydrin assay, provides a robust framework for researchers to confidently characterize their this compound-crosslinked materials. This comprehensive validation ensures the development of biomaterials with predictable and reliable performance for a wide range of applications in research, drug development, and clinical practice.
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Enhancing Gelatine Hydrogel Robustness with Sacran-Aldehyde: A Natural Cross-Linker Approach. MDPI. Available at: [Link]
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Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR - PMC. NIH. Available at: [Link]
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Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available at: [Link]
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Chemical characterisation of treated collagen films: The ninhydrin... ResearchGate. Available at: [Link]
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Swelling ratios of crosslinked hydrogels A–E prepared at different... ResearchGate. Available at: [Link]
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Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC. NIH. Available at: [Link]
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Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. PubMed. Available at: [Link]
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FTIR spectra of sebacic acid, glycerol, and PGS pre-polymer. FTIR,... ResearchGate. Available at: [Link]
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Tunable physical and mechanical properties of gelatin hydrogel after transglutaminase crosslinking on two gelatin types. PubMed. Available at: [Link]
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Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles - PMC. NIH. Available at: [Link]
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Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC. NIH. Available at: [Link]
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A Comparison of the Crosslinking Abilities of Glutaraldehyde, Formaldehyde and Alpha-Hydroxyadipaldehyde With Bovine Serum Albumin and Casein. PubMed. Available at: [Link]
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Mechanical properties of a 3 % Gelatin hydrogel crosslinked with 0.15,... ResearchGate. Available at: [Link]
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Design and Evaluation of a Crosslinked Chitosan-Based Scaffold Containing Hyaluronic Acid for Articular Cartilage Reconstruction. MDPI. Available at: [Link]
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Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing. PubMed. Available at: [Link]
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ATR-FTIR Spectroscopy For Discrimination Of Gelatin From Different Sources. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
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Influence of varying glutaraldehyde volumes as a crosslinking agent on... ResearchGate. Available at: [Link]
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FTIR spectra of bovine gelatin (a) and porcine gelatin (b). ResearchGate. Available at: [Link]
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(PDF) The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. ResearchGate. Available at: [Link]
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(PDF) Influence of cross-linking time on physico-chemical and mechanical properties of bulk poly(glycerol sebacate). ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Divinyl Sebacate
Understanding the Chemical Profile of Divinyl Sebacate
This compound (CAS No. 10355-50-7) is a diester of sebacic acid and vinyl alcohol.[6] To develop a safe disposal plan, we must first understand its inherent chemical properties and potential hazards. Based on data from analogous sebacate esters, we can infer the following characteristics:
| Property | Inferred Value/Characteristic | Rationale & Significance for Disposal |
| Physical State | Liquid | Spills are a primary concern; containment procedures are crucial. |
| Solubility in Water | Low to negligible[1][7] | Do not dispose of down the drain. This could lead to environmental contamination of waterways. |
| Combustibility | Combustible[1][4][5] | Presents a fire hazard when exposed to heat or ignition sources. Disposal methods must mitigate fire risk. |
| Toxicity | Low acute toxicity (inferred) | While direct data is limited, related sebacate esters exhibit low toxicity. However, all chemicals should be handled with care.[8][9] |
| Hazardous Decomposition | Carbon monoxide (CO) and carbon dioxide (CO2) upon combustion[1][2][4][5][8] | In the event of a fire, toxic fumes can be generated. Appropriate respiratory protection is necessary for emergency responders. |
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensuring the immediate safety of all personnel is paramount. The following PPE and handling precautions are mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls are recommended.
-
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Logical Flow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound waste.
Step 1: Waste Segregation
-
Rationale: To prevent accidental chemical reactions and ensure proper disposal streams, this compound waste must be kept separate from other chemical waste.
-
Procedure:
-
Designate a specific, clearly labeled waste container for this compound.
-
Do not mix with strong oxidizing agents, acids, or bases.
-
Solid waste contaminated with this compound (e.g., gloves, absorbent pads) should be placed in a separate, labeled container.
-
Step 2: Handling of Liquid Waste
-
Rationale: Due to its low water solubility and combustible nature, liquid this compound should not be disposed of down the drain.[1] The primary method for handling liquid waste is absorption.
-
Procedure:
Step 3: Packaging and Labeling
-
Rationale: Proper packaging and labeling are critical for the safety of waste handlers and for regulatory compliance.
-
Procedure:
-
Use a chemically compatible container (e.g., a high-density polyethylene or metal drum) for the final collection of absorbed this compound waste.[1]
-
Ensure the container is in good condition and has a secure, sealable lid.
-
Label the container clearly with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated Hazards (e.g., "Combustible")
-
Date of accumulation
-
Your name and laboratory information
-
-
Step 4: Storage and Final Disposal
-
Rationale: Temporary storage of hazardous waste must be done in a safe, designated area to await pickup by a licensed disposal company.
-
Procedure:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from heat and ignition sources.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][3][10][11]
-
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flames.[1][8]
-
Containment: For small spills, contain the liquid using an inert absorbent material (vermiculite, sand).[1][2][8]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Emergency Response Logic
Caption: Decision-making flow for spill and exposure emergencies.
Regulatory Compliance
Disposal of chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[12][13] It is the responsibility of the waste generator to determine if a waste is hazardous and to manage it accordingly.[11] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
By adhering to these scientifically sound and safety-conscious procedures, you contribute to a culture of responsibility and safety within your laboratory and the broader scientific community.
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A Researcher's Guide to the Safe Handling of Divinyl Sebacate
In the dynamic landscape of materials science and drug development, the synthesis and application of novel polymers are paramount. Divinyl sebacate, a key monomer, offers significant potential in these fields. However, its reactivity necessitates a comprehensive understanding of its handling requirements to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond standard safety data sheets to offer procedural, step-by-step guidance grounded in field-proven insights.
Immediate Hazard Assessment and Core Safety Principles
This compound, like other vinyl esters, is a combustible liquid and can be a skin and eye irritant.[1][2] The primary risks associated with its handling stem from its potential to polymerize, which can be exothermic and lead to a dangerous increase in temperature and pressure within a sealed container.[3][4] Therefore, all handling procedures must be designed to mitigate these risks.
Core Safety Directives:
-
Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment.[1][2][4]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher appropriate for chemical fires (e.g., carbon dioxide, dry chemical, or foam) are readily accessible.[1][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE for this compound is based on a thorough risk assessment of the planned procedure.
Eye and Face Protection
Direct contact with this compound can cause eye irritation.[1] Therefore, chemical splash goggles are mandatory whenever handling this compound. For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to goggles.
Skin Protection
Gloves: The choice of glove material is critical. While general "chemical-resistant" gloves are often recommended, a more nuanced approach is necessary. Nitrile gloves are a suitable choice for incidental contact.[6] For prolonged handling or in situations with a high likelihood of immersion, heavier-duty gloves such as Viton™ or butyl rubber should be considered.[6] It is crucial to consult glove manufacturer compatibility charts for specific breakthrough times and degradation information.[7][8][9][10][11] Always inspect gloves for any signs of degradation before use and change them frequently.
Lab Coat and Additional Protection: A flame-resistant lab coat should be worn to protect against splashes and potential fires. For larger-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection. Closed-toe shoes are a fundamental requirement in any laboratory setting.[12]
Respiratory Protection
In a well-ventilated fume hood, respiratory protection is typically not required for small-scale handling of this compound. However, if there is a potential for aerosol generation or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][13] The specific type of respirator should be chosen in accordance with the workplace's respiratory protection program and a thorough exposure assessment.[14][15][16][17]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (small scale, in fume hood) | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat | Not typically required |
| Reaction Setup/Monitoring (in fume hood) | Chemical splash goggles | Nitrile or butyl rubber gloves | Flame-resistant lab coat | Not typically required |
| Large Volume Transfer (>1L) | Chemical splash goggles and face shield | Butyl rubber or Viton™ gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor cartridge may be necessary |
| Spill Cleanup | Chemical splash goggles and face shield | Butyl rubber or Viton™ gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor cartridge |
Procedural Guidance for Safe Handling and Operations
A systematic approach to handling this compound minimizes the risk of exposure and accidental release.
Pre-Operational Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly review the SDS for this compound.
-
Inspect Equipment: Ensure all glassware and equipment are clean, dry, and free from defects.
-
Prepare Spill Kit: Have a spill kit readily available that contains absorbent materials (e.g., vermiculite or sand), a sealed container for waste, and appropriate PPE.[2]
Step-by-Step Handling Protocol:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Grounding and Bonding: When transferring this compound from a metal container, ensure that both the source and receiving containers are properly grounded and bonded to prevent static discharge.[1][6]
-
Controlled Dispensing: Use a funnel or other appropriate dispensing aid to minimize splashing. Avoid pouring from a height.
-
Container Management: Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][18]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
